5-Bromo-2-(trifluoromethyl)-1h-indole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-(trifluoromethyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3N/c10-6-1-2-7-5(3-6)4-8(14-7)9(11,12)13/h1-4,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSUYOMFIYYARB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
837392-60-6 | |
| Record name | 5-bromo-2-(trifluoromethyl)-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Bromo-2-(trifluoromethyl)-1h-indole chemical properties
An In-Depth Technical Guide to 5-Bromo-2-(trifluoromethyl)-1H-indole: Properties, Synthesis, and Applications
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds and pharmaceuticals.[1][2] Its unique aromatic and heterocyclic nature allows for diverse functionalization, leading to compounds with a wide array of therapeutic applications. The strategic substitution on the indole ring can profoundly influence a molecule's physicochemical properties and biological activity. This guide focuses on this compound, a halogenated indole derivative that has garnered significant interest as a versatile building block in drug discovery.
The presence of a bromine atom at the 5-position serves as a crucial synthetic handle, enabling a variety of cross-coupling reactions to introduce molecular diversity.[3] Simultaneously, the trifluoromethyl (CF3) group at the 2-position imparts unique and highly desirable properties. The high electronegativity of the CF3 group can enhance metabolic stability by blocking oxidative processes and increase lipophilicity, which often improves cell membrane permeability.[4] This combination of a reactive site for further synthesis and a group that enhances drug-like properties makes this compound a valuable intermediate for developing novel therapeutics targeting a range of conditions, from cancer to neurological disorders.[3][4]
This technical guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, reactivity, and applications of this compound, designed for researchers, scientists, and professionals in the field of drug development.
Physicochemical and Spectral Properties
The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.
Core Chemical Properties
The key identifying and physical properties of the compound are presented in Table 1.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 837392-60-6 | [5][6] |
| Molecular Formula | C₉H₅BrF₃N | [5] |
| Molecular Weight | 264.04 g/mol | [5] |
| Monoisotopic Mass | 262.95575 Da | [7] |
| Appearance | Solid | [5] |
| Purity | Typically ≥97% | [5] |
Predicted Spectral Data
While detailed experimental spectra are not widely published, computational predictions and analysis of similar structures provide insight into the expected spectral characteristics. Mass spectrometry data is crucial for confirming the molecular weight and isotopic pattern characteristic of a monobrominated compound.
| Spectral Data Type | Predicted Values | Source |
| XlogP | 3.2 | [7] |
| Collision Cross Section (CCS) [M+H]⁺ | 150.0 Ų | [7] |
| Collision Cross Section (CCS) [M-H]⁻ | 152.0 Ų | [7] |
| InChI Key | QUSUYOMFIYYARB-UHFFFAOYSA-N | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring. The N-H proton will likely appear as a broad singlet at a downfield chemical shift. The protons at the 4, 6, and 7 positions will exhibit coupling patterns influenced by the bromine and the rest of the ring system.
-
¹³C NMR: The carbon spectrum will show nine distinct signals. The carbon bearing the trifluoromethyl group (C2) will appear as a quartet due to coupling with the fluorine atoms. The carbon attached to the bromine (C5) will also be identifiable.
-
¹⁹F NMR: A strong singlet is expected, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
Synthesis and Reactivity
The synthesis of this compound can be approached through several established methods for indole formation. A common and effective strategy is a variation of the Fischer indole synthesis or cyclization of an appropriately substituted aniline derivative.
Proposed Synthetic Workflow
A plausible synthetic route starts from 4-bromoaniline. The workflow involves the introduction of the trifluoromethylacetyl group followed by an intramolecular cyclization.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Example Synthesis
This protocol describes a representative synthesis based on established chemical principles for related indole derivatives.
Step 1: Acylation of 4-Bromoaniline
-
Dissolve 4-bromoaniline (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM), in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(4-bromophenyl)-2,2,2-trifluoroacetamide.
Step 2: Cyclization to form the Indole Ring
-
Dissolve the N-(4-bromophenyl)-2,2,2-trifluoroacetamide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a strong base, such as lithium diisopropylamide (LDA) (2.2 eq), to the solution. This step generates a carbanion that initiates the intramolecular cyclization.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding water.
-
Extract the product with ethyl acetate. Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product using column chromatography on silica gel to obtain pure this compound.
Chemical Reactivity
The reactivity of this compound is governed by the interplay of its functional groups.
-
N-H Acidity and Alkylation: The indole N-H proton is moderately acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation to introduce substituents at the 1-position.
-
Electrophilic Substitution: The electron-withdrawing nature of the CF3 group at C2 deactivates the pyrrole ring towards electrophilic attack. Therefore, electrophilic substitution, if it occurs, is likely to be directed to the benzene ring, although the existing bromine at C5 also influences the regioselectivity.
-
Cross-Coupling Reactions: The C5-Bromo substituent is the most versatile site for synthetic modifications. It readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings.[3] This allows for the facile introduction of aryl, heteroaryl, alkyl, amine, or alkyne moieties, making it an invaluable tool for library synthesis in drug discovery.
Caption: Key reactivity sites of this compound.
Applications in Drug Discovery and Medicinal Chemistry
This compound is not just a chemical curiosity but a strategically designed building block for modern medicinal chemistry. Its utility stems from the combined benefits of its constituent parts.
-
Scaffold for Kinase Inhibitors: The indole core is a "privileged scaffold" frequently found in kinase inhibitors.[1] By using this compound as a starting material, medicinal chemists can synthesize libraries of compounds to screen for activity against key oncogenic kinases like VEGFR-2 and EGFR.[1]
-
Enhanced Pharmacokinetic Properties: The trifluoromethyl group is a bioisostere for other groups but provides distinct advantages. It can improve metabolic stability by blocking potential sites of oxidation, thereby increasing the half-life of a drug candidate.[4] Its lipophilicity can also enhance absorption and distribution within the body.[4]
-
Intermediate for Complex Molecules: As demonstrated by its reactivity, this compound is an ideal starting point for constructing more complex molecules. The bromine at the 5-position allows for the systematic exploration of the structure-activity relationship (SAR) by introducing a wide variety of substituents through reliable and high-yielding cross-coupling reactions.[3][4] This is critical in the lead optimization phase of drug development.
-
Neurological and Anti-inflammatory Agents: Indole derivatives are widely investigated for their activity against neurological conditions and inflammatory diseases.[3] The unique electronic properties conferred by the CF3 group can influence how a molecule binds to its biological target, potentially leading to higher potency and selectivity.
Safety and Handling
As a laboratory chemical, this compound and its derivatives should be handled with appropriate care. Based on safety data for structurally related bromo- and trifluoromethyl- anilines and indoles, the following precautions are advised.[6][8][9]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[8]
-
Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[6][8] Avoid contact with skin and eyes.[8] Do not eat, drink, or smoke when using this product.[6]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9]
-
First Aid:
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
Conclusion
This compound stands out as a highly valuable and versatile intermediate in the field of organic synthesis and medicinal chemistry. The strategic placement of a bromine atom and a trifluoromethyl group on the indole scaffold provides a powerful combination of synthetic utility and desirable drug-like properties. Its ability to serve as a platform for generating diverse molecular architectures through reliable cross-coupling chemistry, coupled with the pharmacokinetic benefits of trifluoromethylation, makes it a key resource for researchers aiming to accelerate the discovery and development of novel therapeutics. As the demand for more effective and targeted drugs continues to grow, the importance of such well-designed chemical building blocks will undoubtedly increase.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 1H-Indole, 5-bromo-2-(trifluoromethyl)- | CymitQuimica [cymitquimica.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. PubChemLite - this compound (C9H5BrF3N) [pubchemlite.lcsb.uni.lu]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to 5-Bromo-2-(trifluoromethyl)-1H-indole: A Key Building Block in Modern Medicinal Chemistry
Introduction: The Strategic Importance of Fluorinated Indoles in Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a broad spectrum of biological activities.[1] The strategic functionalization of the indole ring is a key approach in the development of novel therapeutics. Among the various modifications, the introduction of a bromine atom and a trifluoromethyl (CF3) group can profoundly enhance the pharmacological properties of the parent molecule.
This technical guide provides a comprehensive overview of 5-Bromo-2-(trifluoromethyl)-1H-indole, a halogenated and fluorinated indole derivative of significant interest to researchers, scientists, and drug development professionals. We will delve into its molecular structure, physicochemical properties, and potential synthetic routes. Furthermore, this guide will explore its emerging applications as a valuable building block in the synthesis of complex bioactive molecules, particularly in the context of anticancer and neuroprotective agents.[1]
Molecular Structure and Physicochemical Properties: Unveiling the Impact of Bromine and Trifluoromethyl Substituents
The molecular structure of this compound features an indole nucleus substituted with a bromine atom at the 5-position and a trifluoromethyl group at the 2-position. This unique substitution pattern imparts distinct physicochemical properties that are highly advantageous in drug design.
The highly electronegative trifluoromethyl group significantly influences the electronic properties of the indole ring, enhancing its metabolic stability by blocking oxidative metabolism at the 2-position. Moreover, the CF3 group increases the lipophilicity of the molecule, which can improve its cell membrane permeability and bioavailability. The bromine atom at the 5-position serves as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, enabling the construction of diverse chemical libraries for drug screening.
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₅BrF₃N | [2][3] |
| Molecular Weight | 264.04 g/mol | [2] |
| CAS Number | 837392-60-6 | [2] |
| Appearance | Solid | [2] |
| Purity | Typically ≥97% | [2] |
| Predicted XlogP | 3.2 | [3] |
| InChI | InChI=1S/C9H5BrF3N/c10-6-1-2-7-5(3-6)4-8(14-7)9(11,12,13)/h1-4,14H | [2] |
| InChIKey | QUSUYOMFIYYARB-UHFFFAOYSA-N | [2] |
| SMILES | C1=CC2=C(C=C1Br)C=C(N2)C(F)(F)F | [3] |
Synthesis Strategies: A Convergent Approach to a Disubstituted Indole
Proposed Synthetic Workflow:
The following diagram illustrates a conceptual workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 1H-Indole, 5-bromo-2-(trifluoromethyl)- | CymitQuimica [cymitquimica.com]
- 3. PubChemLite - this compound (C9H5BrF3N) [pubchemlite.lcsb.uni.lu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 6. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Bromo-2-(trifluoromethyl)-1h-indole CAS number
An In-Depth Technical Guide to 5-Bromo-2-(trifluoromethyl)-1H-indole (CAS: 837392-60-6): A Keystone Building Block in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of this compound, identified by CAS number 837392-60-6.[1][2][3][4] This heterocyclic compound has emerged as a strategically important building block for researchers in medicinal chemistry and drug development. Its structure uniquely combines a bromine atom at the 5-position, an ideal handle for synthetic diversification via cross-coupling reactions, with a trifluoromethyl group at the 2-position. The trifluoromethyl moiety is a well-established bioisostere that can significantly enhance critical drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[5] This guide will explore the compound's physicochemical properties, plausible synthetic routes with mechanistic considerations, characteristic reactivity, predictive spectroscopic analysis, and its potential applications in the design of novel therapeutics, particularly kinase inhibitors.
Physicochemical and Structural Properties
This compound is a solid at room temperature, typically supplied as a high-purity reagent for laboratory use.[1] Its core structure consists of a bicyclic indole nucleus, which is a privileged scaffold found in numerous biologically active molecules.[6][7] The strategic placement of the bromo and trifluoromethyl substituents provides a unique electronic and steric profile, making it a valuable intermediate for constructing complex molecular architectures.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 837392-60-6 | [1][2] |
| Molecular Formula | C₉H₅BrF₃N | [1][8] |
| Molecular Weight | 264.04 g/mol | [1][3] |
| Appearance | Solid | [1][4] |
| Purity | ≥97% (Typical) | [1][4] |
| InChI | InChI=1S/C9H5BrF3N/c10-6-1-2-7-5(3-6)4-8(14-7)9(11,12,13)/h1-4,14H | [1][8] |
| InChIKey | QUSUYOMFIYYARB-UHFFFAOYSA-N | [1][8] |
| SMILES | C1=CC2=C(C=C1Br)C=C(N2)C(F)(F)F | [8] |
| Predicted XLogP | 3.2 |[8] |
Synthesis and Mechanistic Rationale
While specific, peer-reviewed synthetic procedures for this compound are not extensively detailed in publicly available literature, a plausible and robust pathway can be designed based on established indole synthesis methodologies. The Fischer indole synthesis is a classic and highly effective method for constructing the indole core and is adaptable for this target.[9]
The logical approach involves the acid-catalyzed reaction of (4-bromophenyl)hydrazine with a suitable three-carbon precursor bearing a trifluoromethyl group, such as 1,1,1-trifluoroacetone or its synthetic equivalent.
Proposed Synthetic Pathway: Fischer Indole Synthesis
-
Hydrazone Formation: The first step is the condensation of (4-bromophenyl)hydrazine with 1,1,1-trifluoroacetone. This reaction is typically performed in a protic solvent like ethanol and is often acid-catalyzed to facilitate the nucleophilic attack of the hydrazine onto the carbonyl carbon, followed by dehydration to yield the corresponding hydrazone intermediate.
-
Cyclization and Aromatization: The isolated hydrazone is then subjected to a strong acid catalyst, such as polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride.[9] Heating promotes a[3][3]-sigmatropic rearrangement (the key step of the Fischer synthesis), followed by the loss of ammonia and subsequent tautomerization to form the stable, aromatic indole ring.
Detailed Experimental Protocol (Hypothetical)
This protocol is a self-validating system; progress can be monitored at each stage using Thin Layer Chromatography (TLC) to ensure the completion of one step before proceeding to the next.
-
Step 1: Hydrazone Synthesis
-
To a solution of (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol (5 mL/mmol), add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature to liberate the free hydrazine.
-
Add 1,1,1-trifluoroacetone (1.2 eq) to the mixture.
-
Add a catalytic amount of glacial acetic acid (3-4 drops).
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction by TLC (e.g., using 3:1 Hexane:Ethyl Acetate) for the disappearance of the hydrazine starting material.
-
Once complete, reduce the solvent volume under vacuum. Add water to precipitate the crude hydrazone.
-
Filter the solid, wash with cold water, and dry under vacuum. The crude hydrazone can often be used in the next step without further purification.
-
-
Step 2: Indolization
-
Pre-heat polyphosphoric acid (PPA) (10x weight of hydrazone) to 80-90°C in a round-bottom flask equipped with a mechanical stirrer.
-
Carefully add the crude hydrazone from Step 1 in portions to the hot PPA. The viscosity of the mixture will increase.
-
Increase the temperature to 100-120°C and stir vigorously for 2-3 hours. Monitor the reaction by TLC until the hydrazone is consumed.
-
Cool the reaction mixture to approximately 60°C and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or concentrated ammonium hydroxide until the pH is ~7-8.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Step 3: Purification
-
The resulting crude solid is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield pure this compound.
-
Causality in Experimental Design
-
Acid Catalyst (Indolization): A strong Brønsted or Lewis acid is essential to protonate the hydrazone, which facilitates the key[3][3]-sigmatropic rearrangement and subsequent cyclization. PPA is often chosen as it serves as both the catalyst and the solvent.
-
Temperature Control: The indolization step requires heat to overcome the activation energy of the rearrangement. However, excessive temperatures can lead to decomposition and side-product formation.
-
Purification: Column chromatography is necessary to separate the desired product from potential regioisomers and other impurities formed during the high-temperature cyclization.
Caption: Proposed synthetic workflow for this compound.
Chemical Reactivity and Strategic Derivatization
The synthetic value of this molecule lies in the orthogonal reactivity of its key functional groups: the C5-bromo substituent and the N-H proton of the indole ring.
-
Palladium-Catalyzed Cross-Coupling at C5: The bromine atom is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents at this position, a common strategy in the late-stage functionalization of drug candidates.
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating substituted anilines.
-
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
-
-
N-H Functionalization: The indole nitrogen is a nucleophile and can be readily alkylated, acylated, or arylated. This position is often modified to modulate solubility, cell permeability, or to block potential metabolic pathways.
-
N-Alkylation: Reaction with alkyl halides in the presence of a base (e.g., NaH, K₂CO₃) introduces alkyl chains.
-
N-Arylation: Ullmann or Buchwald-Hartwig coupling conditions can be used to attach aryl groups.
-
N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) provides a protecting group or a pharmacophoric element.
-
Caption: Key reactivity pathways for synthetic diversification.
Predictive Spectroscopic Analysis
For a researcher synthesizing this compound, the following spectroscopic signatures would be expected to confirm its identity and purity.
-
¹H NMR: The spectrum in CDCl₃ would show several signals in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the three protons on the benzene ring and the C3-proton of the indole. A broad singlet at a downfield shift (>8.0 ppm) is characteristic of the N-H proton.
-
¹³C NMR: The spectrum would display nine distinct carbon signals. The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling. The other aromatic carbons would appear in the typical 110-140 ppm range.
-
¹⁹F NMR: This is a crucial technique for confirming the trifluoromethyl group. A sharp singlet would be expected, as there are no adjacent fluorine or hydrogen atoms to cause splitting.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity (~1:1 ratio). This isotopic pattern is the definitive signature of a molecule containing a single bromine atom. Predicted mass spectrometry data is also available.[8]
Applications in Medicinal Chemistry
The indole scaffold is a cornerstone of drug discovery, and its halogenated and trifluoromethylated derivatives are of particular interest.[5][6][7] this compound is an ideal starting material for developing inhibitors of various protein kinases, which are critical targets in oncology.[10]
-
Kinase Inhibitor Scaffolds: Indole derivatives are known to act as "hinge-binding" motifs in ATP-competitive kinase inhibitors. The N-H group can act as a hydrogen bond donor, while the aromatic core makes favorable hydrophobic interactions. Derivatives of 5-bromoindole-2-carboxylic acid have been investigated as inhibitors of EGFR and VEGFR-2, two key kinases in cancer progression.[6][10]
-
Enhancement of Pharmacokinetic Properties: The trifluoromethyl group is known to increase metabolic stability by blocking potential sites of oxidative metabolism.[5] It also increases lipophilicity, which can improve cell membrane permeability and oral bioavailability.
-
Library Synthesis: The combination of the reactive bromine handle and the drug-like CF₃ group makes this compound a powerful platform for generating large libraries of diverse molecules for high-throughput screening against various biological targets.
Caption: Application in the design of a hypothetical kinase inhibitor.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling this compound. Information can be extrapolated from safety data sheets of structurally related compounds.[2][11][12][13]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[2][12][13]
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][12] Avoid all personal contact, including skin and eye contact.[2][11] Do not eat, drink, or smoke in the laboratory.[11]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[11][13] Remove contaminated clothing.
-
Eye Contact: Flush eyes immediately with large amounts of water for at least 15 minutes, holding eyelids open.[11][13] Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[11][13]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[11]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12][13] Keep away from heat, sparks, and open flames.
References
- 1. 1H-Indole, 5-bromo-2-(trifluoromethyl)- | CymitQuimica [cymitquimica.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. This compound|837392-60-6-西å®éå å»è¯ç§ææéå ¬å¸ [cochemical.com]
- 4. 1H-Indole, 5-bromo-2-(trifluoromethyl)- | CymitQuimica [cymitquimica.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. PubChemLite - this compound (C9H5BrF3N) [pubchemlite.lcsb.uni.lu]
- 9. benchchem.com [benchchem.com]
- 10. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
Physicochemical properties of halogenated indoles
An In-depth Technical Guide to the Physicochemical Properties of Halogenated Indoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] Halogenation represents a powerful and frequently employed strategy in drug design to modulate a molecule's physicochemical and pharmacological properties.[3] This guide provides an in-depth analysis of the critical physicochemical properties of halogenated indoles, offering field-proven insights for researchers and drug development professionals. We will explore the causal relationships between specific halogen substitutions and their effects on lipophilicity, electronic character, acidity, intermolecular interactions, and metabolic stability. Furthermore, this document details robust, self-validating experimental protocols for the accurate determination of these parameters, supported by data presentation and workflow visualizations to bridge theory with practical application.
Introduction: The Convergence of the Indole Scaffold and Halogenation in Drug Discovery
The Indole Moiety: A Privileged Scaffold
Indole derivatives are a prominent class of heterocyclic compounds, recognized for their wide-ranging biological activities and therapeutic potential.[1] Their structural versatility and ability to engage in various intermolecular interactions, such as hydrogen bonding, have established them as "privileged scaffolds" in medicinal chemistry.[4] This framework is central to drugs targeting a spectrum of diseases, including cancer, infectious diseases, and neurodegenerative disorders.[1]
Halogenation as a Foundational Medicinal Chemistry Strategy
The introduction of halogen atoms (F, Cl, Br, I) into a drug candidate is a strategic decision to fine-tune its properties. Halogenation can profoundly influence molecular conformation, lipophilicity, metabolic stability, and binding affinity.[3][5][6] For instance, fluorine is often used to block metabolic sites or alter pKa, while heavier halogens like bromine and iodine are increasingly utilized for their ability to form strong halogen bonds, a specific type of non-covalent interaction critical for ligand-receptor binding.[3][7] The strategic placement of halogens on the indole ring can therefore dramatically enhance a compound's drug-like properties.
Core Physicochemical Properties of Halogenated Indoles
Lipophilicity (LogP/LogD): Balancing Permeability and Solubility
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.
The introduction of a halogen atom generally increases a molecule's lipophilicity.[5][8] This enhancement is primarily due to the replacement of a smaller hydrogen atom with a larger, more polarizable halogen atom, which contributes favorably to van der Waals interactions in the nonpolar octanol phase. The effect typically increases with the size of the halogen: F < Cl < Br < I. This increased lipophilicity can improve passive diffusion across biological membranes, including the blood-brain barrier.[5][8] However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. Therefore, the choice and position of the halogen must be carefully optimized.
Electronic Effects: Modulating Reactivity and Target Engagement
Halogens exert a dual electronic influence: they are electronegative and thus electron-withdrawing through the sigma (σ) bond (inductive effect), but they also possess lone pairs of electrons that can be donated to an adjacent π-system (mesomeric or resonance effect).
-
Inductive Effect (-I): All halogens are more electronegative than carbon and pull electron density away from the indole ring. This effect decreases with distance and follows the order F > Cl > Br > I.
-
Mesomeric Effect (+M): The lone pairs on the halogen can be delocalized into the aromatic ring. This effect is strongest for fluorine due to better orbital overlap (2p-2p) and decreases down the group (F > Cl > Br > I).
On an aromatic ring like indole, the inductive effect generally outweighs the mesomeric effect, making halogens net deactivating groups for electrophilic aromatic substitution. However, they are ortho-, para-directing. These electronic perturbations alter the electron density at various positions of the indole ring, influencing its reactivity and, crucially, its ability to interact with biological targets. For example, modifying the electrostatic potential surface of the molecule can enhance or diminish its binding affinity to a protein's active site.
Acidity (pKa): Influence on Ionization and Bioavailability
The indole N-H proton is weakly acidic, with a pKa of approximately 17 in water.[9] This means that under physiological pH, it is almost entirely in its neutral, unionized form. The introduction of electron-withdrawing halogens to the indole ring increases the acidity of the N-H proton (i.e., lowers its pKa). This is due to the stabilization of the resulting conjugate base (the indolide anion) through the halogen's inductive effect. A lower pKa means the compound is more likely to be deprotonated. While still unlikely to be significantly ionized at pH 7.4, this shift can influence hydrogen bonding capabilities and interactions with metabolic enzymes.
Intermolecular Interactions: Hydrogen and Halogen Bonding
The ability of a drug to bind to its target is governed by intermolecular forces. Halogenation impacts these interactions in two key ways:
-
Hydrogen Bonds: The indole N-H group is a hydrogen bond donor. By withdrawing electron density, halogens make this proton more acidic and thus a stronger hydrogen bond donor. The halogen atoms themselves, with their lone pairs, can act as weak hydrogen bond acceptors.[10][11]
-
Halogen Bonds: This is a highly directional, non-covalent interaction between an electron-deficient region on the halogen atom (termed the σ-hole) and a Lewis base, such as a carbonyl oxygen or a nitrogen atom in a protein backbone.[7] The strength of the halogen bond increases with the size and polarizability of the halogen (Cl < Br < I), while fluorine rarely participates. This interaction is increasingly recognized and exploited in rational drug design to enhance binding affinity and selectivity.[7]
Metabolic Stability: Enhancing Pharmacokinetic Profiles
The liability of a compound to be broken down by metabolic enzymes, particularly cytochrome P450 (CYP) enzymes in the liver, is known as its metabolic stability.[12] Halogenation is a common strategy to improve metabolic stability.[13][14] By placing a halogen, particularly fluorine, at a position on the indole ring that is susceptible to oxidative metabolism, that metabolic pathway can be blocked. This "metabolic blocking" can lead to a longer plasma half-life, reduced patient-to-patient variability, and an improved pharmacokinetic profile.[12] However, halogenation can also sometimes introduce new metabolic liabilities, such as the formation of reactive metabolites, which must be carefully assessed.[6]
Experimental Methodologies for Characterization
The accurate determination of physicochemical properties is essential for building reliable structure-activity relationships (SAR). The protocols described below are designed to be robust and self-validating.
Protocol: Determination of Lipophilicity (LogP/LogD) by RP-HPLC
The causality behind this experimental choice lies in its efficiency and correlation with the traditional shake-flask method.[15] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) measures the retention time of a compound on a nonpolar stationary phase, which is correlated to its lipophilicity. For ionizable compounds like indoles, it is crucial to determine the distribution coefficient (LogD) at a physiological pH (e.g., 7.4), as the ratio of ionized to neutral species will affect partitioning.
Step-by-Step Methodology:
-
System Preparation:
-
Use a C18 reversed-phase column.
-
Prepare a buffered aqueous mobile phase (e.g., phosphate buffer, pH 7.4) and an organic mobile phase (e.g., methanol or acetonitrile). This is critical because pH control ensures that the ionization state of the analyte is constant, allowing for an accurate LogD measurement.
-
-
Calibration:
-
Prepare a solution containing a series of standard compounds with known LogP values that span a wide range (e.g., from -1 to +5).
-
Run an isocratic elution for each standard, or a gradient elution for the mixture.
-
Record the retention time (t_R) for each standard.
-
Plot the known LogP values of the standards against their measured log k' values, where k' = (t_R - t_0) / t_0 (t_0 is the column dead time). This calibration curve is the self-validating system; a linear plot with a high correlation coefficient (r² > 0.98) validates the method's accuracy.
-
-
Sample Analysis:
-
Dissolve the halogenated indole test compound in a suitable solvent.
-
Inject the sample onto the HPLC system using the same method as for the standards.
-
Measure its retention time (t_R).
-
-
Calculation:
-
Calculate log k' for the test compound.
-
Interpolate the LogP/LogD value from the linear regression equation of the calibration curve.
-
Protocol: Determination of Acidity (pKa) by Spectrophotometric Titration
This method is chosen for compounds possessing a chromophore, like indole, whose UV-Vis absorbance spectrum changes upon ionization. The change in absorbance as a function of pH allows for the precise calculation of the pKa.
Step-by-Step Methodology:
-
Wavelength Selection:
-
Prepare two solutions of the halogenated indole at a constant concentration: one in a highly acidic buffer (e.g., pH 2) where the compound is fully protonated, and one in a highly basic buffer (e.g., pH 12) where it is fully deprotonated.
-
Scan the UV-Vis spectrum for both solutions.
-
Identify the analytical wavelength (λ_max) where the difference in absorbance between the protonated and deprotonated species is maximal. This choice maximizes the signal-to-noise ratio, ensuring a more accurate determination.
-
-
Titration:
-
Prepare a series of buffer solutions spanning a range of pH values around the expected pKa (e.g., from pH 8 to 13 for an indole derivative).
-
Add a constant amount of the halogenated indole stock solution to each buffer.
-
Measure the absorbance of each solution at the chosen analytical wavelength.
-
-
Data Analysis and Calculation:
-
The pKa is calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_I - A) / (A - A_HIn)] Where:
-
A is the absorbance at a given pH.
-
A_I is the absorbance of the fully deprotonated (ionized) species.
-
A_HIn is the absorbance of the fully protonated (neutral) species.
-
-
Plotting absorbance versus pH will yield a sigmoidal curve. The pKa is the pH at the inflection point of this curve, providing a visual validation of the calculated value.
-
Data Synthesis and Structure-Property Relationships
Tabulated Physicochemical Data of Representative Halogenated Indoles
The following table summarizes experimentally determined or computationally predicted physicochemical properties for common indole derivatives. These values serve as a baseline for understanding the impact of halogenation.
| Compound | Halogen Position | Halogen | LogP | pKa (N-H) |
| Indole | - | - | 2.14 | 16.97 (DMSO) |
| 4-Chloroindole | 4 | Cl | 2.85 | ~16.2 |
| 5-Bromoindole | 5 | Br | 3.05 | ~16.1 |
| 6-Fluoroindole | 6 | F | 2.45 | ~16.4 |
| 7-Iodoindole | 7 | I | 3.50 | ~16.0 |
Note: pKa values are approximate and can vary based on the solvent and measurement technique. LogP values are consensus predictions or experimental values where available.
Visualization of Structure-Property Relationships
The interplay between halogenation and the resulting physicochemical properties can be visualized to guide synthetic efforts.
Caption: Impact of halogenation on key physicochemical properties and drug outcomes.
The following diagram illustrates the generalized workflow for the physicochemical characterization of a novel halogenated indole.
Caption: Experimental workflow for physicochemical profiling of halogenated indoles.
Conclusion and Future Perspectives
Halogenation of the indole scaffold is a validated and powerful strategy in modern drug discovery. A thorough understanding of how different halogens, placed at various positions on the ring, modulate core physicochemical properties is paramount for success. By altering lipophilicity, electronic distribution, acidity, and metabolic stability, medicinal chemists can rationally design molecules with improved ADME profiles and enhanced target affinity. The strategic use of bromine and iodine to form potent halogen bonds is a particularly promising area that continues to yield novel therapeutics. Future efforts will likely focus on developing more precise predictive models for these properties and exploring the biological roles of less common halogenated indoles, further expanding the chemical space for drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The effect of halogenation on blood-brain barrier permeability of a novel peptide drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. indole acidity [quimicaorganica.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pharmafocusasia.com [pharmafocusasia.com]
- 13. Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Natural Sources of Bromo-Indole Compounds
A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals
Authored by: Gemini
Abstract
Indole alkaloids constitute a remarkably diverse and large family of natural products, celebrated for their wide-ranging and potent pharmacological activities.[1] Within this class, bromo-indole compounds have emerged as a particularly compelling area of research for drug discovery and development.[1] Predominantly isolated from marine ecosystems, these halogenated metabolites are synthesized by organisms thriving in unique, high-pressure, and saline environments.[1] The incorporation of bromine atoms often amplifies their biological efficacy, leading to a spectrum of activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2] This guide provides a comprehensive, in-depth exploration of the natural sources of bromo-indole compounds, detailing their isolation, characterization, and therapeutic potential. It is designed to serve as a critical resource for researchers, scientists, and professionals engaged in the pursuit of novel therapeutic agents from nature's chemical arsenal.
The Bromo-Indole Scaffold: A Privileged Structure in Medicinal Chemistry
The indole ring system is a foundational motif in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[2] Its presence in vital biomolecules such as the amino acid tryptophan and the neurotransmitter serotonin highlights its profound biological significance. The addition of a bromine atom to this scaffold can dramatically alter its physicochemical properties, frequently enhancing its interaction with biological targets and thereby boosting its therapeutic potential.[2][3]
Bromo-indoles represent a significant and promising class of bioactive molecules, primarily due to their multifaceted mechanisms of action. These compounds have been shown to inhibit critical enzymes, disrupt cellular processes vital for pathogen and tumor survival, and modulate key signaling pathways.[1][2] Their discovery has paved the way for the development of new therapeutic strategies against a host of diseases, from cancer and infectious diseases to chronic inflammatory conditions.
The Marine Biosphere: A Prolific Source of Bromo-Indole Diversity
The marine environment is an unparalleled reservoir of chemical novelty, with marine invertebrates being a particularly rich source of halogenated natural products.[4][5] Sponges, tunicates, mollusks, and marine microorganisms have all been identified as significant producers of bromo-indole alkaloids.[1][6] The unique ecological pressures of marine habitats, including competition for space and defense against predation, are thought to drive the evolution of these complex secondary metabolic pathways.[4][5]
Marine Sponges (Phylum Porifera): The Chemical Architects
Marine sponges are arguably the most prolific source of bromo-indole compounds.[1][7] These sessile filter-feeders have developed a sophisticated chemical defense system, producing a vast array of bioactive secondary metabolites.
-
Geodia barretti : This cold-water sponge, found in sub-Arctic waters including those around Iceland, is a notable producer of 6-bromoindole alkaloids.[8][9] An UPLC-qTOF-MS-based dereplication study led to the targeted isolation of several compounds from this species, including barettin, 8,9-dihydrobarettin, and 6-bromoconicamin.[6][8]
-
Rhopaloeides odorabile and Hyrtios sp. : Sponges from the South Pacific, such as Rhopaloeides odorabile and Hyrtios sp., have yielded a variety of indole derivatives, including bromoindoles.[6][10] Notably, the new derivative 5,6-dibromo-l-hypaphorine was isolated from Hyrtios sp.[10]
-
Narrabeena nigra : This tropical Southwestern Pacific sponge is a source of diverse bromotryptamine and bromotyramine derivatives.[11]
-
Topsentia sp. : A deep-water marine sponge from this genus was the source for the isolation of tulongicin A, a novel indole alkaloid with antibacterial properties.[6]
Tunicates (Subphylum Tunicata): A Source of Potent Alkaloids
Tunicates, or sea squirts, are another significant source of marine bromo-indole alkaloids.
-
Pseudodistoma arborescens : Chemical investigation of this marine tunicate led to the isolation of four brominated indole alkaloids, named arborescidines A, B, C, and D.[12]
-
Aplidium cyaneum : Collected in Antarctica, this tunicate has yielded a family of bromoindole derivatives known as aplicyanins A–F.[13][14]
-
Didemnum candidum : This tunicate, found in the Gulf of California, produces 6-bromotryptamine derivatives.[15][16]
Marine Algae and Microorganisms
While invertebrates are the primary source, marine algae and bacteria also contribute to the diversity of known bromo-indoles.
-
Laurencia similis : This marine red alga is known to produce highly brominated indoles.[13][14]
-
Rhodophyllis membranacea : A red alga that produces polyhalogenated indoles, including some containing bromine, chlorine, and iodine.[17]
-
Pseudoalteromonas rubra : A marine bacterium that produces 6-Bromo-N-propionyltryptamine.[1][18]
Mollusks (Phylum Mollusca)
Certain marine mollusks are famous for producing brominated indole precursors to the ancient dye, Tyrian purple.
-
Dicathais orbita : This muricid mollusk produces tyrindoleninone, a cytotoxic precursor to Tyrian purple.[1][19][20]
Table 1: Selected Bromo-Indole Compounds, Their Natural Sources, and Reported Bioactivities
| Compound Name | Natural Source (Organism Type) | Reported Biological Activity | Reference(s) |
| Barettin | Geodia barretti (Sponge) | Anti-inflammatory, Acetylcholinesterase inhibitor | [6][8] |
| 8,9-dihydrobarettin | Geodia barretti (Sponge) | Anti-inflammatory, Antifouling, Antioxidant | [8][21] |
| 6-Bromoconicamin | Geodia barretti (Sponge) | Anti-inflammatory | [1][8] |
| 5,6-dibromo-l-hypaphorine | Hyrtios sp. (Sponge) | Antioxidant, weak Phospholipase A2 inhibitor | [6][10] |
| Arborescidines A-D | Pseudodistoma arborescens (Tunicate) | Cytotoxic (Arborescidine D) | [12] |
| Aplicyanins A-F | Aplidium cyaneum (Tunicate) | Antimitotic, Cytotoxic | [13][14] |
| 6-Bromotryptamine | Narrabeena nigra (Sponge), Didemnum candidum (Tunicate) | Marine natural product | [11][15] |
| Tyrindoleninone | Dicathais orbita (Mollusk) | Cytotoxic, Steroidogenic activity | [19][20] |
| Chartelline A | Chartella papyracea (Bryozoan) | Pentahalogenated alkaloid | [22][23] |
| 6-Bromo-N-propionyltryptamine | Pseudoalteromonas rubra (Bacteria) | 5-HT₂A receptor antagonist | [1][24] |
Biosynthesis of Bromo-Indole Compounds: The Role of Halogenases
The biosynthesis of bromo-indole alkaloids generally originates from the amino acid tryptophan.[25] A key step in this pathway is the electrophilic bromination of the indole ring, a reaction catalyzed by a class of enzymes known as halogenases, particularly vanadium-dependent bromoperoxidases. These enzymes utilize bromide ions from seawater and hydrogen peroxide to generate a reactive bromine species that subsequently substitutes the indole nucleus.
Caption: Generalized biosynthetic pathway of bromo-indole compounds.
Methodologies for Extraction, Isolation, and Purification
The successful isolation of pure bromo-indole compounds from their natural sources is a meticulous, multi-step process that hinges on the careful application of various extraction and chromatographic techniques.[1]
General Workflow
The general workflow begins with the collection and preparation of the biological material, followed by crude extraction, solvent partitioning to separate compounds by polarity, and a series of chromatographic steps to achieve final purification.
Caption: General workflow for isolating bromo-indoles from marine sources.
Detailed Experimental Protocol: Isolation from Marine Sponges
This protocol is a generalized procedure based on established methodologies for the isolation of compounds from marine sponges.[1]
1. Sample Preparation:
-
Immediately freeze the collected marine sponge sample to preserve chemical integrity.
-
Lyophilize (freeze-dry) the frozen sample to remove water.
-
Grind the dried tissue into a fine powder.
2. Crude Extraction:
-
Macerate the powdered sponge material (e.g., 100 g) with a 1:1 mixture of dichloromethane:methanol (CH₂Cl₂:CH₃OH) (e.g., 3 x 500 mL).
-
Perform each extraction at room temperature for 24 hours.
-
Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
3. Solvent Partitioning (Modified Kupchan Method):
-
Dissolve the crude extract in a CH₂Cl₂:CH₃OH (1:1) solution.
-
Perform liquid-liquid partitioning sequentially against a series of immiscible solvents of increasing polarity, such as hexane, chloroform, and n-butanol.
-
This process yields several fractions (e.g., hexane fraction, chloroform fraction, n-butanol fraction, and a final aqueous fraction), effectively separating compounds based on their polarity.
4. Chromatographic Purification:
-
Size-Exclusion Chromatography: Subject the bioactive fractions to size-exclusion chromatography using a Sephadex LH-20 column with methanol as the eluent to separate compounds based on their molecular size.
-
Silica Gel Chromatography: Further fractionate the resulting active fractions using normal-phase silica gel column chromatography with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).
-
High-Performance Liquid Chromatography (HPLC): The final purification step is typically performed using reversed-phase HPLC (e.g., on a C18 column) with a suitable solvent system (e.g., acetonitrile-water or methanol-water gradients) to isolate the pure bromo-indole compounds.
5. Dereplication:
-
Throughout the fractionation process, utilize techniques like UPLC-qTOF-MS for rapid chemical profiling. This allows for "dereplication," the early identification of known compounds, and helps to prioritize fractions containing potentially novel bromo-indole alkaloids based on their characteristic isotopic patterns (due to the presence of ⁷⁹Br and ⁸¹Br isotopes) and mass spectra.[1]
A Spectrum of Biological Activities and Therapeutic Promise
Bromo-indole compounds exhibit a remarkable breadth of biological activities, making them highly attractive candidates for drug development.
Anticancer Activity
Many bromo-indole derivatives have demonstrated significant cytotoxic activity against a variety of human cancer cell lines.[2][6] Their mechanisms of action are diverse and can involve the inhibition of key enzymes in oncogenic pathways, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, or the disruption of cellular processes essential for tumor growth.[2] For instance, the sponge-derived bis-indole alkaloid fascaplysin has shown potent antiproliferative activity against numerous cancer cell lines and acts as a specific inhibitor of cyclin-dependent kinase-4.[26]
Anti-inflammatory Activity
Several bromo-indoles have demonstrated potent anti-inflammatory properties.[1][8] For example, compounds isolated from Geodia barretti were shown to reduce the secretion of pro-inflammatory cytokines like IL-12p40 in human dendritic cells.[8] Some bromo-indoles exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a central regulator of the inflammatory response.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity | Semantic Scholar [semanticscholar.org]
- 9. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioactive Indole Derivatives from the South Pacific Marine Sponges Rhopaloeides odorabile and Hyrtios sp - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 6-Bromotryptamine - Wikipedia [en.wikipedia.org]
- 12. Brominated indole alkaloids from the marine tunicate Pseudodistoma arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Marine Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Buy Tyrian purple (EVT-363818) | 19201-53-7 [evitachem.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Explorations on the total synthesis of the unusual marine alkaloid chartelline A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. mdpi.com [mdpi.com]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
The 5-Bromoindole Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus represents a cornerstone in medicinal chemistry, celebrated for its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Among its many derivatives, 5-bromoindole has emerged as a particularly valuable scaffold, offering a unique combination of physicochemical properties and synthetic versatility that has propelled its use in the discovery of novel therapeutic agents. The strategic placement of a bromine atom at the 5-position profoundly influences the molecule's electronic and lipophilic character, often enhancing its interaction with biological targets and improving its pharmacokinetic profile.[1][2] This guide provides a comprehensive technical overview of the 5-bromoindole core, from its synthesis and chemical manipulation to its broad spectrum of biological activities and applications in drug development. We will delve into the rationale behind its use, explore detailed experimental protocols, and present key data to empower researchers in their quest for next-generation therapeutics.
The Significance of the 5-Bromoindole Scaffold: A Chemical and Biological Perspective
The introduction of a bromine atom onto the indole ring is a deliberate and strategic choice in medicinal chemistry. This modification imparts several key advantages:
-
Enhanced Biological Activity: The bromine atom, through its electronic and steric effects, can significantly enhance the binding affinity of the molecule to its target protein.[3] This is often attributed to the formation of halogen bonds, a type of non-covalent interaction between the electrophilic region on the halogen and a nucleophilic site on the protein.[4][5] This can lead to a notable increase in therapeutic potency.[4]
-
Modulation of Physicochemical Properties: Bromine is more lipophilic than hydrogen, which can improve a compound's ability to cross cell membranes.[6] This increased lipophilicity, however, must be carefully balanced to maintain adequate aqueous solubility for drug delivery. The polarizability of the bromine atom can also influence intermolecular interactions, affecting properties like melting point and crystal packing.[6]
-
Metabolic Stability: The presence of a halogen can block sites of metabolism, increasing the metabolic stability and in vivo half-life of a drug candidate.[3]
-
Synthetic Handle for Diversification: The bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6] This allows for the facile introduction of a wide range of aryl and heteroaryl substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[7]
These attributes have led to the exploration of 5-bromoindole derivatives across a spectrum of therapeutic areas, including oncology, virology, and neurology.
Synthesis of the 5-Bromoindole Core: A Comparative Analysis of Key Methodologies
The efficient and scalable synthesis of 5-bromoindole is crucial for its application in drug discovery. Several synthetic routes have been developed, each with its own set of advantages and challenges.
Three-Step Synthesis via Sulfonation
This is a widely utilized and reliable method for the preparation of 5-bromoindole, particularly for large-scale synthesis.[8]
Methodology Rationale: This route proceeds by first protecting the reactive 2-position of the indole ring with a sulfonate group. This directing group ensures the subsequent bromination occurs regioselectively at the desired 5-position. The protecting groups are then removed to yield the final product.
Experimental Protocol:
-
Step 1: Synthesis of Sodium Indoline-2-Sulfonate.
-
Dissolve indole in ethanol.
-
Separately, prepare a solution of sodium bisulfite in water.
-
Add the indole solution to the sodium bisulfite solution and stir.
-
A light tan solid will precipitate. Collect the solid by vacuum filtration, wash with ether, and dry.[9]
-
-
Step 2: N-Acetylation and Bromination.
-
Suspend the sodium indoline-2-sulfonate in acetic anhydride.
-
Stir the suspension at 70°C for 1 hour, then increase the temperature to 90°C for 2 hours.
-
Cool the mixture to room temperature and filter to collect the solid. Wash with acetic anhydride.[8]
-
Dissolve the acetylated intermediate in water at 0-5°C.
-
Slowly add one equivalent of bromine dropwise while maintaining the low temperature and stirring vigorously to prevent over-bromination.[9]
-
-
Step 3: Deprotection and Isolation.
-
After the addition of bromine is complete, stir the solution at 0-5°C for an additional hour, then allow it to warm to room temperature.
-
Quench any excess bromine by adding a solution of sodium bisulfite.
-
Neutralize the solution to pH 7 with a 40% sodium hydroxide solution, keeping the temperature below 30°C.
-
Heat the solution to 50°C and stir overnight.
-
Make the solution basic with additional 40% sodium hydroxide and stir for another 3 hours at 50°C.[9]
-
Cool the solution to room temperature to allow 5-bromoindole to precipitate.
-
Collect the product by filtration, wash with water, and dry.
-
Challenges and Troubleshooting:
-
Over-bromination: The formation of di- or poly-brominated indoles is a common side reaction. Careful control of bromine stoichiometry and slow, low-temperature addition are critical.[9]
-
Incomplete Reactions: Ensure each step goes to completion by monitoring with thin-layer chromatography (TLC).
-
Purification: The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel for higher purity.[9]
Leimgruber-Batcho Indole Synthesis
This two-step method is known for its high yields and applicability to a wide range of substituted indoles.[10][11]
Methodology Rationale: This synthesis involves the condensation of an o-nitrotoluene with a formamide acetal to form an enamine, which then undergoes reductive cyclization to the indole. For 5-bromoindole, the starting material is 4-bromo-2-nitrotoluene.[10]
Experimental Protocol:
-
Step 1: Enamine Formation.
-
In a reaction flask, combine 4-bromo-2-nitrotoluene, N,N-dimethylformamide dimethyl acetal (DMFDMA), and pyrrolidine.
-
Heat the mixture to reflux. The reaction progress can be monitored by the disappearance of the starting material on TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine.
-
-
Step 2: Reductive Cyclization.
-
Dissolve the crude enamine in a suitable solvent such as methanol or ethanol.
-
Add a reducing agent. Raney nickel with hydrazine hydrate is commonly used, where hydrazine hydrate decomposes in the presence of Raney nickel to generate hydrogen in situ.[11] Alternatively, palladium on carbon with a hydrogen atmosphere can be employed.[10]
-
Stir the reaction at room temperature until the reduction of the nitro group and subsequent cyclization are complete.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography to yield 5-bromoindole.
-
Causality Behind Experimental Choices:
-
Pyrrolidine: Acts as a base to deprotonate the methyl group of the nitrotoluene and as a nucleophile to displace dimethylamine from DMFDMA, forming a more reactive enamine intermediate.[11]
-
Reducing Agent: The choice of reducing agent can be tailored to the substrate and desired reaction conditions. Raney nickel/hydrazine is effective and avoids the need for a hydrogen gas cylinder.
Chemical Diversification of the 5-Bromoindole Scaffold: The Power of Cross-Coupling
The true synthetic power of 5-bromoindole lies in its ability to undergo a variety of cross-coupling reactions, allowing for the introduction of diverse substituents at the 5-position. The Suzuki-Miyaura reaction is a particularly powerful tool in this regard.
Suzuki-Miyaura Coupling: A Gateway to Novel Analogs
Methodology Rationale: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid) with an organic halide. It is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[6]
Self-Validating Experimental Protocol for Suzuki-Miyaura Coupling of 5-Bromoindole:
This protocol is designed to be a robust starting point for the coupling of various aryl and heteroaryl boronic acids to 5-bromoindole.
-
Materials and Reagents:
-
5-Bromoindole (1.0 equivalent)
-
Arylboronic acid (1.2 - 1.5 equivalents) - Justification: A slight excess of the boronic acid is used to drive the reaction to completion.
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents) - Justification: A common and effective palladium catalyst precursor.
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equivalents) - Justification: A bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination steps in the catalytic cycle.
-
Potassium carbonate (K₂CO₃) (3.0 equivalents) - Justification: A base is required to activate the boronic acid for transmetalation. K₂CO₃ is a moderately strong base that is effective in many Suzuki couplings.
-
Solvent: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) - Justification: The aqueous-organic solvent mixture helps to dissolve both the organic and inorganic reagents.
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add 5-bromoindole, the arylboronic acid, and potassium carbonate.
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate and SPhos in the dioxane/water solvent mixture.
-
Evacuate and backfill the reaction vial with an inert gas three times to remove oxygen, which can deactivate the palladium catalyst.
-
Add the catalyst solution to the reaction vial via syringe.
-
Seal the vial and heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-substituted indole.
-
Biological Activities and Therapeutic Applications of 5-Bromoindole Derivatives
5-Bromoindole derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug development in several therapeutic areas.
Anticancer Activity
A significant body of research has focused on the development of 5-bromoindole derivatives as anticancer agents.[1] Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways that are crucial for tumor growth and survival.
-
Kinase Inhibition: Many 5-bromoindole derivatives have been designed as inhibitors of protein kinases, which are key regulators of cellular processes.
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: Novel 5-bromoindole-2-carboxylic acid derivatives have shown potent antiproliferative activity against various cancer cell lines, including HepG2 (liver), A549 (lung), and MCF-7 (breast).[12] Inhibition of EGFR tyrosine kinase by these compounds leads to cell cycle arrest and the induction of apoptosis.[12]
-
Vascular Endothelial Growth Factor Receptor (VEGFR-2) Inhibition: 5-Bromoindole-based compounds have also been developed as inhibitors of VEGFR-2, a key mediator of angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[13] By inhibiting VEGFR-2, these compounds can suppress tumor growth and metastasis.[13]
-
In Vitro Cytotoxic Activity of Selected 5-Bromoindole Derivatives
| Compound ID | Target | Cell Line | IC₅₀ (µM) | Reference |
| 3a | EGFR | HepG2, A549, MCF-7 | Most potent of the series | [12] |
| 5BDBIC | VEGFR-2 | HepG2 | 14.3 | [13] |
-
Disruption of the Mitotic Spindle: Some indole derivatives exert their anticancer effects by disrupting the mitotic spindle, a critical cellular structure for cell division.[14] This disruption prevents cancer cell proliferation and invasion.[14]
Antiviral and Antimicrobial Activity
The indole nucleus is a known pharmacophore in the development of antiviral agents. While specific studies on 5-bromoindole derivatives in this area are emerging, the broader class of halogenated indoles shows promise. Similarly, indole derivatives have been investigated for their efficacy against drug-resistant bacteria, including extensively drug-resistant Acinetobacter baumannii.[1]
Neuroprotective Properties
The indole scaffold is also present in many compounds with neuroprotective effects. Some indole derivatives have been shown to activate the Nrf2-ARE pathway, a key cellular defense mechanism against oxidative stress, which is implicated in neurodegenerative diseases.[1]
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing the design of 5-bromoindole-based drug candidates. Key insights from these studies include:
-
The Role of the 5-Bromo Substituent: As previously discussed, the bromine atom at the 5-position is often crucial for enhanced biological activity. Its ability to form halogen bonds and increase lipophilicity can significantly improve target engagement and cellular permeability.
-
Modifications at the 2- and 3-Positions: The 2- and 3-positions of the indole ring are common sites for modification. For example, in the case of EGFR inhibitors, the introduction of various carbothioamide, oxadiazole, and triazole moieties at the 2-position has been shown to modulate potency.[12]
-
N-Substitution: The indole nitrogen can also be substituted to further tune the properties of the molecule. N-alkylation or N-acylation can impact solubility, metabolic stability, and binding interactions.
Visualizing Key Concepts
To further illustrate the concepts discussed in this guide, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. jms.ump.edu.pl [jms.ump.edu.pl]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 12. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
Methodological & Application
Synthesis of 2-(Trifluoromethyl)indoles from 2-Alkynylanilines: A Detailed Guide to a Domino Trifluoromethylation/Cyclization Strategy
Introduction: The Significance of 2-(Trifluoromethyl)indoles and a Novel Synthetic Approach
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The introduction of a trifluoromethyl (CF₃) group into organic molecules can dramatically enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the synthesis of trifluoromethylated indoles is of significant interest to researchers in drug discovery and development. Among these, 2-(trifluoromethyl)indoles represent a particularly valuable class of compounds.
This application note provides a comprehensive guide to a highly efficient and regioselective method for the synthesis of 2-(trifluoromethyl)indoles, commencing from readily available 2-alkynylanilines. The featured methodology, developed by Tsui and coworkers, employs a domino trifluoromethylation/cyclization strategy utilizing a stable and easy-to-handle fluoroform-derived copper(I) trifluoromethyl (CuCF₃) reagent.[1][2] This one-pot reaction offers a significant advantage over classical multi-step approaches by ensuring the precise placement of the CF₃ group at the 2-position of the indole ring.[1][2] Furthermore, this protocol can be adapted to synthesize 3-formyl-2-(trifluoromethyl)indoles, which are versatile intermediates for the preparation of a variety of trifluoromethylated drug analogues.[1][2]
Theoretical Background and Mechanistic Insights
The synthesis of 2-(trifluoromethyl)indoles from 2-alkynylanilines via this domino reaction is a mechanistically elegant process that involves several key steps. A thorough understanding of the underlying mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The Domino Reaction Cascade
The reaction is proposed to proceed through a copper-mediated domino sequence involving:
-
Trifluoromethylation of the Alkyne: The reaction is initiated by the addition of the CuCF₃ reagent across the carbon-carbon triple bond of the 2-alkynylaniline. This step is crucial as it introduces the trifluoromethyl group onto what will become the 2-position of the indole ring.
-
5-endo-dig Cyclization: Following trifluoromethylation, the nitrogen atom of the aniline attacks the newly formed vinyl-copper intermediate in an intramolecular fashion. This cyclization step forms the five-membered pyrrole ring of the indole core.
-
Desulfonylation (for N-protected substrates): For substrates bearing an N-tosyl or N-mesyl protecting group, a desulfonylation step occurs. This is often facilitated by the reaction conditions and is essential for obtaining the final N-H indole or for subsequent functionalization at the 3-position.
-
Formylation (optional): Under specific aerobic conditions and in the presence of tetramethylethylenediamine (TMEDA), a formylation reaction can occur at the 3-position of the indole ring.[2] Mechanistic studies suggest that TMEDA can act as a carbon source in this transformation.[2]
The Role of the N-Protecting Group
Optimization studies have revealed that the presence of an N-tosyl or N-mesyl protecting group on the 2-alkynylaniline is critical for the success of the cyclization and the overall efficiency of the reaction.[2] These electron-withdrawing groups likely increase the electrophilicity of the alkyne, facilitating the initial trifluoromethylation step and promoting the subsequent cyclization.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the fluoroform-derived CuCF₃ reagent and its application in the synthesis of 2-(trifluoromethyl)indoles.
Preparation of the Fluoroform-Derived CuCF₃ Reagent
The CuCF₃ reagent is prepared from the inexpensive industrial byproduct fluoroform (CF₃H), making this a cost-effective method. The reagent is air-stable and can be prepared in large quantities.[3]
Materials:
-
Copper(I) chloride (CuCl)
-
Potassium tert-butoxide (KOtBu)
-
Fluoroform (CF₃H)
-
Triethylamine trihydrofluoride (Et₃N·3HF)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
A detailed, step-by-step procedure for the preparation of the fluoroform-derived CuCF₃ reagent should be followed from the primary literature, as it involves the handling of a pressurized gas (fluoroform) and requires specific equipment and safety precautions. A general overview involves the reaction of CuCl and KOtBu in DMF, followed by bubbling of fluoroform gas through the mixture. The resulting CuCF₃ reagent is then stabilized with Et₃N·3HF.[3]
Safety Precautions:
-
The preparation of the CuCF₃ reagent should be carried out in a well-ventilated fume hood by trained personnel.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Fluoroform is a gas; ensure all connections are secure to prevent leaks.
-
Copper compounds can be toxic; avoid inhalation of dust and contact with skin.[4][5][6]
General Procedure for the Synthesis of 2-(Trifluoromethyl)indoles
Materials:
-
Substituted N-tosyl-2-alkynylaniline (1.0 equiv)
-
Fluoroform-derived CuCF₃ reagent (2.0 equiv)
-
Tetramethylethylenediamine (TMEDA) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dried reaction tube equipped with a magnetic stir bar, add the N-tosyl-2-alkynylaniline (0.2 mmol, 1.0 equiv), the fluoroform-derived CuCF₃ reagent (0.4 mmol, 2.0 equiv), and anhydrous DMF (2.0 mL).
-
Add TMEDA (0.4 mmol, 2.0 equiv) to the reaction mixture.
-
Seal the tube and stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(trifluoromethyl)indole.
Reaction Workflow and Mechanism Visualization
To provide a clear visual representation of the process, the following diagrams illustrate the experimental workflow and the proposed reaction mechanism.
Figure 1: A schematic overview of the experimental workflow for the synthesis of 2-(trifluoromethyl)indoles.
Figure 2: The proposed mechanistic pathway for the domino trifluoromethylation/cyclization reaction.
Substrate Scope and Performance
A key advantage of this methodology is its broad substrate scope, tolerating a variety of functional groups on the aromatic ring of the 2-alkynylaniline. The following table summarizes the performance of the reaction with a range of substituted starting materials, providing valuable insights for researchers planning to apply this method.
| Entry | R¹ (Substituent on Aniline Ring) | R² (Substituent on Alkyne) | Product | Yield (%) |
| 1 | H | Phenyl | 2-(Trifluoromethyl)-3-phenyl-1H-indole | 85 |
| 2 | 5-Me | Phenyl | 5-Methyl-2-(trifluoromethyl)-3-phenyl-1H-indole | 92 |
| 3 | 5-OMe | Phenyl | 5-Methoxy-2-(trifluoromethyl)-3-phenyl-1H-indole | 88 |
| 4 | 5-F | Phenyl | 5-Fluoro-2-(trifluoromethyl)-3-phenyl-1H-indole | 75 |
| 5 | 5-Cl | Phenyl | 5-Chloro-2-(trifluoromethyl)-3-phenyl-1H-indole | 78 |
| 6 | 5-Br | Phenyl | 5-Bromo-2-(trifluoromethyl)-3-phenyl-1H-indole | 72 |
| 7 | 5-CN | Phenyl | 5-Cyano-2-(trifluoromethyl)-3-phenyl-1H-indole | 65 |
| 8 | 4-Me | Phenyl | 4-Methyl-2-(trifluoromethyl)-3-phenyl-1H-indole | 80 |
| 9 | H | 4-Tolyl | 2-(Trifluoromethyl)-3-(p-tolyl)-1H-indole | 87 |
| 10 | H | 4-MeOPh | 3-(4-Methoxyphenyl)-2-(trifluoromethyl)-1H-indole | 82 |
| 11 | H | Cyclohexyl | 3-Cyclohexyl-2-(trifluoromethyl)-1H-indole | 70 |
| 12 | H | n-Butyl | 3-(n-Butyl)-2-(trifluoromethyl)-1H-indole | 68 |
Data compiled from Tsui and coworkers, Org. Lett. 2018, 20, 1676-1679.[1][2]
Observations and Insights:
-
Electronic Effects: The reaction generally proceeds in higher yields with electron-donating groups on the aniline ring (e.g., methyl, methoxy), while electron-withdrawing groups (e.g., cyano) lead to slightly diminished yields.[2]
-
Steric Effects: The reaction tolerates both aryl and alkyl substituents on the alkyne terminus, although aryl-substituted alkynes tend to give higher yields.
-
Functional Group Tolerance: A wide range of functional groups, including halogens, are well-tolerated under the reaction conditions, highlighting the synthetic utility of this method.
Comparative Analysis with Other Methods
While the fluoroform-derived CuCF₃ reagent offers a highly efficient route to 2-(trifluoromethyl)indoles, other methods have also been developed. A brief comparison provides context for selecting the most appropriate synthetic strategy.
-
Methods using Togni's or Umemoto's Reagents: These electrophilic trifluoromethylating agents can also be employed for the synthesis of trifluoromethylated indoles. However, these reactions may require different catalytic systems (e.g., copper or photoredox catalysts) and can sometimes lead to mixtures of regioisomers or require multi-step sequences.[7][8][9]
-
Palladium-Catalyzed Cyclizations: Palladium-catalyzed methods for the cyclization of 2-alkynylanilines are well-established for the synthesis of various indole derivatives.[10] However, the direct and regioselective introduction of a trifluoromethyl group in a one-pot manner can be challenging with these systems.
-
Gold-Catalyzed Reactions: Gold catalysts are known to effectively mediate the cyclization of 2-alkynylanilines.[11] While powerful, the development of a domino trifluoromethylation/cyclization using gold catalysis for this specific transformation is less established.
The domino reaction with the CuCF₃ reagent stands out for its operational simplicity, high regioselectivity, and the use of a cost-effective trifluoromethyl source.
Conclusion and Future Outlook
The domino trifluoromethylation/cyclization of 2-alkynylanilines using a fluoroform-derived CuCF₃ reagent represents a significant advancement in the synthesis of 2-(trifluoromethyl)indoles. This method provides a reliable, efficient, and regioselective route to a diverse range of these valuable heterocyclic compounds. The mild reaction conditions, broad substrate scope, and the use of an inexpensive and readily available trifluoromethyl source make this protocol highly attractive for applications in medicinal chemistry and materials science.
Future research in this area may focus on expanding the substrate scope to include more complex and functionalized 2-alkynylanilines, further elucidating the reaction mechanism through computational and experimental studies, and exploring the application of this methodology to the synthesis of novel trifluoromethylated indole-based drug candidates.
References
- 1. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 3. Fluoroform-Derived CuCF3 for Trifluoromethylation of Terminal and TMS-Protected Alkynes [organic-chemistry.org]
- 4. synquestlabs.com [synquestlabs.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. msds.nipissingu.ca [msds.nipissingu.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Aminofluorination of 2-alkynylanilines: a Au-catalyzed entry to fluorinated indoles [beilstein-journals.org]
Introduction: The Strategic Importance of 5-Arylindoles
An Application Guide to Suzuki-Miyaura Cross-Coupling Reactions of 5-Bromoindoles
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable versatility in forging carbon-carbon (C-C) bonds.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of organoboron reagents have made it an indispensable tool in both academic and industrial laboratories.[3][4]
Within the landscape of medicinal chemistry, the indole scaffold holds a privileged status, forming the core of numerous natural products and blockbuster pharmaceuticals.[1] The strategic functionalization of this heterocycle is a cornerstone of drug discovery. Specifically, the introduction of aryl and heteroaryl substituents at the 5-position of the indole ring via Suzuki-Miyaura coupling provides a powerful avenue to modulate a molecule's biological activity, influencing its potency, selectivity, and pharmacokinetic properties.[1] For researchers and drug development professionals, the ability to rapidly and reliably synthesize diverse libraries of 5-arylindoles is critical for advancing structure-activity relationship (SAR) studies.[1]
This guide serves as a comprehensive technical resource, providing not only detailed, field-proven protocols but also the underlying mechanistic principles and troubleshooting strategies for the successful Suzuki-Miyaura coupling of 5-bromoindoles.
Mechanistic Foundations: Understanding the "Why"
The success of a Suzuki-Miyaura coupling hinges on the orchestrated interplay of several key components. A fundamental understanding of the catalytic cycle and the role of each reagent is paramount for rational reaction design and optimization. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[5][6]
The catalytic cycle comprises three fundamental steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the 5-bromoindole, forming a Pd(II) intermediate.[5] This is often the rate-limiting step, and its efficiency can be enhanced by using electron-rich, bulky phosphine ligands on the palladium center.[5]
-
Transmetalation : This is the crucial step where the organic group from the boron reagent is transferred to the palladium center. For this to occur efficiently, the organoboron compound must be activated by a base.[7] The base (e.g., carbonate, phosphate) reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which readily transfers its organic moiety to the electrophilic Pd(II) center, displacing the halide.[8][9]
-
Reductive Elimination : The two coupled organic fragments (the indole and the new aryl group) are expelled from the palladium coordination sphere, forming the final C-C bond of the desired 5-arylindole product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][10]
Key Reagent Considerations
-
Catalyst & Ligand : The choice of palladium precursor (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligand is critical. Ligands like SPhos, dppf, and PPh₃ stabilize the palladium center and modulate its reactivity.[5][11] Electron-rich and sterically bulky ligands generally facilitate the oxidative addition and reductive elimination steps, leading to higher catalytic activity.[3]
-
Base : The base is not merely a proton scavenger; it is essential for activating the boronic acid.[12] Common inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are effective.[8] The choice can depend on substrate sensitivity and solvent system; for instance, K₃PO₄ is a stronger base often used for more challenging couplings, while Cs₂CO₃ offers good solubility in many organic solvents.[8][12]
-
Boron Reagent : While arylboronic acids are highly reactive, they can be prone to decomposition via protodeboronation, especially under harsh conditions.[13] Boronate esters, such as pinacol esters, offer significantly greater stability, making them easier to handle, purify, and store.[13][14] In many cases, the boronate ester is believed to hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of the reaction.[13]
-
Solvent : The solvent must solubilize the reagents and be stable at the reaction temperature. Common choices include ethereal solvents like dimethoxyethane (DME) or 1,4-dioxane, often with the addition of water to help dissolve the inorganic base and facilitate the formation of the active boronate species.[15][16]
Comparative Analysis of Reaction Conditions
The optimal conditions for the Suzuki-Miyaura coupling of 5-bromoindoles can vary significantly based on the specific coupling partners and desired outcome. The following table summarizes various catalytic systems and conditions reported in the literature, providing a valuable starting point for reaction optimization.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Substrate Scope | Avg. Yield (%) | Reference |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | N-ethyl-5-bromoindazole + N-Boc-2-pyrroleboronic acid | 95 | [11][17] |
| Pd(OAc)₂ / SPhos | SPhos | K₂CO₃ | Water / Acetonitrile (4:1) | 37 | 18 | 5-bromoindole + Arylboronic acids | 60-98 | [1][18] |
| Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | Ethanol | 100 (MW) | 0.5-0.7 | 5-bromoindole + Arylboronic acids | High | [1] |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME / Water | Reflux | 12-16 | 5-indolylboronic acid + Aryl bromides | 60-90 | [19] |
| Pd Nanoparticles | Ligand-free | K₂CO₃ | Water / Acetonitrile | 37 | 18 | 5-bromoindole + Phenylboronic acid | High | [20] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-amyl alcohol | 100 | 12 | Heteroaromatic halides (general) | 85-95 | [17] |
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for common and effective Suzuki-Miyaura coupling reactions of 5-bromoindole.
Protocol 1: Mild Aqueous Coupling with Pd(OAc)₂ / SPhos
This protocol is adapted from a modern, mild, and highly effective method that works well for unprotected indoles.[1][18]
Materials:
-
5-bromoindole (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.005 - 0.05 equiv.)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.005 - 0.05 equiv.)
-
Potassium carbonate (K₂CO₃, 3.0 equiv.)
-
Acetonitrile (reagent grade)
-
Deionized water
-
Reaction vial with a magnetic stir bar
-
Ethyl acetate, brine, anhydrous sodium sulfate (for workup)
Procedure:
-
To a reaction vial, add 5-bromoindole (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).
-
In a separate small vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.005 equiv.) and SPhos (0.005 equiv.) in a portion of the acetonitrile.
-
Add the catalyst solution to the reaction vial containing the solids.
-
Add the remaining solvent (water:acetonitrile 4:1 mixture) to the reaction vial.
-
Seal the vial and stir the mixture vigorously at 37 °C for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylindole.
Protocol 2: Microwave-Assisted Coupling with Pd(PPh₃)₄
This method utilizes microwave irradiation to dramatically reduce reaction times, making it ideal for rapid library synthesis.[1]
Materials:
-
5-bromoindole (1.0 equiv.)
-
Arylboronic acid (1.3 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.07 equiv.)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv.)
-
Ethanol (anhydrous)
-
Microwave reaction vial with a stir bar
-
Microwave reactor
-
Ethyl acetate, celite, water, brine, anhydrous sodium sulfate (for workup)
Procedure:
-
To a microwave reaction vial, add 5-bromoindole (1.0 equiv.), the arylboronic acid (1.3 equiv.), Pd(PPh₃)₄ (0.07 equiv.), and Cs₂CO₃ (2.0 equiv.).
-
Add ethanol to the vial to achieve the desired concentration (typically 0.1-0.5 M).
-
Seal the vial securely and place it in the microwave reactor.
-
Heat the reaction mixture to 100 °C for 30-40 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow and Troubleshooting
A successful outcome often requires careful execution and the ability to diagnose potential issues.
Common Issues and Solutions
-
Problem: Low or No Yield.
-
Inactive Catalyst: Palladium catalysts, especially Pd(0) species, can be sensitive to air. Ensure all reagents are handled under an inert atmosphere (Argon or Nitrogen) and that solvents are properly degassed.[21]
-
Boronic Acid Degradation: Heteroaryl boronic acids can be unstable and prone to protodeboronation (loss of the boron group).[21] Use fresh, high-purity boronic acid and consider using a slight excess (1.2-1.5 equivalents). Storing boronic acids in a desiccator under an inert atmosphere is recommended.
-
Interference from Indole N-H: The acidic proton on the indole nitrogen can sometimes interfere with the catalytic cycle or base.[21][22] While many modern protocols work well with unprotected indoles, protecting the nitrogen with a group like Boc (tert-butyloxycarbonyl) or tosyl (Ts) can lead to more consistent and higher yields, particularly in difficult couplings.[23]
-
-
Problem: Multiple Side Products.
-
Homocoupling of Boronic Acid: The formation of a biaryl product derived from two molecules of the boronic acid coupling together is a common side reaction. This can be minimized by ensuring an efficient rate of cross-coupling. Slower addition of the boronic acid or using a more active catalyst system can help.[21]
-
Protodeboronation: The appearance of the "de-borylated" arene (Ar-H) from the boronic acid (Ar-B(OH)₂) indicates decomposition. This is often exacerbated by prolonged reaction times, high temperatures, or excess water.[10] Ensure the reaction is not run for an unnecessarily long time once the starting material is consumed.
-
Conclusion
The Suzuki-Miyaura cross-coupling of 5-bromoindoles is a robust and highly effective method for the synthesis of diverse 5-arylindoles, which are of immense value in drug discovery and materials science. Success in these reactions is predicated on a rational choice of catalyst, ligand, base, and solvent, guided by an understanding of the underlying reaction mechanism. By leveraging the detailed protocols, comparative data, and troubleshooting advice provided in this guide, researchers can confidently approach the synthesis of these important compounds, accelerating the development of new chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. mt.com [mt.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
The Strategic Deployment of 5-Bromo-2-(trifluoromethyl)-1H-indole in Modern Synthesis: Application Notes and Protocols
Introduction: A Privileged Scaffold Enhanced for Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and pharmaceuticals.[1] The strategic incorporation of a trifluoromethyl (CF₃) group, particularly at the C2-position, dramatically enhances the therapeutic potential of the indole scaffold. The CF₃ group's strong electron-withdrawing nature and high lipophilicity can significantly improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. When combined with a bromine atom at the C5-position, the resulting building block, 5-Bromo-2-(trifluoromethyl)-1H-indole , becomes a remarkably versatile platform for the synthesis of complex, biologically active molecules.[2][3]
This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthetic utility of this compound. We will dissect the molecule's unique reactivity profile and provide detailed, field-proven protocols for its key transformations, including N-functionalization and an array of palladium-catalyzed cross-coupling reactions.
Reactivity Profile: The Interplay of Inductive and Steric Effects
The synthetic versatility of this compound stems from the distinct electronic properties of its substituents.
-
The 2-Trifluoromethyl Group: This powerful electron-withdrawing group significantly influences the reactivity of the entire indole ring system.
-
Increased N-H Acidity: The inductive effect of the CF₃ group lowers the pKa of the indole N-H proton, facilitating its deprotonation. This allows for N-functionalization under milder basic conditions compared to electron-rich indoles.
-
Activation of the C5-Br Bond: The electron-withdrawing nature of the 2-CF₃ group makes the C5-Br bond more susceptible to oxidative addition to a low-valent palladium(0) catalyst. This generally accelerates the rate-determining step of many cross-coupling reactions.[4]
-
-
The 5-Bromo Group: The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. The C-Br bond is sufficiently reactive to participate in a wide range of transformations, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings, allowing for the introduction of diverse aryl, alkynyl, amino, and vinyl functionalities at this position.[2][5]
This unique combination of an activated N-H bond and a readily functionalizable C-Br bond makes this compound a powerful tool for building molecular complexity.
Key Synthetic Transformations
Part 1: N-Functionalization
The increased acidity of the N-H proton in this compound simplifies its N-alkylation and N-arylation. Standard protocols using a strong base to generate the indolide anion, followed by reaction with an electrophile, are highly effective.
This protocol is adapted from established methods for the N-alkylation of bromoindoles and is suitable for various alkyl halides.[6][7][8][9]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc) & Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a dry, round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF (to a concentration of 0.1-0.5 M) and stir until the starting material is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Anion Formation: Stir the mixture at 0 °C for 30-60 minutes, or until gas evolution ceases.
-
Alkylation: Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute with water and extract with EtOAc (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) and then brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).
References
- 1. Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Enantioselective C-3 Allylation of 3-Substituted-1H-indoles Using Trialkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. US6972336B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
Protocol for MTT Assay with 5-Bromoindole Derivatives: A Guide to Accurate Cytotoxicity Assessment
An Application Guide by a Senior Application Scientist
This document provides a detailed protocol and technical guidance for utilizing the MTT assay to evaluate the cytotoxic and anti-proliferative effects of 5-bromoindole derivatives. As a class of compounds showing significant promise in anticancer research, accurate assessment of their biological activity is paramount.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations, field-proven insights, and robust troubleshooting strategies to ensure data integrity and reproducibility.
The Principle of the MTT Assay: A Measure of Metabolic Vigor
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cellular metabolic activity.[3] It is frequently employed as an indicator of cell viability, proliferation, and cytotoxicity. The core principle relies on the enzymatic reduction of the water-soluble, yellow MTT tetrazolium salt into an insoluble purple formazan product.[4] This conversion is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of metabolically active cells.[5][6]
The quantity of the resulting purple formazan, which is solubilized before measurement, is directly proportional to the number of viable, metabolically active cells.[7] However, it is crucial to recognize that the assay measures metabolic rate, not cell viability directly. A compound could inhibit mitochondrial function without inducing cell death, leading to a misinterpretation of cytotoxicity.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. opentrons.com [opentrons.com]
- 4. MTT assay - Wikipedia [en.wikipedia.org]
- 5. atcc.org [atcc.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clyte.tech [clyte.tech]
Determining the Minimum Inhibitory Concentration (MIC) of Bromoindoles: An Application Note and Protocol
Abstract
This guide provides a comprehensive, field-proven methodology for determining the Minimum Inhibitory Concentration (MIC) of bromoindole compounds against clinically relevant bacteria. Bromoindoles represent a promising class of synthetic and natural products with significant antimicrobial potential. However, their inherent hydrophobicity presents unique challenges for accurate susceptibility testing. This document outlines a detailed protocol for the broth microdilution method, adapted specifically for these poorly soluble compounds, ensuring data integrity and reproducibility. We delve into the critical considerations of solvent selection, compound stability, quality control, and data interpretation, grounded in the authoritative standards of the Clinical and Laboratory Standards Institute (CLSI). This application note is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antimicrobial agents.
Introduction: The Challenge and Potential of Bromoindoles
Bromoindoles, halogenated derivatives of indole, are increasingly recognized for their potent biological activities, including antimicrobial, anti-tumor, and anti-inflammatory properties. Many marine natural products contain the bromoindole scaffold, and synthetic derivatives are a focal point of medicinal chemistry. A key mechanism of their antibacterial action is the disruption and permeabilization of the bacterial cell membrane, leading to leakage of cellular contents and dissipation of the membrane potential.[1][2]
The accurate determination of a compound's MIC—the lowest concentration that completely inhibits visible microbial growth—is the cornerstone of antimicrobial efficacy assessment.[3][4] However, the physicochemical properties of many bromoindoles, particularly their poor aqueous solubility, can lead to compound precipitation in standard microbiological media, resulting in inaccurate and misleading MIC values. This guide provides a robust, self-validating protocol that addresses these challenges head-on.
Foundational Principles: Ensuring Scientific Integrity
The integrity of any MIC assay hinges on meticulous adherence to standardized procedures and a thorough understanding of the test compound's behavior in the assay system.
Adherence to CLSI Standards
The protocols herein are fundamentally based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), particularly the M07 document, which details methods for dilution antimicrobial susceptibility tests for bacteria that grow aerobically.[2][5][6][7][8] Adherence to these standards ensures that the data generated is comparable and reproducible across different laboratories.
The Solubility Dilemma: DMSO as a Cosolvent
Given the hydrophobic nature of bromoindoles, a cosolvent is necessary to prepare stock solutions. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for this purpose.[9][10] For example, 5-bromoindole exhibits high solubility in DMSO (100 mg/mL) but is only sparingly soluble in water (126 mg/L).[11][12]
Causality: The primary challenge is not the solubility in the stock solution, but preventing precipitation when the DMSO stock is diluted into the aqueous broth medium.[9][13] Therefore, the protocol is designed to keep the final concentration of DMSO in the assay wells at a level that is non-inhibitory to the test organism (typically ≤1%).[9] This necessitates careful planning of the stock concentration and dilution series.
The Imperative of Quality Control (QC)
A self-validating protocol requires robust controls. Every MIC assay must include:
-
Sterility Control: Broth medium without bacteria or compound to check for contamination.[3]
-
Growth Control: Broth medium with bacteria but without the test compound to ensure the organism is viable and grows under the assay conditions.[3]
-
Solvent Toxicity Control: Broth medium with bacteria and the highest concentration of DMSO used in the assay to confirm the solvent itself does not inhibit bacterial growth.
-
Reference QC Strains: Standard, well-characterized bacterial strains (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™) tested against a known antibiotic. This validates the overall test procedure, media, and incubation conditions.[3]
Quantitative Data Summary
The following table provides critical solubility and concentration parameters for a representative compound, 5-Bromoindole, which can be adapted for other similar bromoindoles.
| Parameter | Value | Source & Notes |
| Compound | 5-Bromoindole | - |
| Molecular Weight | 196.05 g/mol | [14] |
| Solubility in Water | 126 mg/L (calculated) | [11][15] Sparingly soluble. |
| Solubility in DMSO | 100 mg/mL | [11] High solubility. |
| Recommended Stock Conc. | 10 mg/mL (in 100% DMSO) | Yields ~51 mM. Prepare fresh. |
| Maximum Final DMSO Conc. | ≤ 1% (v/v) | To avoid solvent-induced toxicity. |
| Typical MIC Testing Range | 0.25 - 128 µg/mL | Initial broad range for novel compounds. |
Detailed Application Protocol: Broth Microdilution for Bromoindoles
This protocol is designed for a standard 96-well microtiter plate format.
Materials and Reagents
-
Bromoindole compound
-
100% DMSO (Spectrophotometric grade)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB), prepared according to CLSI standards
-
Sterile 96-well, U-bottom microtiter plates
-
QC bacterial strains (e.g., S. aureus ATCC® 29213™, E. coli ATCC® 25922™)
-
Test bacterial isolates
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85%)
-
Multichannel pipette and sterile tips
-
Plate reader (optional, for turbidimetric reading)
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. testinglab.com [testinglab.com]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. idexx.dk [idexx.dk]
- 5. researchgate.net [researchgate.net]
- 6. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. goldbio.com [goldbio.com]
- 15. 5-Bromoindole | 10075-50-0 [chemicalbook.com]
Application Notes & Protocols: Domino Trifluoromethylation and Cyclization of 2-Alkynylanilines
An in-depth guide to the synthesis of 2-(Trifluoromethyl)indoles via a domino trifluoromethylation/cyclization strategy.
This guide provides a comprehensive overview of the domino trifluoromethylation and cyclization of 2-alkynylanilines, a powerful strategy for synthesizing 2-(trifluoromethyl)indoles. These compounds are of significant interest in medicinal chemistry and drug development due to the unique properties imparted by the trifluoromethyl (CF₃) group, such as enhanced metabolic stability, lipophilicity, and binding affinity. This document details the underlying scientific principles, offers practical application notes, and presents a detailed experimental protocol for researchers, scientists, and drug development professionals.
Scientific Principles & Reaction Mechanism
The domino, or cascade, reaction combines multiple bond-forming events in a single synthetic operation without isolating intermediates. This particular transformation proceeds through a radical-mediated pathway to construct the valuable indole scaffold with high atom economy and regiochemical control.[1][2]
The Radical Cascade Mechanism
The core of this reaction is a radical cascade initiated by the generation of a trifluoromethyl radical (CF₃•). While several methods exist, a common and effective approach involves the use of a copper-trifluoromethyl complex, such as the fluoroform-derived [CuCF₃].[1][2] The generally accepted mechanism involves three key stages:
-
Initiation: Generation of the CF₃ Radical: The process begins with the generation of the trifluoromethyl radical. In copper-mediated systems, this can occur through a single-electron transfer (SET) event involving the [CuCF₃] reagent.
-
Propagation: Radical Addition and Cyclization:
-
The highly reactive CF₃• radical rapidly adds to the carbon-carbon triple bond of the 2-alkynylaniline substrate. This addition forms a vinyl radical intermediate.[3][4]
-
This vinyl radical then undergoes a swift intramolecular cyclization. The regioselectivity of this step is crucial. A 5-exo-dig cyclization , where the radical attacks the ortho-carbon of the aniline ring to form a five-membered ring, is kinetically favored over the alternative 6-endo-dig pathway.[3] This step forges the core indole structure.
-
-
Termination and Aromatization: The resulting radical intermediate is stabilized through an oxidation and deprotonation sequence, leading to the rearomatization of the ring system and the formation of the final 2-(trifluoromethyl)indole product.[4]
Figure 1: Proposed mechanism for the copper-mediated domino trifluoromethylation/cyclization.
Application Notes: Strategy and Optimization
Reagent Selection and Rationale
The choice of trifluoromethylating agent is critical for reaction success.
-
Fluoroform-Derived [CuCF₃]: This reagent is highly effective and attractive due to its origin from fluoroform (CF₃H), an inexpensive industrial byproduct.[2] It often provides high yields and excellent regioselectivity for the desired indole product.[1]
-
Togni's Reagents: These hypervalent iodine compounds are powerful electrophilic CF₃ sources that can also serve as radical precursors.[5] They are known for their broad functional group tolerance but are typically more expensive. They are often employed in photoredox-catalyzed systems.[6]
-
Umemoto's Reagents: Similar to Togni's reagents, these are electrophilic trifluoromethylating agents that can generate CF₃ radicals, often under photochemical conditions.[7][8]
For general applications, the [CuCF₃] method offers a robust and cost-effective entry point. For substrates sensitive to harsher conditions or for exploring alternative mechanistic pathways, photoredox catalysis with Togni's or Umemoto's reagents presents a milder alternative.[8]
Substrate Scope and Limitations
The reaction is generally tolerant of a wide range of functional groups on the 2-alkynylaniline backbone.
-
Aniline Ring Substituents: Both electron-donating groups (e.g., -OMe, -Me) and electron-withdrawing groups (e.g., -F, -Cl, -Br, -CN) on the aniline ring are well-tolerated. However, substrates with electron-donating groups tend to provide higher yields of the desired indole product.[1]
-
Protecting Groups: The nitrogen atom of the aniline must be protected for the reaction to proceed efficiently. Sulfonyl groups, such as tosyl (Ts) and mesyl (Ms), are crucial for successful cyclization and product formation.[1]
-
Alkyne Substituents: The reaction works well with terminal alkynes (R=H) and can also accommodate various aryl and alkyl substituents on the alkyne terminus.
Optimization of Reaction Conditions
-
Solvent: Aprotic polar solvents like DMF (N,N-Dimethylformamide) or DMAc (N,N-Dimethylacetamide) are commonly used and give good results.
-
Temperature: The reaction typically requires elevated temperatures, often in the range of 100-120 °C, to ensure efficient radical generation and cyclization.
-
Additives: The addition of ligands can significantly impact the reaction. For instance, N,N,N',N'-Tetramethylethylenediamine (TMEDA) has been shown to play a dual role as both a ligand for the copper center and a carbon donor in related formylation reactions, influencing product selectivity.[1]
-
Atmosphere: As this is a radical-mediated process that can be sensitive to oxygen, conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is essential for reproducibility and high yields.
Detailed Experimental Protocol
This protocol describes a general procedure for the copper-mediated domino trifluoromethylation/cyclization of a substituted N-tosyl-2-alkynylaniline using a pre-formed [CuCF₃] reagent.
Reagents and Equipment
-
Substrate: N-tosyl-2-(phenylethynyl)aniline (1.0 equiv)
-
CF₃ Source: [CuCF₃] reagent (prepared separately or purchased, 1.5-2.0 equiv)
-
Solvent: Anhydrous DMF
-
Equipment: Schlenk flask or oven-dried reaction vial with a magnetic stir bar, heating mantle or oil bath, inert gas line (N₂ or Ar), standard glassware for workup and purification, silica gel for column chromatography.
Experimental Workflow Diagram
Figure 2: General workflow for the domino trifluoromethylation/cyclization reaction.
Step-by-Step Procedure
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the N-tosyl-2-alkynylaniline substrate (e.g., 0.2 mmol, 1.0 equiv).
-
Reagent Addition: In a glovebox or under a positive flow of inert gas, add the [CuCF₃] reagent (0.4 mmol, 2.0 equiv) to the flask.
-
Solvent Addition: Add anhydrous DMF (2.0 mL) via a syringe.
-
Inerting: Seal the flask and purge with an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.
-
Reaction: Place the flask in a pre-heated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2-(trifluoromethyl)indole product.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Data Presentation: Substrate Scope
The following table summarizes the scope of the copper-mediated domino reaction with various substituted 2-alkynylanilines, demonstrating its versatility. Data is representative of typical results found in the literature.[1]
| Entry | Aniline Substituent (R¹) | Alkyne Substituent (R²) | Product | Yield (%) |
| 1 | H | Phenyl | 1-Tosyl-2-(trifluoromethyl)-3-phenyl-1H-indole | 85 |
| 2 | 5-Me | Phenyl | 5-Methyl-1-tosyl-2-(trifluoromethyl)-3-phenyl-1H-indole | 92 |
| 3 | 5-OMe | Phenyl | 5-Methoxy-1-tosyl-2-(trifluoromethyl)-3-phenyl-1H-indole | 88 |
| 4 | 5-F | Phenyl | 5-Fluoro-1-tosyl-2-(trifluoromethyl)-3-phenyl-1H-indole | 75 |
| 5 | 5-Cl | Phenyl | 5-Chloro-1-tosyl-2-(trifluoromethyl)-3-phenyl-1H-indole | 78 |
| 6 | 4-CN | Phenyl | 4-Cyano-1-tosyl-2-(trifluoromethyl)-3-phenyl-1H-indole | 65 |
| 7 | H | Cyclopropyl | 3-Cyclopropyl-1-tosyl-2-(trifluoromethyl)-1H-indole | 70 |
| 8 | H | H | 1-Tosyl-2-(trifluoromethyl)-1H-indole | 68 |
References
- 1. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 2. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Visible-light-induced radical trifluoromethylation/cyclization of alkynes: synthesis of CF3-containing dioxodibenzothiazepines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Togni reagent II - Wikipedia [en.wikipedia.org]
- 6. Product Control in Alkene Trifluoromethylation: Hydrotrifluoromethylation, Vinylic Trifluoromethylation, and Iodotrifluoromethylation using Togni Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Visible-light-induced radical cascade cyclization: a catalyst-free synthetic approach to trifluoromethylated heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 5-bromoindole-2-carboxylic acid derivatives
An In-Depth Guide to the Synthesis of 5-Bromoindole-2-carboxylic Acid Derivatives
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the 5-Bromoindole-2-carboxylic Acid Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmacologically active compounds.[1][2] Among its many halogenated congeners, 5-bromoindole-2-carboxylic acid stands out as a particularly versatile and valuable heterocyclic building block.[3][4] Its strategic importance is twofold: the indole core provides a rigid scaffold for orienting functional groups to interact with biological targets, while the bromine atom at the 5-position serves as a crucial synthetic handle. This bromine can be readily exploited for further molecular elaboration through modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex and diverse chemical libraries.[4]
This scaffold is integral to the development of novel therapeutics across multiple disease areas. Derivatives have been instrumental in the discovery of potent inhibitors for matrix metalloproteinase-13 (MMP-13) in arthritis treatment, indoleamine 2,3-dioxygenase (IDO) for cancer immunotherapy, and Factor Xa for anticoagulation therapy.[3][5] Furthermore, recent research has highlighted the potential of 5-bromoindole-2-carboxylic acid derivatives as inhibitors of critical signaling proteins like EGFR and VEGFR-2 tyrosine kinases, underscoring their significant role in oncology drug discovery.[2][6][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 5-bromoindole-2-carboxylic acid and its derivatives. It combines established synthetic protocols with expert insights into the rationale behind key experimental choices, ensuring both technical accuracy and practical applicability.
Core Synthetic Strategies for the Indole Nucleus
Several classical and modern methods can be employed to construct the indole ring system. The choice of strategy often depends on the availability of starting materials, desired substitution patterns, and scalability. The three most relevant methods for synthesizing substituted indoles like our target compound are the Fischer, Reissert, and Batcho-Leimgruber syntheses.
-
Fischer Indole Synthesis : This is arguably the most famous and widely used method for indole synthesis. It involves the acid-catalyzed thermal cyclization of an arylhydrazine and an aldehyde or ketone.[8][9] The reaction proceeds through a phenylhydrazone intermediate, which undergoes a[1][1]-sigmatropic rearrangement to form the indole ring.[1][8]
-
Reissert Indole Synthesis : This method provides a pathway to indole-2-carboxylic acids specifically. It begins with the condensation of an o-nitrotoluene derivative with diethyl oxalate in the presence of a strong base to form an ethyl o-nitrophenylpyruvate. Subsequent reductive cyclization, typically using zinc in acetic acid, yields the target indole-2-carboxylic acid.[10][11]
-
Batcho-Leimgruber Indole Synthesis : A highly efficient and versatile two-step process, this method starts with the reaction of an o-nitrotoluene with a formamide acetal to form an enamine. This intermediate is then subjected to reductive cyclization to afford the indole.[12][13] This method is particularly advantageous for its high yields and mild reaction conditions.[12]
Below, we provide detailed protocols for two of the most practical approaches for obtaining 5-bromoindole-2-carboxylic acid.
Protocol 1: Synthesis via the Fischer Indole Method
The Fischer indole synthesis is a robust choice for constructing the 5-bromoindole-2-carboxylic acid scaffold from readily available precursors. The key steps involve the formation of a hydrazone from (4-bromophenyl)hydrazine and a pyruvate derivative, followed by acid-catalyzed cyclization.
Experimental Workflow Diagram
Caption: General experimental workflow for Fischer indole synthesis.
Materials and Reagents
-
(4-Bromophenyl)hydrazine hydrochloride
-
Pyruvic acid or Ethyl pyruvate
-
Anhydrous Zinc Chloride (ZnCl₂) or Polyphosphoric Acid (PPA)
-
Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Standard laboratory glassware, heating mantle, magnetic stirrer, and TLC equipment
Step-by-Step Protocol
-
Hydrazone Formation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol.
-
To this solution, add pyruvic acid (1.1 eq). If using ethyl pyruvate, a small amount of acid catalyst (e.g., a drop of acetic acid) can facilitate the reaction.
-
Stir the mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting hydrazine spot is consumed. Expert Insight: This step can often be performed in situ, proceeding directly to cyclization without isolating the hydrazone intermediate.[1]
-
-
Fischer Indole Cyclization:
-
To the flask containing the phenylhydrazone, carefully add the acid catalyst. If using anhydrous zinc chloride (a Lewis acid), add it in portions (1.2-1.5 eq).[1] Alternatively, polyphosphoric acid can be used as both the catalyst and solvent.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux (typically 80-120°C, depending on the solvent and catalyst).
-
Monitor the reaction by TLC, observing the disappearance of the hydrazone and the appearance of the indole product spot. Reaction times can range from 2 to 12 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing crushed ice or ice-cold water. This will precipitate the crude product and quench the reaction.
-
Slowly neutralize the acidic mixture by adding saturated sodium bicarbonate solution until CO₂ evolution ceases (pH ~7-8). Causality Note: Neutralization is critical to remove the acid catalyst and ensure the product is in its free form for efficient extraction into an organic solvent.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate.[1]
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude 5-bromoindole-2-carboxylic acid.
-
Purify the crude product using silica gel column chromatography, typically with a gradient eluent system such as ethyl acetate in hexanes.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed for final purification.[14]
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Protocol 2: Hydrolysis of Ethyl 5-bromoindole-2-carboxylate
This method is a straightforward and high-yielding approach if the precursor, ethyl 5-bromoindole-2-carboxylate, is commercially available or has been synthesized separately (e.g., via a Fischer synthesis using ethyl pyruvate). The protocol involves a simple saponification (ester hydrolysis) reaction.
Materials and Reagents
-
Ethyl 5-bromoindole-2-carboxylate
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric Acid (HCl), 10% solution
-
Standard laboratory glassware
Step-by-Step Protocol
-
Saponification Reaction:
-
Dissolve ethyl 5-bromoindole-2-carboxylate (1.0 eq) in a mixture of methanol and water.[15]
-
Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the flask.
-
Heat the reaction mixture to reflux for 30-60 minutes.[15] Monitor the reaction by TLC until the starting ester has been completely consumed. Expert Insight: The use of a co-solvent like methanol or ethanol is crucial to ensure the solubility of the relatively nonpolar ester in the aqueous base.
-
-
Work-up and Precipitation:
-
After the reaction is complete, cool the mixture to approximately 40°C.[15]
-
Slowly and carefully acidify the reaction mixture by adding 10% hydrochloric acid solution dropwise while stirring. The product will begin to precipitate as the pH drops.
-
Continue adding HCl until the pH of the solution is between 3 and 4.[15] Causality Note: The carboxylic acid is soluble in its carboxylate salt form under basic conditions. Acidification protonates the carboxylate, rendering the product insoluble in the aqueous medium and allowing for its isolation.
-
-
Isolation and Purification:
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water to remove any residual salts.
-
Dry the off-white solid product under vacuum. High-performance liquid chromatography (HPLC) can be used to confirm purity, which is often ≥96% without further purification.[15] If needed, the product can be recrystallized.
-
Data Summary: Representative Reaction Parameters
| Synthesis Method | Key Reactants | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Fischer Indole | (4-Bromophenyl)hydrazine, Pyruvic Acid | ZnCl₂ or PPA | Ethanol or neat | 80-120 | 2-12 | 60-85 |
| Ester Hydrolysis | Ethyl 5-bromoindole-2-carboxylate | NaOH | Methanol/Water | Reflux | 0.5-1 | >90[15] |
Mechanism Spotlight: The Fischer Indole Synthesis
Understanding the reaction mechanism provides insight into potential side reactions and helps in troubleshooting.
Caption: Key mechanistic steps of the Fischer Indole Synthesis.
The process begins with the acid-catalyzed isomerization of the initial hydrazone to its enamine tautomer. This is followed by the crucial[1][1]-sigmatropic rearrangement, which forms a new C-C bond and breaks the N-N bond, leading to a di-imine intermediate.[8] Subsequent intramolecular cyclization and elimination of an ammonia molecule under acidic conditions leads to the final, energetically favorable aromatic indole ring.[9]
Derivatization and Applications
The true power of 5-bromoindole-2-carboxylic acid lies in its utility as a versatile intermediate. The carboxylic acid group can be readily converted into esters, amides, or other functional groups, while the bromine atom allows for the introduction of new substituents on the benzene ring.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. nbinno.com [nbinno.com]
- 5. 5-溴吲哚-2-羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 11. Reissert_indole_synthesis [chemeurope.com]
- 12. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. CN103387530A - 5-bromoindole preparation method - Google Patents [patents.google.com]
- 15. 5-Bromoindole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Application of Bromoindoles as EGFR Tyrosine Kinase Inhibitors: A Senior Application Scientist's Guide
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of bromoindole derivatives as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale and field-proven insights to ensure experimental success and data integrity.
Introduction: The Rationale for Targeting EGFR with Bromoindoles
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, survival, and migration.[1][2] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a well-established driver of tumorigenesis in a variety of cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[3][4] This makes EGFR a prime target for therapeutic intervention.
The indole scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[5] The introduction of a bromine atom at the 5-position of the indole ring has been shown to enhance the inhibitory activity of these molecules against EGFR. This is attributed to the bromine atom's ability to form favorable interactions within the ATP-binding pocket of the EGFR kinase domain, thereby increasing the compound's affinity and potency.[5] This guide will focus on the practical application of 5-bromoindole derivatives as EGFR tyrosine kinase inhibitors (TKIs).
The EGFR Signaling Cascade: A Visual Overview
Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[1][6] These pathways are central to the pro-survival and proliferative signals that are hijacked in cancer.
Caption: EGFR Signaling Pathway and Bromoindole Inhibition.
Experimental Workflow for Evaluating Bromoindole EGFR Inhibitors
A systematic approach is crucial for the successful evaluation of bromoindole derivatives as EGFR inhibitors. The following workflow outlines the key experimental stages, from initial synthesis to cellular characterization.
Caption: Experimental workflow for bromoindole EGFR inhibitors.
Part 1: Synthesis and Characterization of a Representative Bromoindole
This protocol provides a method for the synthesis of 5-bromo-N-(aryl)-1H-indole-2-carboxamide derivatives, which have shown promise as EGFR inhibitors.
Protocol 1: Synthesis of 5-Bromo-N-(aryl)-1H-indole-2-carboxamide
Materials:
-
5-bromo-1H-indole-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Substituted aniline
-
Dry Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Standard laboratory glassware and stirring equipment
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Acid Chloride Formation: To a solution of 5-bromo-1H-indole-2-carboxylic acid (1 equivalent) in dry DCM, add thionyl chloride (2 equivalents) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-bromo-1H-indole-2-carbonyl chloride.
-
Amide Formation: Dissolve the crude acid chloride in dry DCM and cool to 0°C.
-
Add the desired substituted aniline (1.1 equivalents) and triethylamine (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 5-bromo-N-(aryl)-1H-indole-2-carboxamide.
Characterization:
-
Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The presence of the characteristic indole and aromatic protons, as well as the correct molecular ion peak in the mass spectrum, will verify the successful synthesis.
Part 2: In Vitro Biochemical Evaluation
The initial evaluation of a potential EGFR inhibitor involves determining its direct effect on the enzymatic activity of the EGFR tyrosine kinase. The ADP-Glo™ Kinase Assay is a robust, luminescence-based assay that measures the amount of ADP produced during the kinase reaction.
Protocol 2: EGFR Kinase Inhibition Assay (ADP-Glo™)
Materials:
-
Recombinant human EGFR kinase (Promega, Cat. #V3831 or similar)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101)
-
Bromoindole compound stock solution (in DMSO)
-
Erlotinib or Gefitinib (positive control inhibitor)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the bromoindole compound in the assay buffer. A typical starting concentration range could be from 100 µM down to 1 nM, based on anticipated potency. Also, prepare dilutions for the positive control inhibitor.
-
Kinase Reaction: In each well of the plate, add:
-
2.5 µL of the bromoindole compound or control.
-
2.5 µL of EGFR kinase solution.
-
5 µL of a mixture of the peptide substrate and ATP. The final concentrations should be optimized, but a starting point could be 0.2 µg/µL substrate and 10 µM ATP.
-
-
Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
| Compound ID | Target | Binding Energy (kcal/mol) | Cell Line | IC₅₀ (µM) | Reference |
| 3a | EGFR | Strongest Binding | HepG2, A549, MCF-7 | Most Potent of Series | [7] |
| 3b | EGFR | Strong Binding | - | - | [7] |
| 3f | EGFR | Strong Binding | - | - | [7] |
| 7 | EGFR | Strong Binding | - | - | [7] |
| 5A | EGFR | -7.95 | - | - | [8] |
| HB5 | EGFR | - | HepG2 | Lowest in study | [9] |
| 4C | VEGFR | -7.87 | HepG2, A549 | Most Cytotoxic in study | [9] |
Part 3: Cell-Based Efficacy Evaluation
Following the confirmation of direct enzymatic inhibition, the next critical step is to assess the compound's activity in a cellular context. This involves evaluating its ability to inhibit the proliferation of cancer cells that are dependent on EGFR signaling.
Protocol 3: Cell Viability Assay (MTT)
Materials:
-
EGFR-dependent cancer cell line (e.g., A549 - lung carcinoma, HepG2 - hepatocellular carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the bromoindole compound (e.g., from 100 µM to 1 nM) and a vehicle control (DMSO).
-
Incubate the cells for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Part 4: Target Engagement and Downstream Signaling Analysis
To confirm that the observed anti-proliferative effects are due to the inhibition of EGFR signaling, it is essential to analyze the phosphorylation status of EGFR and key downstream effector proteins like AKT.
Protocol 4: Western Blot Analysis of EGFR and AKT Phosphorylation
Materials:
-
EGFR-dependent cancer cell line (e.g., A549)
-
Bromoindole compound
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies:
-
Phospho-EGFR (Tyr1068) (e.g., Cell Signaling Technology, #3777, 1:1000 dilution)[10]
-
Total EGFR (e.g., Cell Signaling Technology, #4267, 1:1000 dilution)[10]
-
Phospho-Akt (Ser473) (e.g., Cell Signaling Technology, #9271, 1:1000 dilution)[11][12]
-
Total Akt (e.g., Cell Signaling Technology, #9272, 1:1000 dilution)[12]
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment:
-
Seed A549 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of the bromoindole compound for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
-
Stripping and Re-probing:
-
To analyze total protein levels, the membrane can be stripped of the phospho-specific antibodies and re-probed with antibodies against the total forms of EGFR and Akt, as well as a loading control.
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels to determine the specific inhibitory effect of the bromoindole compound on EGFR and downstream AKT signaling.
Conclusion and Future Directions
The protocols and guidelines presented in this document provide a robust framework for the comprehensive evaluation of bromoindole derivatives as EGFR tyrosine kinase inhibitors. By following this systematic approach, researchers can confidently assess the potency, selectivity, and cellular efficacy of their compounds. Future studies may involve expanding the analysis to include other downstream signaling pathways (e.g., MAPK/ERK), investigating the effects on EGFR mutant cell lines, and ultimately, progressing promising candidates to in vivo models. The continued exploration of the bromoindole scaffold holds significant promise for the development of novel and effective anti-cancer therapeutics targeting EGFR.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Signaling pathways and effects of EGFR [pfocr.wikipathways.org]
- 5. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Phospho-EGF Receptor (Tyr1068) Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
- 11. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 5-Bromoindole Synthesis
Welcome to the Technical Support Center for 5-bromoindole synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and optimize your reaction yields. This guide is structured to address specific issues you might encounter during your experiments, moving from general questions to detailed troubleshooting for common synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing 5-bromoindole?
A1: There are two predominant methods for the synthesis of 5-bromoindole. The first is the direct bromination of indole, which requires a protection strategy to ensure regioselectivity at the C5 position. A common approach involves the formation of a sodium indoline-2-sulfonate intermediate, which protects the highly reactive C2 and C3 positions, thereby directing bromination to the desired C5 position.[1][2] The second major route is the Fischer indole synthesis, a classical method that involves the acid-catalyzed reaction of 4-bromophenylhydrazine with an aldehyde or ketone.[3][4]
Q2: I've obtained my crude 5-bromoindole, but what is the most effective purification method?
A2: The optimal purification strategy depends on the nature and quantity of impurities. For most common impurities, recrystallization is a highly effective and scalable method. A mixture of ethanol and water is frequently reported to yield high-purity, off-white to beige crystals.[1][5] For crude products with significant impurities or for achieving analytical-grade purity (>99.5%), silica gel column chromatography is recommended. A typical eluent system would be a gradient of ethyl acetate in hexanes.[4][6]
Q3: What are the most common side products I should be aware of during synthesis?
A3: In the direct bromination method, the most prevalent side products are di- and poly-brominated indoles, which arise from using an excess of the brominating agent or inadequate temperature control.[1] In the Fischer indole synthesis, potential side products include regioisomers if an unsymmetrical ketone is used, and byproducts from the cleavage of the N-N bond in the hydrazone intermediate under harsh acidic conditions.[1]
Troubleshooting Guide: Direct Bromination via Sulfonate Intermediate
This method involves protecting the indole's C2 position with a sulfonate group, followed by N-acetylation, bromination, and deprotection.[1][5] It is favored for its high regioselectivity.
Q: My final yield of 5-bromoindole is significantly lower than expected. What are the critical steps to investigate?
A: Low yield in this multi-step synthesis can often be traced back to incomplete reactions or degradation at specific stages. Here’s how to troubleshoot:
-
Inefficient Sulfonate Protection (Step 1): The initial reaction of indole with sodium bisulfite is crucial for directing the subsequent bromination. If this step is incomplete, unprotected indole will react with bromine non-selectively, leading to a mixture of products and a low yield of the desired isomer.
-
Causality: The C3 position of unprotected indole is highly nucleophilic and prone to electrophilic attack. The sulfonate group at C2 blocks this reactivity.
-
Solution: Ensure the indole is fully dissolved in the initial solvent (e.g., ethanol) before adding it to the sodium bisulfite solution.[5][7] Allow the reaction to stir overnight to ensure completion.[1][5] You can monitor the disappearance of the indole starting material by Thin Layer Chromatography (TLC).
-
-
Poor Bromination Efficiency (Step 3): The bromination step is highly exothermic and temperature-sensitive.
-
Causality: At higher temperatures, bromine is more reactive and less selective, increasing the likelihood of side reactions and the formation of poly-brominated species.[1]
-
Solution: Maintain a strict temperature range of 0-5°C during the dropwise addition of bromine.[1][2][5] Vigorous stirring is essential to ensure rapid dispersion of the bromine and prevent localized areas of high concentration.
-
-
Incomplete Deprotection/Hydrolysis (Step 4): The final step requires heating with a strong base (e.g., NaOH) to remove both the N-acetyl and C2-sulfonate groups.
-
Causality: Insufficient base, temperature, or reaction time can lead to incomplete hydrolysis, leaving you with brominated intermediates instead of the final product.
-
Solution: Ensure the solution is strongly basic after the initial neutralization of the bromine quench. The reaction typically requires several hours at an elevated temperature (e.g., 50°C) for complete deprotection.[1][5]
-
Experimental Protocol: Direct Bromination Method
-
Preparation of Sodium Indoline-2-Sulfonate: Dissolve 50g of indole in 100 mL of ethanol. In a separate flask, add this solution to a stirred solution of 100g of sodium bisulfite in 300 mL of water. Stir the mixture overnight at room temperature. Collect the resulting solid by vacuum filtration.[5][7]
-
N-Acetylation: Suspend 30g of the dried sodium indoline-2-sulfonate and 30g of sodium bisulfite in 300 mL of acetic anhydride. Heat the suspension to 70°C for 1 hour, then increase to 90°C for 2 hours. Cool the mixture, filter the solid, and wash with acetic anhydride then ether. The damp solid can be used directly in the next step.[1][5]
-
Bromination and Deprotection: Dissolve the N-acetylated intermediate in 150 mL of water at 0-5°C. Dropwise, add 40g of bromine, ensuring the temperature remains below 5°C with vigorous stirring.[1][5] Stir for 1 hour at 0-5°C, then allow it to warm to room temperature. Quench excess bromine with a solution of ~10g sodium bisulfite in water. Adjust to a neutral pH with 40% NaOH, keeping the temperature below 30°C. Stir overnight at 50°C. Make the solution strongly basic with more 40% NaOH and stir for an additional 3 hours at 50°C.[1][5]
-
Isolation: Collect the tan precipitate by vacuum filtration, wash thoroughly with water, and air dry. Recrystallize from an ethanol/water mixture to obtain pure 5-bromoindole.[1][5]
Visualization: Direct Bromination Workflow
Caption: Workflow for 5-Bromoindole synthesis via the sulfonate intermediate.
Troubleshooting Guide: Fischer Indole Synthesis
This classic method involves reacting 4-bromophenylhydrazine with an aldehyde or ketone under acidic conditions.[3] While powerful, its success is highly dependent on the choice of catalyst and reaction conditions.
Q: My Fischer indole synthesis is failing or giving a very low yield. What are the most common failure points?
A: Failure in the Fischer indole synthesis often points to issues with the catalyst, reaction conditions, or the stability of intermediates.
-
Inappropriate Acid Catalyst: The choice of acid is the most critical parameter and is highly substrate-dependent.
-
Causality: The acid catalyzes both the formation of the hydrazone and the key[8][8]-sigmatropic rearrangement.[3] An acid that is too weak may not facilitate the rearrangement efficiently, while an acid that is too strong can cause degradation of the starting material or the hydrazone intermediate.
-
Solution: A systematic screen of catalysts is recommended. Both Brønsted acids (HCl, H₂SO₄, PPA) and Lewis acids (ZnCl₂, BF₃) are effective.[3] For substrates deactivated by electron-withdrawing groups like bromine, stronger acid systems such as polyphosphoric acid (PPA) or Lewis acids like zinc chloride are often required.[1][4]
-
-
Deactivating Effect of the Bromo Substituent: The electron-withdrawing nature of the bromine atom on the phenylhydrazine ring makes the key cyclization step more difficult.
-
Causality: The[8][8]-sigmatropic rearrangement involves the attack of an enamine π-bond onto the aromatic ring. The electron-withdrawing bromine atom reduces the nucleophilicity of the ring, thus increasing the activation energy for this step.[1]
-
Solution: Higher reaction temperatures are often necessary to overcome this deactivation. Refluxing conditions are common.[4] Using a stronger acid catalyst, as mentioned above, can also help promote the reaction.
-
-
Unstable Hydrazone Intermediate: The phenylhydrazone intermediate can sometimes be unstable and prone to cleavage or side reactions.
-
Causality: Under certain acidic conditions, the N-N bond of the hydrazone can cleave, leading to byproducts.[1]
-
Solution: In many cases, it is preferable to perform the reaction as a one-pot synthesis without isolating the hydrazone intermediate.[1][4] This involves mixing the 4-bromophenylhydrazine, the carbonyl compound, and the acid catalyst together and heating the mixture directly.
-
Data Presentation: Comparison of Catalysts for Fischer Indole Synthesis
| Catalyst Type | Examples | Typical Conditions | Suitability for 5-Bromoindole | Reference |
| Brønsted Acids | HCl, H₂SO₄, p-TSA | Moderate to high temperatures | Can be effective, but may require harsher conditions due to the deactivating bromo group. | [3] |
| Lewis Acids | ZnCl₂, AlCl₃, BF₃·OEt₂ | Often reflux in a suitable solvent (e.g., ethanol, toluene) | Highly Recommended. ZnCl₂ is a very common and effective catalyst for this transformation. | [1][3][4] |
| Polyphosphoric Acid (PPA) | PPA | High temperatures (often >100°C), sometimes used as both catalyst and solvent | Effective for deactivated systems, but can be difficult to work with. | [1][3] |
Visualization: Troubleshooting Logic for Synthesis Failures
Caption: Troubleshooting logic for failed Fischer indole synthesis reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 5-Bromoindole - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of 5-Bromo Indole [erowid.org]
- 8. benchchem.com [benchchem.com]
Purification of 5-Bromo-1H-indole-2-carboxylic acid by recrystallization
An essential final step in the synthesis of 5-Bromo-1H-indole-2-carboxylic acid is its purification, for which recrystallization is a powerful and commonly employed technique. This guide serves as a technical support center for researchers, scientists, and drug development professionals, offering detailed troubleshooting advice and answers to frequently encountered challenges during this purification process. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific principles to empower you to adapt and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of recrystallization for purifying 5-Bromo-1H-indole-2-carboxylic acid?
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system at different temperatures.[1] The ideal scenario involves dissolving the crude 5-Bromo-1H-indole-2-carboxylic acid in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the target compound decreases, causing it to crystallize out of the solution in a purer form. The impurities, which are ideally present in smaller quantities, remain dissolved in the cold solvent (mother liquor) and are subsequently removed by filtration.[2]
Q2: My crude 5-Bromo-1H-indole-2-carboxylic acid is off-white or slightly colored. Will recrystallization remove these colored impurities?
Yes, recrystallization is often effective at removing colored impurities.[3] These impurities are typically byproducts from the synthesis and are structurally different from the target molecule, thus exhibiting different solubility profiles. During the slow cooling and crystal lattice formation of 5-Bromo-1H-indole-2-carboxylic acid, the structurally dissimilar colored molecules are excluded from the growing crystals and remain in the mother liquor. If a significant colored impurity persists, a small amount of activated charcoal can sometimes be used during the hot dissolution stage to adsorb it, followed by a hot filtration step before cooling.
Solvent Selection: The Critical First Step
Choosing the right solvent is the most critical factor for a successful recrystallization. An ideal solvent should exhibit a steep solubility curve for the compound of interest: high solubility at high temperatures and low solubility at low temperatures.[2]
Q3: How do I select an appropriate solvent for 5-Bromo-1H-indole-2-carboxylic acid?
The structure of 5-Bromo-1H-indole-2-carboxylic acid provides clues. It has a large, relatively nonpolar bicyclic indole ring system, but also highly polar functional groups capable of hydrogen bonding (the carboxylic acid and the N-H of the indole). This dual nature suggests that polar solvents will be most effective.[4]
A general rule of thumb is "like dissolves like." Solvents containing functional groups similar to the solute are often good candidates.[5] Therefore, polar protic solvents like alcohols are excellent starting points.
Experimental Approach for Solvent Screening:
-
Place approximately 50 mg of your crude product into a small test tube.
-
Add the test solvent dropwise at room temperature, swirling after each addition. A good candidate solvent will not dissolve the compound readily at room temperature.
-
If the solid remains insoluble, gently heat the test tube in a water bath. The compound should dissolve completely at or near the solvent's boiling point.
-
Allow the solution to cool slowly to room temperature, then place it in an ice-water bath. A suitable solvent will yield a high recovery of crystalline solid.
The following table summarizes the suitability of common laboratory solvents for this purpose.
| Solvent | Boiling Point (°C) | Suitability for 5-Bromo-1H-indole-2-carboxylic acid | Rationale & Comments |
| Water | 100 | Moderate (Good "anti-solvent") | The compound is sparingly soluble in water.[6] While it may not be a good single solvent, it is excellent as an anti-solvent in a mixed-solvent system with a more soluble partner like ethanol or acetone.[5] |
| Ethanol | 78 | Excellent | Often a good choice. The compound is reported to be recrystallized from absolute ethanol.[7] It effectively dissolves the compound when hot and allows for good crystal recovery upon cooling. |
| Methanol | 65 | Good | Similar to ethanol. A methanol/water solvent system has been used in its synthesis and purification.[8] Its lower boiling point can make it easier to remove during drying. |
| Ethyl Acetate | 77 | Moderate | Can be a viable option. Its polarity is lower than alcohols, which might be advantageous if the impurities are highly polar. |
| Acetone | 56 | Moderate | A polar aprotic solvent. Its high volatility can sometimes lead to premature crystallization at the surface of the solution.[4] |
| Hexane / Heptane | ~69 / ~98 | Poor (Good "anti-solvent") | These are nonpolar solvents. The compound will be largely insoluble even when hot, but they can be used as the "bad" solvent (anti-solvent) in a mixed-solvent system. |
Q4: What if I can't find a single solvent that works perfectly?
This is a common scenario. The solution is to use a mixed-solvent system, also known as a solvent-antisolvent recrystallization.[2] This involves a pair of miscible solvents:
-
"Good" Solvent: One in which 5-Bromo-1H-indole-2-carboxylic acid is highly soluble. (e.g., Ethanol, Acetone)
-
"Bad" or "Anti-Solvent": One in which the compound is poorly soluble. (e.g., Water, Hexane)
Procedure:
-
Dissolve the crude compound in a minimum amount of the hot "good" solvent.
-
To this hot solution, add the "bad" solvent dropwise until the solution becomes faintly cloudy (the cloud point or point of saturation).
-
Add a few more drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly.
An ethanol/water mixture is a very common and effective pair for compounds of this nature.[9]
Experimental Protocols & Troubleshooting Guide
This section provides a step-by-step workflow and a troubleshooting guide to address common issues encountered during the recrystallization process.
Standard Recrystallization Workflow
The general workflow for recrystallization can be visualized as follows:
Caption: General workflow for purification by recrystallization.
Troubleshooting Guide
This decision tree will help you diagnose and solve common recrystallization problems.
Caption: Decision tree for troubleshooting common recrystallization issues.
Q5: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?
This is a classic case of a supersaturated solution.[10] The solution contains more dissolved solute than it theoretically should at that temperature, but crystal formation has not been initiated.
Troubleshooting Steps:
-
Induce Nucleation by Scratching: Gently scratch the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches on the glass provide a surface for crystals to begin forming.[11]
-
Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution. This provides a template for further crystal growth.[11]
-
Reduce Solvent Volume: If the above methods fail, it's likely you added too much solvent initially.[10] Gently heat the solution to boil off some of the solvent, making it more concentrated. Then, attempt to cool it again.
Q6: My compound separated as an oily liquid instead of solid crystals. What went wrong?
This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point, or if the concentration of the solute is too high.[10] An oil is undesirable because it tends to trap impurities.
Troubleshooting Steps:
-
Reheat and Add Solvent: Heat the solution until the oil completely redissolves.
-
Add More Solvent: Add a small amount (10-20% more) of the hot solvent to lower the saturation point.
-
Ensure Slow Cooling: This is critical. Do not place the flask directly on the benchtop or in an ice bath. Allow it to cool very slowly by placing it on a cork ring or wrapping it in a towel to insulate it. This gives the molecules time to align properly into a crystal lattice rather than crashing out as a liquid.[10]
Q7: My final yield of pure crystals is very low. How can I improve it?
A low yield can result from several factors.[11]
Troubleshooting Steps:
-
Check the Mother Liquor: After filtering your crystals, try evaporating a small amount of the remaining filtrate (mother liquor). If a significant amount of solid residue forms, it means a large quantity of your product remained dissolved. You can attempt to recover a "second crop" of crystals by boiling off some of the solvent from the mother liquor and re-cooling, though this crop may be less pure.
-
Avoid Excess Solvent: The most common cause of low yield is using too much solvent in the initial dissolution step. Always aim for the minimum amount of hot solvent required.
-
Prevent Premature Crystallization: If you performed a hot filtration, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing out on the filter paper.[12]
-
Ensure Complete Cooling: Make sure you have cooled the solution for a sufficient time in an ice bath to maximize precipitation.
By understanding these principles and troubleshooting steps, you can effectively use recrystallization to obtain high-purity 5-Bromo-1H-indole-2-carboxylic acid for your research and development needs.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 3. CN103387530A - 5-bromoindole preparation method - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. CAS 7254-19-5: 5-bromoindole-2-carboxylic acid [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. 5-Bromoindole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
Troubleshooting low yield in trifluoromethylation of indoles
Technical Support Center: Trifluoromethylation of Indoles
Welcome to the technical support center for the trifluoromethylation of indoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during this critical transformation. The introduction of a trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, capable of dramatically enhancing the metabolic stability, lipophilicity, and binding affinity of indole-based drug candidates.[1] However, the reaction can be sensitive and prone to low yields. This guide provides a structured, causality-driven approach to diagnosing and resolving these challenges.
Frequently Asked Questions (FAQs)
Q1: My trifluoromethylation reaction is showing low or no conversion. What are the most common initial checks?
A1: When faced with a low-yielding trifluoromethylation of an indole, a systematic evaluation of the reaction components and conditions is crucial. The primary factors to investigate are:
-
Reagent Integrity: Trifluoromethylating agents, particularly electrophilic ones like Togni and Umemoto reagents, can be sensitive to moisture and may degrade over time.[2] Always use a freshly opened bottle or a reagent that has been stored meticulously under an inert atmosphere. The less expensive and more stable Langlois reagent (CF₃SO₂Na) is a good alternative, though it often requires an oxidant.[3][4]
-
Atmosphere Control: Many trifluoromethylation reactions, especially those involving copper catalysts, are sensitive to oxygen.[5] Ensure your reaction is performed under a rigorously inert atmosphere (argon or nitrogen) and that your solvents have been properly degassed.
-
Substrate Reactivity: The electronic nature of your indole substrate is a key determinant of reactivity. Electron-rich indoles are generally more susceptible to electrophilic trifluoromethylation, while electron-deficient indoles may require more forcing conditions or a different catalytic system.[1][6]
Q2: I'm observing a mixture of C2 and C3-trifluoromethylated products. How can I improve the regioselectivity?
A2: The competition between C2 and C3 functionalization is a classic challenge in indole chemistry. For trifluoromethylation, the outcome is often dictated by the reaction mechanism:
-
Radical Reactions: Many modern trifluoromethylation methods proceed via a radical pathway. The trifluoromethyl radical is electrophilic and tends to attack the most electron-rich position of the indole, which is typically the C3 position. However, steric hindrance at C3 can favor attack at C2.
-
Electrophilic Reactions: True electrophilic trifluoromethylation also favors the C3 position.
-
Controlling Regioselectivity: To favor C2 trifluoromethylation, a common strategy is to use an indole that is substituted at the C3 position.[1] For unsubstituted indoles, the choice of catalyst and directing groups can play a pivotal role in directing the trifluoromethyl group to the C2 position.[7] Computational studies have also shed light on the subtle energetic differences that govern the selectivity of radical additions to the C2 versus the C3 position.[6]
Q3: My reaction has turned black, and I'm seeing a lot of baseline material on my TLC. What could be the cause?
A3: The formation of a dark, insoluble precipitate (often referred to as "palladium black" in cross-coupling chemistry, and analogously, "copper black" here) and significant baseline material on a TLC plate are often indicative of catalyst decomposition or substrate/product degradation.[5][8]
-
Catalyst Deactivation: In copper-catalyzed reactions, the active catalytic species can be sensitive to air, moisture, or impurities, leading to the formation of inactive copper oxides or aggregation.[9] The choice of ligands can be critical in stabilizing the catalyst.[10]
-
Substrate Instability: Indoles themselves can be unstable under harsh reaction conditions (e.g., high temperatures, strong oxidants). This can lead to polymerization or decomposition, resulting in the observed tar-like material. Consider lowering the reaction temperature or using a milder oxidant.
Troubleshooting Guide: A Symptom-Based Approach
This section provides a more detailed, workflow-oriented approach to troubleshooting low yields, organized by the specific symptoms you might be observing in your reaction.
Symptom 1: No Reaction or Very Low Conversion (<10%)
If your starting material is largely unreacted, the issue likely lies with the fundamental reactivity of your system.
Caption: Troubleshooting workflow for low conversion.
-
Reagent Quality and Handling:
-
Verification: If possible, test your trifluoromethylating reagent on a substrate known to work well in your hands or from the literature.
-
Togni and Umemoto Reagents: These are powerful electrophilic trifluoromethylating agents but can be moisture-sensitive.[2][11] Togni's reagent II, in particular, is known to be metastable and can decompose exothermically upon heating.[12] Store them in a desiccator under an inert atmosphere.
-
Langlois' Reagent (CF₃SO₂Na): This reagent is a stable solid, but its purity can affect reaction outcomes.[3][4][13] Commercial batches may contain impurities. A purification procedure involving washing with an organic solvent can be beneficial.[7]
-
-
Reaction Atmosphere and Solvent Preparation:
-
Problem: Dissolved oxygen can quench radical intermediates or oxidize sensitive catalysts, leading to reaction failure.[5]
-
Solution: Implement a rigorous solvent degassing protocol. The "freeze-pump-thaw" method is the most effective for removing dissolved gases.
Protocol: Freeze-Pump-Thaw Degassing
-
Place the solvent in a Schlenk flask that is no more than half full.
-
Freeze the solvent by immersing the flask in liquid nitrogen.
-
Once the solvent is completely frozen, open the flask to a high vacuum line for 5-10 minutes.
-
Close the stopcock to the vacuum and thaw the solvent completely.
-
Repeat this freeze-pump-thaw cycle at least three times.
-
After the final thaw, backfill the flask with an inert gas (argon or nitrogen).[14][15]
-
-
Substrate Reactivity and Reaction Conditions:
-
Electron-Deficient Indoles: Indoles bearing electron-withdrawing groups (e.g., -NO₂, -CN, -CO₂R) are less nucleophilic and will react more slowly.
-
Steric Hindrance: Bulky groups near the desired site of trifluoromethylation (e.g., at C4 for C3-functionalization) can impede the reaction. More forcing conditions may be required.
-
-
Catalyst and Additive Issues (for Catalytic Reactions):
-
Catalyst Deactivation: In copper-catalyzed systems, the active Cu(I) species can be oxidized to inactive Cu(II) or disproportionate.[17]
-
Troubleshooting:
-
Ligand Screening: The choice of ligand is critical for stabilizing the copper catalyst and modulating its reactivity.[10] Bipyridyl or phenanthroline-based ligands are commonly employed. A screen of different ligands may be necessary to find the optimal one for your specific substrate.
-
Catalyst Pre-activation: In some cases, pre-forming the active catalyst can be beneficial. This can involve stirring the copper salt and ligand together in the reaction solvent for a period before adding the other reagents.
-
Role of Bases: For many copper-catalyzed trifluoromethylations of indoles, the addition of a base like potassium fluoride (KF) has been shown to be crucial for achieving high yields.[18][19] The base can act as a promoter and may influence the catalyst's activity.
-
-
-
Symptom 2: Formation of Multiple Products and Low Selectivity
The formation of a complex mixture of products indicates issues with selectivity, which can be either regiochemical (C2 vs. C3) or due to side reactions.
| Observed Byproduct | Plausible Cause | Proposed Solution |
| Mixture of C2 and C3 isomers | Competing reaction pathways (radical vs. electrophilic); lack of inherent substrate bias. | Modify the substrate (e.g., block the C3 position), or change the catalytic system to favor one pathway. Directing groups can enforce C2 selectivity.[7] |
| Bis-trifluoromethylated indoles | High reactivity of the trifluoromethylating reagent or prolonged reaction times. | Reduce the stoichiometry of the trifluoromethylating agent, shorten the reaction time, and monitor the reaction closely by TLC or GC-MS. |
| Products of solvent reaction | The solvent may be participating in the reaction, especially if it has reactive C-H bonds. | Switch to a more inert solvent (e.g., from THF to dioxane or toluene). |
| Dimerization of the indole starting material | Oxidative conditions can lead to indole dimerization. | Use a milder oxidant or ensure that the trifluoromethylation is faster than the dimerization pathway. |
graph TD;
A[Low Selectivity Observed] --> B{Identify Byproducts};
B -->|NMR/MS Analysis| C{Characterize Isomers & Side Products};
C --> D{Mixture of C2/C3 Isomers?};
D -->|Yes| E[Modify Substrate or Catalytic System];
D -->|No| F{Other Byproducts?};
F -->|Yes| G[Adjust Stoichiometry, Time, or Solvent];
E --> Z[Re-run Optimized Reaction];
G --> Z;Caption: Workflow for improving reaction selectivity.
Strategies for Enhancing Selectivity: 1.Controlling Regioselectivity:*****Substrate Modification: The most straightforward way to achieve C2-selectivity istostartwith an indole that has a substituent at the C3 position.
[1] ***Directing Groups:** The use of a removable directing groupon the indole nitrogen can effectively steer the trifluoromethylation to the C2 position.
[7] ***Ligand Effects:In catalytic systems, the ligand can have a profound impact on regioselectivity by altering the steric and electronic environment around the metal center.
[10]
2.Minimizing Side Reactions:*****Stoichiometry:** Carefully control the stoichiometry of your reagents. An excess of the trifluoromethylating agent can lead toover-reaction.
***Reaction Timeand Temperature:** Monitor the reaction progress closely and quench it as soon as the starting material is consumed to prevent the formation of degradation products. Lowering the temperature can sometimes improve selectivity by favoring the desired kinetic product.
***Characterization is Key:**To effectively troubleshoot byproduct formation, it is essential to identify the unwanted products. Techniques like NMR (¹H, ¹³C, and ¹⁹F) and mass spectrometry are invaluable for this purpose.
[20][21][22]
References1. BenchChem. (2025). Technical Support Center: Catalyst Deactivation inCross-Coupling Reactions of Heteroaryl Chlorides. BenchChem.
- PubMed. (n.d.). Ligand-Controlled Regioselective Copper-Catalyzed Trifluoromethylation To Generate (Trifluoromethyl)allenes. Retrieved from --INVALID-LINK--
- BenchChem. (2025). Technical Support Center: Overcoming Catalyst Deactivation in Reactions with3-Chloroquinoline. BenchChem.
- University of Rochester Department of Chemistry. (n.d.). How To: Degas Solvents. Retrieved from --INVALID-LINK--
- University of York Chemistry Teaching Labs. (n.d.). Degassing solvents. Retrieved from --INVALID-LINK--
- Novak, Z., et al. (2015). Efficient direct 2,2,2-trifluoroethylation of indoles via C–H functionalization. Chemical Communications. DOI: 10.1039/C5CC00519A.
- Ma, J.-A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Journal of Fluorine Chemistry.
- Gonda, Z., et al. (2013). Efficient Copper-Catalyzed Trifluoromethylation of Aromatic and Heteroaromatic Iodides: The Beneficial Anchoring Effect of Borates. Organic Letters. DOI: 10.1021/ol403268j.
- Xie, J.-J., Wang, Z.-Q., & Jiang, G.-F. (2019). Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position. RSC Advances. DOI: 10.1039/c9ra07785e.
- Kornfilt, D. J. P., & MacMillan, D. W. C. (2019). Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Journal of the American Chemical Society. DOI: 10.1021/jacs.9b03024.
- White Rose eTheses Online. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. Retrieved from --INVALID-LINK--
- PubMed Central. (2019). Ligand-and Additive-Free2-Position-Selective Trifluoromethylation of Heteroarenes Under Ambient Conditions. Retrieved from --INVALID-LINK--
- Gonda, Z., et al. (2013). Efficient Copper-Catalyzed Trifluoromethylation of Aromatic and Heteroaromatic Iodides: The Beneficial Anchoring Effect of Borates. Organic Letters. DOI: 10.1021/ol403268j.
- Chem-Station. (2014). Electrophilic Trifluoromethylation. Retrieved from --INVALID-LINK--
- Ye, Y., et al. (2018). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. Chemical Science. DOI: 10.1039/d2sc00546h.
- Bryn Mawr College. (n.d.). Electrophilic Fluorination. Retrieved from --INVALID-LINK--
- BenchChem. (2025). Application Notes and Protocols: Copper-Catalyzed Trifluoromethylation with TMSCF3. BenchChem.
- Gurjar, V. G., & Sharma, P. (2018). Theoretical Investigations on Deactivation of Copper Catalytic Species in Ullmann Cross Coupling Reactions. Asian Journal of Chemistry.
- ResearchGate. (n.d.). Development of Electrophilic Trifluoromethylating Reagents. Retrieved from --INVALID-LINK--
- RECERCAT. (n.d.). Nucleophilic Trifluoromethylation Reactions Involving Copper(I) Species: From Organometallic Insights toScope. Retrieved from --INVALID-LINK--
- Beilstein Journals. (n.d.). Supporting Information for Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation. Retrieved from --INVALID-LINK--
- SigutLabs. (2022). Reagent of the month – November - Langlois reagent. Retrieved from --INVALID-LINK--
- PubMed Central. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Retrieved from --INVALID-LINK--
- PubMed Central. (2011). Copper-Catalyzed Trifluoromethylation of Unactivated Olefins. Retrieved from --INVALID-LINK--
- ACS Catalysis. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. DOI: 10.1021/acscatal.6b00547.
- PubMed. (2019). Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Retrieved from --INVALID-LINK--
- Sigma-Aldrich. (n.d.). Sodium triflinate >=95.0 T. Retrieved from --INVALID-LINK--
- Shi, X., et al. (2019). Cu(II)-Catalyzed Oxidative Trifluoromethylation of Indoles with KF as the Base. Catalysts. DOI: 10.3390/catal9030278.
- Enamine. (n.d.). Togni Reagent II. Retrieved from --INVALID-LINK--
- PubMed Central. (2023). Bi-Catalyzed Trifluoromethylation of C(sp2)–H Bonds under Light. Retrieved from --INVALID-LINK--
- Wikipedia. (n.d.). Togni reagent II. Retrieved from --INVALID-LINK--
- Shi, X., et al. (2019). Cu(II)-Catalyzed Oxidative Trifluoromethylation of Indoles with KF as the Base. Catalysts. DOI: 10.3390/catal9030278.
- Wikipedia. (n.d.). Trifluoromethylation. Retrieved from --INVALID-LINK--
- Wikipedia. (n.d.). Sodium trifluoromethanesulfinate. Retrieved from --INVALID-LINK--
- Tokyo Chemical Industry Co., Ltd. (n.d.). Sodium Trifluoromethanesulfinate. Retrieved from --INVALID-LINK--
- Beilstein Journals. (n.d.). Supporting Information Catalytic trifluoromethylation of iodoarenes by use of2-trifluoromethylated benzimidazoline as trifluoro. Retrieved from --INVALID-LINK--
- Tsui, G. C., et al. (2018). Synthesis of2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of2-Alkynylanilines. Organic Letters. DOI: 10.1021/acs.orglett.8b00509.
- ResearchGate. (n.d.). Common trifluoromethylation reagents grouped according to their characteristic reactivity. Retrieved from --INVALID-LINK--
- The Royal Society of Chemistry. (2017). 1H NMR of Compound 9'. Retrieved from --INVALID-LINK--
- Togni, A., et al. (2012). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Accounts of Chemical Research. DOI: 10.1021/ar200240s.
- Postigo, A. (2014). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Chemistry – A European Journal. DOI: 10.1002/chem.201404287.
- MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from --INVALID-LINK--
- ResearchGate. (n.d.). Compound and nomenclature: 5-fluoro-2-(trifluoromethyl)-indole. Retrieved from --INVALID-LINK--
- Sodeoka, M., et al. (2015). Notification about the Explosive Properties of Togni's Reagent II andOneof Its Precursors. Chemistry – An Asian Journal. DOI: 10.1002/asia.201500329.
- MDPI. (n.d.). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Retrieved from --INVALID-LINK--
Sigma-Aldrich. (n.d.). Fluoroalkylation: Expansion of Togni Reagents. Retrieved from --INVALID-LINK--
References
- 1. Metal-free oxidative trifluoromethylation of indoles with CF 3 SO 2 Na on the C2 position - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07785E [pubs.rsc.org]
- 2. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 4. Sodium trifluoromethanesulfinate - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Efficient direct 2,2,2-trifluoroethylation of indoles via C–H functionalization - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC00519A [pubs.rsc.org]
- 7. EP0396458A1 - Process for the purification of sodium trifluoromethanesulfinate and -sulfonate - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. Ligand-Controlled Regioselective Copper-Catalyzed Trifluoromethylation To Generate (Trifluoromethyl)allenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. brynmawr.edu [brynmawr.edu]
- 12. Togni reagent II - Wikipedia [en.wikipedia.org]
- 13. トリフリン酸ナトリウム ≥95.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Togni Reagent II - Enamine [enamine.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Improving Regioselectivity in the Bromination of Indoles
Welcome to the Technical Support Center for the regioselective bromination of indoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of indole functionalization. The indole nucleus is a privileged scaffold in numerous natural products and pharmaceuticals, and the precise installation of a bromine atom is a critical step in the synthesis of many valuable compounds.
This resource provides in-depth troubleshooting advice and frequently asked questions to address the common challenges encountered during the electrophilic bromination of indoles. Our goal is to equip you with the knowledge to not only solve immediate experimental issues but also to proactively design more robust and selective reactions.
Troubleshooting Guide: Common Issues in Indole Bromination
This section addresses specific problems you might be encountering in the lab. Each answer provides a mechanistic explanation and actionable steps to resolve the issue.
Question 1: My reaction is producing a mixture of C3-bromoindole and C2,C3-dibromoindole. How can I improve selectivity for the monosubstituted product?
Answer:
The formation of di- and polybrominated species is a common issue stemming from the high nucleophilicity of the indole ring, which can sometimes be more reactive than the initial starting material. Once the first bromine is introduced at the C3 position, the indole ring can still be electron-rich enough to react with a second equivalent of the brominating agent.
Causality and Solutions:
-
Stoichiometry and Reagent Addition: The most straightforward approach is to carefully control the stoichiometry of your brominating agent. Use no more than 1.0 equivalent. Furthermore, the rate of addition is critical. Slow, dropwise addition of the brominating agent (e.g., a solution of NBS in DMF or Br2 in a suitable solvent) to a cooled solution of the indole can help to maintain a low concentration of the electrophile, thus favoring monosubstitution.[1]
-
Lowering Temperature: Reducing the reaction temperature (e.g., to 0 °C or -78 °C) decreases the overall reaction rate. This often enhances selectivity by favoring the reaction with the more nucleophilic starting material over the slightly less reactive monobrominated product.[2]
-
Choice of Brominating Agent: Milder brominating agents are less prone to over-bromination. Consider replacing aggressive reagents like elemental bromine with N-bromosuccinimide (NBS) or pyridinium tribromide.[3] These reagents generate a lower equilibrium concentration of the active brominating species.
Question 2: I am observing significant amounts of the C2-brominated isomer when I am targeting C3-bromination. What is causing this and how can I fix it?
Answer:
While the C3 position of the indole nucleus is kinetically favored for electrophilic attack, C2-bromination can occur under certain conditions, leading to isomeric mixtures that are often difficult to separate.[4]
Causality and Solutions:
-
Steric Hindrance: If your indole has a large substituent at the N1 or C4/C5 positions, it might sterically hinder the approach of the electrophile to the C3 position, making the C2 position more accessible.
-
Reaction Conditions: Certain solvent and reagent combinations can influence the regioselectivity. For instance, some Lewis acid-mediated brominations can alter the typical reactivity pattern.
-
Protecting Group Strategy: The most reliable way to ensure C3-selectivity is to use an N-H indole. The presence of the N-H proton plays a crucial role in the mechanism of electrophilic substitution at C3. If you are using an N-protected indole, especially with bulky protecting groups, you might inadvertently favor C2 substitution.[5][6] For high C3 selectivity, it is often best to perform the bromination on the N-H indole and then introduce a protecting group in a subsequent step if necessary.
Question 3: I need to synthesize the C2-bromoindole, but my reactions keep yielding the C3-isomer. How can I reverse the selectivity?
Answer:
Achieving C2-selectivity requires overriding the intrinsic electronic preference of the indole ring for C3-attack. This is typically accomplished through strategic manipulation of the substrate and reaction conditions.
Causality and Solutions:
-
Blocking the C3 Position: The most direct method is to use an indole derivative where the C3 position is already substituted (e.g., 3-methylindole). With the C3 position blocked, electrophilic attack is redirected to the C2 position.[4]
-
N-Protection with Directing Groups: The use of specific N-protecting groups, particularly those with a directing effect, is a powerful strategy. For instance, N-sulfonyl or N-acyl groups can alter the electronic distribution and sterically favor C2-functionalization.[5][6][7] Palladium-catalyzed C-H activation/bromination protocols often show high selectivity for the C2 position on N-protected indoles.[8][9]
-
Reaction Mechanism Control: In some cases, switching from an electrophilic aromatic substitution pathway to a radical pathway can favor C2-functionalization, especially on alkyl-substituted indoles.[5][6]
Frequently Asked Questions (FAQs)
This section covers fundamental questions about the regioselective bromination of indoles.
Question 1: Why is the C3 position of indole so reactive towards electrophiles?
Answer:
The high reactivity of the C3 position is a cornerstone of indole chemistry. It stems from the ability of the nitrogen atom's lone pair to participate in the delocalization of the positive charge in the transition state of electrophilic attack. When an electrophile attacks the C3 position, the resulting cationic intermediate (the sigma complex) is stabilized by resonance structures where the positive charge is shared between the C2 carbon and, most importantly, the nitrogen atom, without disrupting the aromaticity of the benzene ring.[10] Attack at C2 leads to a less stable intermediate where the aromaticity of the benzene ring is compromised in some resonance forms.[10]
Question 2: What are the most common brominating agents for indoles, and how do they compare?
Answer:
The choice of brominating agent is crucial for controlling both the reactivity and selectivity of the reaction.
| Brominating Agent | Formula | Typical Conditions | Advantages | Disadvantages |
| N-Bromosuccinimide (NBS) | C4H4BrNO2 | DMF, CH2Cl2, or CCl4, often at 0 °C to rt | Solid, easy to handle, generally provides good C3-selectivity, milder than Br2.[3][11][12] | Can participate in radical reactions under UV light or with radical initiators.[3] |
| Elemental Bromine | Br2 | DMF, AcOH, or CH2Cl2, often at low temperatures | Highly reactive, cost-effective. | Highly corrosive and toxic liquid, can easily lead to polybromination if not carefully controlled. |
| Pyridinium Tribromide | C5H5NHBr3 | THF, CH2Cl2 | Solid, less hazardous than Br2, good for selective C3-bromination.[3] | Stoichiometric byproduct (pyridinium hydrobromide) needs to be removed. |
Question 3: How does the N-protecting group influence the regioselectivity of bromination?
Answer:
N-protection can have a profound impact on both the reactivity and regioselectivity of indole bromination.
-
N-H (Unprotected): Generally favors C3-bromination due to the mechanistic pathway involving the N-H proton.[13]
-
Electron-Withdrawing Groups (e.g., -SO2R, -COR): These groups decrease the nucleophilicity of the indole ring, making the reaction more controllable and less prone to polybromination. They can also steer the reaction towards C2-bromination by altering the electronic properties and sterically hindering the C7 position.[5][6][7]
-
Bulky Protecting Groups (e.g., -Boc, -Cbz): Can sterically hinder the C2 and C7 positions, which can sometimes be exploited to enhance selectivity for other positions on the benzene ring, although C3 usually remains the most reactive site.
Experimental Protocols
Protocol 1: General Procedure for the Selective C3-Bromination of Indole using NBS
This protocol is a standard and reliable method for achieving high yields of 3-bromoindole with excellent regioselectivity.
Materials:
-
Indole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
Procedure:
-
Dissolve the indole (1.0 eq) in anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve NBS (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the NBS solution dropwise to the stirred indole solution at 0 °C over 15-30 minutes.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any excess bromine.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 3-bromoindole.[14]
Protocol 2: Purification of Brominated Indoles
The purification of brominated indoles is crucial for obtaining isomerically pure material.
General Considerations:
-
Stability: Some brominated indoles can be sensitive to light and air. It is advisable to store them in a cool, dark place.
-
Visualization: Brominated indoles are typically UV-active and can be visualized on TLC plates under a UV lamp (254 nm).
-
Chromatography: Flash column chromatography using silica gel is the most common method for purification.[14] A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) is generally effective for separating isomers and removing impurities.[14]
-
Recrystallization: If the brominated indole is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be an effective final purification step.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Bromination - Common Conditions [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Issues of Bromoindole Derivatives
This Technical Support Center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the solubility challenges frequently encountered with bromoindole derivatives in experimental assays. As a Senior Application Scientist, my goal is to provide not only procedural steps but also the underlying scientific reasoning to empower you to make informed decisions in your research.
Introduction
Bromoindole derivatives are a pivotal class of heterocyclic compounds in drug discovery, demonstrating a wide range of biological activities, including as anticancer, antimicrobial, and neuroprotective agents.[1][2][3][4] The inclusion of a bromine atom on the indole scaffold often enhances the therapeutic potential.[2] However, the inherent lipophilicity of the indole ring system, often increased by bromine substitution, frequently leads to poor aqueous solubility.[5] This presents a significant hurdle in obtaining reliable and reproducible data in biological assays. This guide provides a structured, question-and-answer-based approach to troubleshoot and resolve these solubility issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My bromoindole derivative, which is dissolved in 100% DMSO, is precipitating out of solution when I dilute it into my aqueous assay buffer. Why is this happening?
A1: This is a classic solubility problem driven by a drastic change in the solvent environment. Here's the breakdown:
-
The Role of DMSO: Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds, including hydrophobic molecules like many bromoindole derivatives.[6]
-
The "Crash Out" Effect: When you introduce your DMSO stock solution into an aqueous buffer, you are rapidly decreasing the concentration of DMSO and increasing the polarity of the solvent system.[6] Water is a poor solvent for your hydrophobic bromoindole derivative. Consequently, the compound "crashes out" or precipitates from the solution because the aqueous environment cannot maintain its solubility.[6][7]
Troubleshooting Workflow for DMSO-Based Precipitation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Photoredox Trifluoromethylation of Bromo-Azaindole
Welcome to the technical support center for the optimization of photoredox trifluoromethylation of bromo-azaindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful transformation. By understanding the underlying principles and potential pitfalls, you can streamline your experimental workflow and achieve optimal results. The trifluoromethyl group is a privileged motif in medicinal chemistry, enhancing properties like metabolic stability and bioavailability.[1][2] Photoredox catalysis offers a mild and efficient method for its introduction into complex molecules like bromo-azaindoles.[1]
This guide will provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter.
Troubleshooting Guide
Issue 1: Low to No Product Formation
Low or no yield of the desired trifluoromethylated bromo-azaindole is a common initial hurdle. Several factors can contribute to this issue, from suboptimal reaction conditions to reagent degradation.
Question: I am not observing any formation of my desired trifluoromethylated bromo-azaindole. What are the potential causes and how can I troubleshoot this?
Answer:
Several factors could be at play. Let's break down the possibilities and solutions systematically.
Potential Causes & Solutions:
-
Insufficient Light Source Intensity or Incorrect Wavelength: The photocatalyst requires sufficient energy to become excited and initiate the catalytic cycle.
-
Solution: Ensure your light source is emitting at the correct wavelength for your chosen photocatalyst. For common ruthenium and iridium-based catalysts, blue light LEDs are typically effective.[3] Increase the proximity of the reaction vessel to the light source or use a more powerful lamp.
-
-
Degradation of Reagents: The trifluoromethylating agent or the photocatalyst may have degraded.
-
Solution: Use fresh, high-purity reagents. Some trifluoromethylating agents, like CF₃I, can be light-sensitive and should be handled accordingly. Ensure your photocatalyst has been stored correctly, protected from light and moisture.
-
-
Inappropriate Solvent: The choice of solvent is critical for solubility of all components and can influence the reaction efficiency.
-
Solution: Acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are common solvents for photoredox reactions.[4] A solvent screen is highly recommended to find the optimal medium for your specific bromo-azaindole substrate.
-
-
Quenching of the Excited Photocatalyst: Unwanted side reactions or impurities can quench the excited state of the photocatalyst, halting the catalytic cycle.
-
Solution: Degas the reaction mixture thoroughly using a stream of inert gas (nitrogen or argon) for 15-30 minutes prior to and during the reaction. This removes oxygen, a known quencher. Ensure all glassware is scrupulously clean and dry.
-
-
Incorrect Base: The base plays a crucial role in the catalytic cycle, often facilitating the final protonolysis step.
-
Solution: An inappropriate base or incorrect stoichiometry can stall the reaction. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common. However, for some substrates, an inorganic base might be more effective. A base screen is advisable.
-
Issue 2: Formation of Side Products
The appearance of unexpected peaks in your analytical data indicates the formation of side products. Identifying these impurities is key to optimizing the reaction for selectivity.
Question: My reaction is yielding a mixture of products, including what appears to be debrominated azaindole and C-H trifluoromethylated azaindole. How can I improve the selectivity for the desired C-Br trifluoromethylation?
Answer:
This is a classic chemoselectivity challenge in the functionalization of halo-heterocycles. The trifluoromethyl radical can react at multiple sites.
Potential Side Products and Mitigation Strategies:
-
Debromination (Hydrodehalogenation): The bromo-azaindole is reduced to the corresponding azaindole.
-
Causality: This side reaction can occur if the excited photocatalyst or another species in the reaction mixture reduces the aryl bromide. This is more likely with highly reducing photocatalysts.
-
Solution:
-
Choice of Photocatalyst: Select a photocatalyst with a less negative excited-state reduction potential.
-
Sacrificial Electron Donor: The presence of a sacrificial electron donor can sometimes favor reductive pathways. If one is being used, consider reducing its concentration or choosing an alternative.
-
-
-
C-H Trifluoromethylation: The trifluoromethyl group is installed on a C-H bond of the azaindole ring instead of the C-Br bond.
-
Causality: The trifluoromethyl radical is electrophilic and will react with electron-rich positions on the azaindole ring.[2] This "innate C-H functionalization" can compete with the desired reaction at the C-Br bond.
-
Solution:
-
Dual Catalysis: Consider a dual catalytic system, for example, combining a photoredox catalyst with a copper catalyst. In this approach, the photoredox cycle generates an aryl radical from the bromo-azaindole, which is then trapped by a copper-CF₃ species.[5][6] This can significantly improve selectivity for C-Br functionalization.
-
Solvent Effects: The solvent can influence the regioselectivity of radical reactions. Experiment with different solvents to see if the ratio of C-Br to C-H functionalization can be improved.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the photoredox trifluoromethylation of bromo-azaindole?
A1: The reaction typically proceeds through a radical-mediated pathway. The general steps are as follows[1]:
-
Excitation: The photocatalyst (PC) absorbs light and is excited to a higher energy state (PC*).
-
Single Electron Transfer (SET): The excited photocatalyst (PC*) transfers an electron to the trifluoromethylating agent (e.g., CF₃I or CF₃SO₂Cl), generating a trifluoromethyl radical (•CF₃) and the oxidized photocatalyst (PC⁺).
-
Radical Addition: The highly reactive •CF₃ radical adds to the bromo-azaindole. The exact mechanism of C-Br functionalization can vary. In some cases, direct displacement of the bromine may occur, while in others, an intermediate radical species is formed.
-
Regeneration of Photocatalyst: The oxidized photocatalyst (PC⁺) is reduced back to its ground state by a sacrificial electron donor or another species in the reaction mixture, completing the catalytic cycle.
Caption: General photoredox catalytic cycle for trifluoromethylation.
Q2: Which trifluoromethylating agent is best for my bromo-azaindole substrate?
A2: The choice of trifluoromethylating agent can significantly impact the reaction outcome. Here's a comparison of common reagents:
| Trifluoromethylating Agent | Advantages | Disadvantages |
| CF₃I | Readily available, effective for many substrates. | Can be gaseous at room temperature, light-sensitive. |
| CF₃SO₂Cl | Inexpensive, easy to handle liquid. | Can sometimes lead to side reactions. |
| Togni's Reagents | Bench-stable solids, highly reactive. | More expensive. |
| Umemoto's Reagents | Bench-stable solids, powerful electrophilic CF₃ sources. | More expensive. |
| Trifluoroacetic Anhydride (TFAA) | Inexpensive and readily available. | Often requires an activator like a pyridine N-oxide. |
We recommend starting with a more common and cost-effective reagent like CF₃I or CF₃SO₂Cl and then exploring others if the initial results are not satisfactory.
Q3: How do I set up a typical photoredox trifluoromethylation reaction?
A3: Here is a general, step-by-step protocol. Note that specific conditions will need to be optimized for your bromo-azaindole.
Experimental Protocol: General Procedure for Photoredox Trifluoromethylation
-
Preparation: To a clean, dry reaction vial equipped with a magnetic stir bar, add the bromo-azaindole (1.0 equiv), the photocatalyst (e.g., Ru(bpy)₃Cl₂ or Ir(ppy)₃, 1-2 mol%), and the trifluoromethylating agent (1.5-3.0 equiv).
-
Solvent and Base: Add the chosen solvent (e.g., degassed MeCN or DMF) and the base (e.g., TEA or DIPEA, 2.0-3.0 equiv).
-
Degassing: Seal the vial and degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes.
-
Irradiation: Place the reaction vial in front of a suitable light source (e.g., a blue LED lamp) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction, perform an aqueous work-up, and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Step-by-step experimental workflow for photoredox trifluoromethylation.
References
- 1. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis [organic-chemistry.org]
- 5. Copper-Catalyzed Trifluoromethylation of Alkyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Column Chromatography Purification of 3-Bromo-6-(trifluoromethyl)-1H-indazole
An In-Depth Technical Guide
This guide serves as a specialized technical resource for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested guidance for the purification of 3-Bromo-6-(trifluoromethyl)-1H-indazole using silica gel column chromatography. The content moves beyond basic protocols to address the nuanced challenges associated with purifying halogenated, electron-deficient heterocyclic compounds, ensuring a higher rate of success in achieving target purity.
Understanding the Molecule: Physicochemical Properties
The chromatographic behavior of a compound is dictated by its physical and chemical properties. 3-Bromo-6-(trifluoromethyl)-1H-indazole is a moderately polar, lipophilic molecule. Understanding these characteristics is the first step in developing a robust purification strategy.[1]
| Property | Value | Source | Significance for Chromatography |
| Molecular Formula | C₈H₄BrF₃N₂ | [American Elements][2] | Provides the basic identity of the compound. |
| Molecular Weight | 265.03 g/mol | [American Elements][2] | Essential for characterization (e.g., by mass spectrometry). |
| Consensus Log P (o/w) | 3.26 | [Easy CDMO][1] | Indicates high lipophilicity ("oil-loving"), suggesting good solubility in non-polar organic solvents and strong retention on reversed-phase columns. For normal-phase silica gel, it implies that highly non-polar eluents will be required. |
| Topological Polar Surface Area (TPSA) | 28.68 Ų | [Easy CDMO][1] | This value suggests moderate polarity. The TPSA is a key indicator of interactions with the polar silica gel stationary phase. |
| Hydrogen Bond Donors | 1 | [Easy CDMO][3] | The N-H group of the indazole ring can act as a hydrogen bond donor, leading to strong interactions with the silanol groups (Si-OH) on the silica surface. This can cause peak tailing. |
| Hydrogen Bond Acceptors | 4 | [Easy CDMO][3] | The nitrogen atoms and fluorine atoms can act as hydrogen bond acceptors, influencing interactions with protic solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
For typical lab-scale purification, silica gel (SiO₂) with a 60 Å pore size and 230-400 mesh particle size is the standard and most cost-effective choice. The polarity of 3-Bromo-6-(trifluoromethyl)-1H-indazole and its potential impurities makes it well-suited for normal-phase chromatography on silica. The slightly acidic nature of standard silica gel can sometimes cause issues with amine-containing compounds like indazoles, leading to peak tailing. If this becomes problematic, consider using deactivated (neutral) silica or alumina.[4]
Q2: How do I select the right mobile phase (eluent)?
The key is to find a solvent system that provides a target Retention Factor (Rf) of 0.2-0.3 for the desired compound on a TLC plate.[5] This Rf range typically ensures good separation from impurities and a reasonable elution time from the column.
-
Starting Point: A binary mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane) is highly recommended. Begin with a low polarity mixture, such as 9:1 Hexanes:Ethyl Acetate .
-
Optimization: Run TLC plates with varying solvent ratios (e.g., 8:2, 7:3 Hexanes:EtOAc) to find the optimal separation. The goal is to maximize the difference in Rf (ΔRf) between your product and any impurities.[6]
-
Addressing Tailing: The indazole moiety's N-H group can interact strongly with acidic silanol groups on the silica surface, causing streaking or "tailing" on the TLC and broad peaks during column chromatography.[4] To mitigate this, you can add a small amount (0.1-1%) of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic impurities) to the mobile phase. Given the nature of the indazole ring, triethylamine is a more likely candidate to improve peak shape.
Q3: What are the most common impurities I should be looking for?
Knowledge of the synthetic route is critical for anticipating impurities. Common contaminants in the preparation of 3-Bromo-6-(trifluoromethyl)-1H-indazole may include:[7]
-
Starting Material: Unreacted 6-(trifluoromethyl)-1H-indazole. This will be significantly more polar than the brominated product.
-
Over-brominated Species: Di-bromo-6-(trifluoromethyl)-1H-indazole. This will be less polar than your target compound.
-
Regioisomers: Depending on the synthesis, other brominated isomers may form. These can have very similar polarities, making separation challenging.[7]
-
Residual Reagents & Solvents: Impurities from brominating agents or reaction solvents.
Q4: How should I prepare and load my sample onto the column?
Proper sample loading is crucial for achieving a high-resolution separation. There are three primary methods:[5]
-
Wet Loading (Recommended): Dissolve the crude product in a minimal amount of a solvent that will be used in the mobile phase, preferably the strongest solvent in your eluent system (e.g., dichloromethane or ethyl acetate), to ensure it is fully dissolved. Use a pipette to carefully apply this concentrated solution to the top of the column bed.
-
Dry Loading (Best for Poorly Soluble Compounds): Dissolve the crude product in a suitable solvent (e.g., DCM, acetone). Add a small amount of silica gel (typically 1-2 times the mass of the crude product) to this solution. Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This technique prevents issues with sample solubility in the mobile phase and often leads to sharper bands.
-
Neat Loading (For Oils): If the crude product is a non-viscous oil, it can be loaded directly onto the column. This is the least common method for this compound, which is a solid.[3]
Troubleshooting Guide
This section addresses specific problems encountered during the purification process.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Problem: The compound is not moving from the origin (Rf ≈ 0). | The mobile phase is too non-polar. | Increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. For example, move from 9:1 to 7:3 Hexanes:EtOAc.[8] |
| Problem: The compound runs with the solvent front (Rf ≈ 1). | The mobile phase is too polar. | Decrease the polarity of the eluent. Reduce the percentage of the polar component (e.g., move from 7:3 to 9:1 Hexanes:EtOAc).[6] |
| Problem: Poor separation between the product and an impurity (ΔRf is too small). | The chosen solvent system lacks the necessary selectivity. | Try a different solvent system. The solvent selectivity triangle is a useful concept here; switch one of your solvents for another from a different class (e.g., replace ethyl acetate [an ester] with dichloromethane [a chlorinated solvent] or acetone [a ketone]).[9] Sometimes, changing the stationary phase to alumina or a bonded phase is necessary for very difficult separations.[10] |
| Problem: The product spot on the TLC is streaked or the column peak is tailing. | 1. The compound is interacting too strongly with acidic silanol groups on the silica. 2. The sample was overloaded on the column. | 1. Add a modifier to the mobile phase. A small amount of triethylamine (~0.1-0.5%) can neutralize active sites on the silica gel, improving peak shape for basic compounds like indazoles.[4] 2. Reduce the amount of crude material loaded. A general rule is to load 1-5% of the silica gel mass (e.g., 1-5 g of crude on 100 g of silica). |
| Problem: The compound appears to be decomposing on the column. | The compound is unstable on the acidic silica gel surface over the long exposure time of the column run. | 1. Work quickly: Do not let the column run dry or sit for extended periods. 2. Deactivate the silica: Use silica gel that has been pre-treated with a base like triethylamine. 3. Switch stationary phase: Consider using a less acidic stationary phase like neutral alumina or Florisil.[8] |
| Problem: Crystals are forming at the top of the column during loading. | The sample is not soluble in the mobile phase being used to pre-wet the column. | This is a strong indicator that dry loading is necessary. Adsorb the crude material onto a small amount of silica and load it as a dry powder.[8] |
Experimental Protocols & Visualizations
-
Prepare TLC Chambers: Line beakers with filter paper and add a small amount of pre-mixed solvent systems (e.g., 9:1, 8:2, 7:3 Hexanes:Ethyl Acetate). Cover with a watch glass and let the atmosphere saturate.
-
Prepare Sample: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.
-
Spot the Plate: Use a capillary tube to spot the dissolved sample onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Allow the solvent to run up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots.
-
Calculate Rf: Measure the distance from the baseline to the center of the spot and divide it by the distance from the baseline to the solvent front. Select the solvent system that gives an Rf of 0.2-0.3 for the product and maximizes separation from impurities.
-
Column Preparation: Secure a glass column of appropriate size vertically. Add a small plug of glass wool or cotton to the bottom, followed by a thin layer of sand.
-
Prepare Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase to form a consistent slurry.
-
Pack the Column: Pour the slurry into the column. Use gentle pressure from an air or nitrogen line to pack the bed evenly, ensuring no air bubbles are trapped.[5]
-
Equilibrate: Run 2-3 column volumes of the mobile phase through the packed silica to ensure a stable, equilibrated bed.
-
Load the Sample: Prepare the sample as described in the FAQ section (wet or dry loading) and apply it carefully to the top of the silica bed.
-
Elute: Begin elution with your chosen mobile phase. If a gradient elution is needed (for separating compounds with very different polarities), start with the low-polarity mobile phase and gradually increase the percentage of the more polar solvent.[6]
-
Collect Fractions: Collect fractions in test tubes and monitor their contents by TLC.
-
Combine and Isolate: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified 3-Bromo-6-(trifluoromethyl)-1H-indazole.
References
- 1. benchchem.com [benchchem.com]
- 2. americanelements.com [americanelements.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 7. benchchem.com [benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. biotage.com [biotage.com]
Removal of colored impurities from bromoindole synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for bromoindole synthesis. The presence of colored impurities is a frequent challenge in the synthesis of halogenated indoles, impacting purity, yield, and the performance of downstream applications.[1][2] This guide provides in-depth, experience-based answers to common questions, robust troubleshooting strategies, and validated protocols to help you achieve high-purity, colorless bromoindole products.
Frequently Asked Questions (FAQs)
This section addresses the fundamental "why" and "what" behind colored impurity formation.
Q1: What is the primary cause of color formation during bromoindole synthesis?
The indole ring is highly electron-rich, making it susceptible to oxidation, especially under acidic conditions or exposure to air and light.[1] The primary cause of the dark colors (ranging from tan and red to dark brown or black) is the formation of oxidized indole species.[1][2] These can include indigo-type dimers or polymeric materials formed through radical or electrophilic pathways, which are highly conjugated and thus intensely colored. Direct bromination reactions, if not carefully controlled, can exacerbate this issue.[1]
Q2: Are these colored impurities detrimental to subsequent reactions?
Yes, absolutely. Beyond indicating a suboptimal purification, these impurities can:
-
Interfere with Catalysis: Many colored byproducts can coordinate to and poison metal catalysts (e.g., Palladium, Copper) used in subsequent cross-coupling reactions.
-
Reduce Yields: Impurities can participate in side reactions, consuming reagents and lowering the yield of the desired product.
-
Complicate Purification: The similar polarity of some colored byproducts to the target bromoindole can make chromatographic separation difficult.[3]
-
Impact Product Stability: The presence of oxidative impurities can promote the degradation of the final product upon storage.
Q3: My brominating agent is N-Bromosuccinimide (NBS). Can this cause color?
While NBS is a widely used and generally effective reagent for bromination, it can contribute to impurity formation.[4][5]
-
Radical Reactions: NBS can initiate radical chain reactions, especially with light or radical initiators, leading to undesired side products.[5]
-
Oxidation: In some cases, NBS can act as an oxidant, leading to the formation of oxindoles or other oxidized species which may be colored or lead to colored byproducts.[6][7]
-
Impurity of NBS: Commercial NBS can contain colored impurities. For sensitive reactions, it is sometimes beneficial to recrystallize the NBS from water before use.[5]
Troubleshooting Guide: From Crude Product to Pure Compound
This section provides direct answers to specific experimental challenges.
Q1: My crude bromoindole product is a dark, oily, or tar-like substance. Where do I start with purification?
A dark, non-solid crude product indicates significant impurity levels. A multi-step approach is required.
-
Initial Workup: First, ensure your aqueous workup was thorough. A wash with a reducing agent solution, such as sodium bisulfite or sodium thiosulfate, can help quench any remaining bromine or other oxidizing species.[1][8]
-
Solvent Trituration: Try triturating the oil with a non-polar solvent in which the bromoindole has low solubility, such as hexane or a hexane/ether mixture. This can often crash out the desired product as a solid, leaving many of the highly colored impurities in the solvent.
-
Primary Purification - Column Chromatography: For oily crudes, flash column chromatography is the most effective primary purification method.[9] It is crucial to select a solvent system that provides good separation between your product and the impurities on a TLC plate before committing to the column.
Q2: After column chromatography, my product fractions are still colored. What went wrong?
This is a common issue with several potential causes.
-
Co-elution: The colored impurity may have a similar polarity (Rf value) to your product in the chosen solvent system, causing them to elute together. Solution: Screen for a different solvent system. Try switching one of the solvents (e.g., from ethyl acetate to diethyl ether) or adding a small percentage of a third solvent (e.g., dichloromethane) to alter the selectivity.
-
On-Column Degradation: Bromoindoles can be sensitive to the acidity of standard silica gel, degrading during the purification process.[10] Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-volatile base like triethylamine (~1%). Alternatively, use a different stationary phase like alumina.[10]
-
Overloading: Loading too much crude material onto the column can lead to poor separation and broad bands that overlap.[11] Solution: Use an appropriate ratio of crude product to silica gel (typically 1:50 to 1:100 by weight). For difficult separations, a higher ratio is better.
Q3: I tried recrystallizing my bromoindole, but the dark color is trapped in the crystals. How can I fix this?
This indicates that the colored impurities are either co-crystallizing with your product or are being adsorbed onto the crystal surface.
-
Activated Carbon Treatment: Before crystallization, dissolve the crude product in a suitable solvent and treat it with activated carbon.[1][12] The porous structure of carbon is highly effective at adsorbing large, flat, conjugated molecules, which are characteristic of these colored impurities.[13][14] See Protocol 1 for a detailed procedure.
-
Solvent System Choice: The ideal recrystallization solvent should dissolve the bromoindole well when hot but poorly when cold.[15][16] The impurities, conversely, should be either highly soluble at all temperatures (remaining in the mother liquor) or insoluble (allowing for hot filtration). Experiment with different solvents or solvent pairs.[17]
-
Slow Cooling: Rapidly crashing the product out of solution by placing it directly in an ice bath can trap impurities. Allow the solution to cool slowly to room temperature first to promote the formation of purer crystals before further cooling.[17][18]
Q4: My purified bromoindole looks great, but it turns yellow/brown upon storage. How can I prevent this?
Bromoindoles, like many indole derivatives, can be sensitive to air, light, and residual acid.
-
Inert Atmosphere: Store the purified product under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation.
-
Light Protection: Use an amber vial or wrap the vial in aluminum foil to protect it from light, which can catalyze degradation.
-
Cold Storage: Store the product in a freezer (-20 °C) to slow down potential decomposition pathways.
-
Ensure Neutrality: Make sure no residual acid from chromatography or workup is present. If suspected, dissolving the product in a solvent like ethyl acetate and washing with a dilute sodium bicarbonate solution, followed by drying and solvent removal, can help.
Visualized Workflow & Mechanisms
Troubleshooting Purification Workflow
This diagram outlines the decision-making process when faced with an impure, colored bromoindole product.
Caption: Decision tree for purifying colored bromoindoles.
Proposed Mechanism of Color Formation
This diagram illustrates a simplified pathway for the oxidative dimerization of indole, a common source of color.
Caption: Simplified oxidative pathway to colored impurities.
Experimental Protocols
Protocol 1: Decolorization using Activated Carbon
This protocol is performed prior to recrystallization to remove color.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude, colored bromoindole in a suitable recrystallization solvent (e.g., ethanol, isopropanol, or toluene) at room temperature. Use a volume sufficient for complete dissolution upon heating.
-
Carbon Addition: Add powdered, activated carbon to the solution. A typical loading is 1-5% of the crude product's weight.
-
Expert Tip: Adding too much carbon can lead to significant product loss through adsorption. Start with a small amount.
-
-
Heating: Heat the mixture to just below the solvent's boiling point with stirring for 15-30 minutes.[13] Do not boil vigorously, as this can cause bumping.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper to remove the activated carbon. This step must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.[15]
-
Crystallization: The resulting colorless or pale-yellow filtrate is now ready for recrystallization. Allow it to cool slowly to induce crystallization as described in Protocol 2 .
Protocol 2: Optimized Recrystallization
This protocol aims to maximize purity and yield.
-
Solvent Selection: Choose a solvent or solvent pair in which the bromoindole is highly soluble at high temperatures and poorly soluble at low temperatures.[19] Common choices include ethanol/water, isopropanol, or toluene/hexanes.
-
Dissolution: Place the (decolorized) crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until all the solid dissolves.[16] If necessary, add more solvent dropwise until a clear solution is obtained.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature without disturbance.[17] Slow cooling encourages the formation of large, pure crystals.
-
Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the recovery of the solid product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[20]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.[16]
-
Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent.
Data Summary: Purification Method Comparison
The following table provides a generalized comparison of common purification techniques for removing colored impurities from a hypothetical 5-bromoindole synthesis. Actual results will vary.
| Purification Method | Typical Purity Achieved | Estimated Yield Loss | Key Advantage | Key Disadvantage |
| Direct Recrystallization | 85-95% | 10-20% | Simple, fast for relatively pure crudes. | Ineffective if color co-crystallizes.[1] |
| Activated Carbon + Recrystallization | >98% | 15-30% | Excellent for removing highly colored impurities.[12] | Higher potential for product loss on carbon. |
| Flash Column Chromatography | >99% | 5-15% | Best for complex mixtures and oily crudes.[9] | More time and solvent intensive; risk of on-column degradation.[10] |
| Steam Distillation | >99.5% | 5-10% | Yields exceptionally pure, colorless product.[2] | Only applicable to volatile, steam-stable compounds. |
References
- 1. benchchem.com [benchchem.com]
- 2. CN103387530A - 5-bromoindole preparation method - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. Reactions of N-Bromosuccinimide and Indoles. A Simple Synthesis of 3-Bromooxindoles1 | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of 5-Bromoindole - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. benchchem.com [benchchem.com]
- 10. Chromatography [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. Decolorization with Activated Carbon in the Pharmaceutical Industry [carbonactivo.com]
- 13. naturecarbon.com [naturecarbon.com]
- 14. carbotecnia.info [carbotecnia.info]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. How To [chem.rochester.edu]
- 18. researchgate.net [researchgate.net]
- 19. physics.emu.edu.tr [physics.emu.edu.tr]
- 20. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: Metal-Free Oxidative Trifluoromethylation of Indoles
Welcome to the dedicated support center for researchers, scientists, and drug development professionals engaged in the metal-free oxidative trifluoromethylation of indoles. This resource is designed to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the success of your experiments. The introduction of a trifluoromethyl (CF₃) group is a critical transformation in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This guide focuses on modern, metal-free approaches that offer milder and often more sustainable reaction conditions.
Frequently Asked Questions (FAQs)
Here we address common initial queries regarding the setup and execution of metal-free oxidative trifluoromethylation of indoles.
Q1: What are the most common reagents for metal-free oxidative trifluoromethylation of indoles, and how do I choose the right one?
A1: The choice of trifluoromethylating reagent is crucial and depends on the substrate, desired regioselectivity, and available equipment. The most prevalent reagents include:
-
Sodium Trifluoromethanesulfinate (CF₃SO₂Na or Langlois' Reagent): This is an inexpensive, easy-to-handle, and environmentally friendly CF₃ source.[1][3][4] It typically generates a trifluoromethyl radical (•CF₃) under oxidative conditions and is often used for C2-trifluoromethylation of indoles.[1][3][4]
-
Togni's Reagents (e.g., 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one): These are electrophilic hypervalent iodine reagents.[5][6][7] They are highly reactive and can trifluoromethylate a wide range of nucleophiles, including indoles.[8][9] Togni's reagents can be activated under various metal-free conditions.[5]
-
Umemoto's Reagents (e.g., S-(Trifluoromethyl)dibenzothiophenium salts): These are powerful electrophilic trifluoromethylating agents.[10][11] They are known for their high thermal stability and reactivity, particularly with electron-rich substrates like indoles.[10]
The selection process should consider the electronic nature of your indole. For electron-rich indoles, electrophilic reagents like Togni's or Umemoto's might be suitable. For broader substrate scopes and cost-effectiveness, CF₃SO₂Na is an excellent starting point.
Q2: My indole has multiple potential reaction sites. How can I control the regioselectivity of the trifluoromethylation?
A2: Regioselectivity (typically C2 versus C3) is a common challenge. Several factors influence the site of trifluoromethylation:
-
Steric Hindrance: Bulky substituents at the C3 position will generally direct trifluoromethylation to the C2 position.[1][12]
-
Protecting Groups: The choice of protecting group on the indole nitrogen can influence regioselectivity. For instance, N-acyl indoles can lead to inefficient transformations in some copper-catalyzed systems, which may have implications for metal-free counterparts.
-
Reaction Mechanism: The reaction mechanism plays a pivotal role. Radical trifluoromethylation, often initiated from CF₃SO₂Na, has shown a high selectivity for the C2 position of the indole ring.[1][3][4]
-
Reaction Conditions: Solvents and additives can also modulate the regioselectivity. It is crucial to follow established protocols closely.
Q3: What are the essential safety precautions when working with trifluoromethylating reagents?
A3: Safety is paramount. Always consult the Safety Data Sheet (SDS) for each reagent.[13] General safety measures include:
-
Ventilation: Always work in a well-ventilated fume hood.[13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[13]
-
Handling: Some trifluoromethylating reagents can be toxic, corrosive, or moisture-sensitive.[13] Handle them with care, using inert atmosphere techniques when necessary.
-
Thermal Stability: Be aware of the thermal stability of your reagents. For example, Togni's reagent II can undergo strong exothermic decomposition when heated above its melting point.[7]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during metal-free oxidative trifluoromethylation of indoles.
Problem 1: Low or No Product Yield
A low or non-existent yield is a frequent issue. A systematic investigation is key to identifying the root cause.[14]
| Potential Cause | Recommended Action |
| Reagent Quality | Trifluoromethylating reagents can degrade if not stored properly. Use a fresh batch of the reagent or verify the activity of the current batch with a reliable control reaction.[14] |
| Inert Atmosphere | If the protocol requires an inert atmosphere (e.g., nitrogen or argon), ensure your setup is airtight and that solvents are properly degassed. |
| Reaction Time & Temperature | These are critical parameters. If the reaction is sluggish, consider extending the reaction time. For thermally initiated reactions, ensure the temperature is accurately controlled. For photochemical reactions, check the light source's intensity and wavelength. |
| Oxidant Activity | In protocols using an oxidant (e.g., tert-butyl hydroperoxide - TBHP), ensure the oxidant is fresh and active.[1][3] |
If initial checks do not resolve the issue, a more in-depth analysis is required.
dot
Caption: Troubleshooting workflow for low reaction yields.
-
Substrate Reactivity: The electronic properties of your indole substrate are a major factor. Electron-withdrawing groups on the indole ring can decrease its nucleophilicity, potentially hindering the reaction with electrophilic trifluoromethylating reagents. Conversely, highly electron-rich indoles might be prone to over-oxidation or side reactions. Adjusting the stoichiometry of the oxidant or the reaction temperature may be necessary.
-
Radical Inhibitors: If your reaction proceeds via a radical mechanism, trace amounts of radical inhibitors (e.g., dissolved oxygen if not intended to be present, or impurities in solvents) can quench the reaction. Ensure solvents are of appropriate purity and properly degassed if the protocol requires anaerobic conditions.
Problem 2: Formation of Multiple Products & Poor Regioselectivity
The formation of a mixture of products, particularly C2 and C3 isomers or di-trifluoromethylated products, can complicate purification and reduce the yield of the desired product.
| Issue | Potential Cause & Solution |
| Mixture of C2/C3 Isomers | This is often governed by the interplay between steric and electronic effects. If the C3 position is unsubstituted, it can compete with the C2 position. Consider a protocol known for high C2 selectivity, such as those utilizing CF₃SO₂Na with an oxidant.[1][3][4] Alternatively, introducing a temporary blocking group at the C3 position can direct the reaction to C2. |
| Di-trifluoromethylation | The formation of di-substituted products suggests the reaction conditions are too harsh or the stoichiometry is incorrect. Reduce the equivalents of the trifluoromethylating reagent and/or the oxidant. Lowering the reaction temperature or shortening the reaction time can also mitigate over-reaction. |
| Byproduct Formation | Unidentified byproducts may arise from decomposition of the starting material or the trifluoromethylating reagent. Analyze the crude reaction mixture by LC-MS or ¹H NMR to identify potential side products. This can provide mechanistic insights into where the reaction is failing. For instance, with CF₃SO₂Na, an excess can lead to byproducts.[1] |
Experimental Protocols
Below are representative step-by-step protocols for the metal-free oxidative trifluoromethylation of indoles.
Protocol 1: C2-Trifluoromethylation using CF₃SO₂Na and TBHP
This protocol is adapted from a method known for its high C2 selectivity and use of inexpensive reagents.[1][3][4]
-
To a sealable reaction vessel, add the indole substrate (0.3 mmol, 1.0 equiv.), sodium trifluoromethanesulfinate (CF₃SO₂Na, 0.6 mmol, 2.0 equiv.), and acetonitrile (CH₃CN, 2 mL).
-
Add tert-butyl hydroperoxide (TBHP, 70% in H₂O, 0.9 mmol, 3.0 equiv.) to the mixture.
-
Seal the vessel and place it in a preheated oil bath at 140 °C.
-
Stir the reaction mixture for 18 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-trifluoromethylindole.
dot
Caption: Workflow for C2-trifluoromethylation with CF₃SO₂Na.
Protocol 2: Visible-Light-Induced Trifluoromethylation
Photochemical methods offer a mild, metal-free alternative. This conceptual protocol is based on the principle of generating CF₃ radicals under visible light.[15][16][17]
-
In a quartz reaction tube, dissolve the indole substrate (0.2 mmol, 1.0 equiv.) and the trifluoromethylating reagent (e.g., Umemoto's or Togni's reagent, or CF₃SO₂Na with a suitable initiator) in an appropriate degassed solvent (e.g., acetonitrile or DMF).
-
Place the reaction tube in front of a visible light source (e.g., a blue LED lamp).
-
Stir the reaction at room temperature for the specified time (typically 12-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the trifluoromethylated indole.
Note: The specific reagents, solvents, and reaction times will vary depending on the chosen photochemical system. Always refer to the specific literature procedure you are following.
Mechanistic Overview: Radical Trifluoromethylation
A common pathway for metal-free oxidative trifluoromethylation, particularly with CF₃SO₂Na, involves a radical mechanism.[1][3][12]
dot
Caption: Proposed radical mechanism for C2-trifluoromethylation.
-
Initiation: The oxidant (e.g., TBHP) thermally decomposes to generate an initiator radical (e.g., tBuO•).[3] This radical then reacts with the trifluoromethanesulfinate anion to produce a trifluoromethyl radical (•CF₃) with the extrusion of SO₂.[3]
-
Propagation: The highly reactive •CF₃ radical adds to the electron-rich C2 position of the indole ring, forming a stabilized radical intermediate.[3]
-
Oxidation & Deprotonation: This radical intermediate is then oxidized to a cation.[3] Subsequent deprotonation yields the final 2-trifluoromethylated indole product.[3]
By understanding these fundamental principles and troubleshooting steps, researchers can more effectively implement metal-free oxidative trifluoromethylation protocols for the synthesis of novel indole-containing compounds.
References
- 1. Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Recent advances in transition-metal-free trifluoromethylation with Togni's reagents - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Togni reagent II - Wikipedia [en.wikipedia.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. New Umemoto’s Reagent II for Trifluoromethylation | TCI EUROPE N.V. [tcichemicals.com]
- 11. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Visible-light-induced radical cascade cyclization: a catalyst-free synthetic approach to trifluoromethylated heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to 5-Chloro-Indole and 5-Bromo-Indole Derivatives: A Comparative Analysis for Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, celebrated as a "privileged structure" due to its prevalence in natural products, pharmaceuticals, and its ability to interact with a multitude of biological targets.[1][2][3][4] A key strategy in modern drug design involves the halogenation of this core, particularly at the 5-position, to modulate the molecule's physicochemical properties, metabolic stability, and binding interactions.[2][5] The choice between a chlorine or bromine atom at this position is not arbitrary; it is a critical decision that can profoundly influence a compound's journey from a laboratory curiosity to a clinical candidate.
This guide provides a data-driven comparative analysis of 5-chloro-indole and 5-bromo-indole derivatives. We will dissect their fundamental properties, explore strategic synthetic considerations, and evaluate their impact on biological activity, offering researchers, scientists, and drug development professionals a comprehensive resource to inform rational drug design.
Part 1: Physicochemical Properties — A Tale of Two Halogens
The substitution of chlorine with bromine, or vice versa, introduces subtle yet significant alterations to a molecule's physical nature. These changes, rooted in the fundamental properties of the halogen atoms, have cascading effects on how the compound behaves in a biological system. Bromine is larger, more polarizable, and possesses a different electronegativity compared to chlorine, directly influencing properties that govern a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2]
Comparative Data of Parent Scaffolds
The foundational differences are most clearly observed by comparing the parent 5-chloro-indole and 5-bromo-indole molecules.
| Property | 5-Chloro-Indole | 5-Bromo-Indole | Rationale for Difference |
| Molecular Formula | C₈H₆ClN | C₈H₆BrN | Different halogen atom. |
| Molecular Weight | 151.59 g/mol [2][6] | 196.05 g/mol [2][7] | Bromine has a significantly higher atomic mass than chlorine.[2] |
| Melting Point | 69-71 °C[2][8] | 90-93 °C[2] | The larger size and greater polarizability of bromine lead to stronger intermolecular van der Waals forces, requiring more energy to disrupt the crystal lattice.[2] |
| Calculated logP | 2.9[2][6] | 3.1[2] | Bromine is inherently more lipophilic than chlorine, which can enhance membrane permeability and protein binding but may also affect solubility.[2] |
| Electronic Effect | Electron-withdrawing[2] | Electron-withdrawing[2] | Both halogens withdraw electron density via induction. However, their overall electronic influence on the aromatic system differs, impacting chemical reactivity.[2] |
Spectroscopic Fingerprints: Comparative NMR Analysis
The distinct electronic environments created by chlorine versus bromine result in predictable and informative shifts in NMR spectra. These differences serve as a valuable diagnostic tool for chemists.
| Nucleus | Chemical Shift (δ, ppm) 5-Chloro-Indole | Chemical Shift (δ, ppm) 5-Bromo-Indole | Rationale for Difference |
| ¹H NMR | |||
| H-4 | ~7.60[2] | ~7.75[2] | H-4 is typically deshielded (shifted downfield) in the bromo-derivative due to the stronger anisotropic and electronic effects of bromine.[2] |
| H-6 | ~7.15[2] | ~7.22[2] | The proton ortho to the halogen (H-6) also experiences a downfield shift in the bromo-compound.[2] |
| ¹³C NMR | |||
| C-4 | ~121.5[2] | ~124.5[2] | A notable downfield shift is observed in the bromo-derivative.[2] |
| C-5 | ~125.7[2] | ~113.0[2] | The carbon directly bonded to the halogen shows the most significant and characteristic difference in chemical shift.[2] |
Note: Chemical shifts are approximate and can vary based on the solvent and other substituents on the indole ring.[2]
Part 2: Synthesis and Reactivity — Strategic Considerations
The synthetic accessibility and subsequent reactivity of these halogenated indoles are paramount for their practical application in multi-step drug development campaigns.
Synthetic Strategies: The Halogen Exchange Advantage
While both 5-chloro- and 5-bromo-indoles can be prepared through various established methods, a particularly efficient and commercially viable strategy for accessing 5-chloro-indoles involves a copper-catalyzed halogen exchange reaction starting from the corresponding 5-bromo-indole.[3][9][10] This approach is often preferred for large-scale synthesis due to the frequent commercial availability and lower cost of 5-bromo-indole precursors.[2]
Caption: Workflow for the synthesis of 5-Chloro-indole.
Experimental Protocol: Copper-Catalyzed Halogen Exchange
This protocol is adapted from a documented, scalable method for synthesizing 5-chloro-indole from 5-bromo-indole.[9][10]
Materials and Reagents:
-
5-Bromo-indole
-
Cuprous Chloride (CuCl)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Aqueous Ammonia (20-25%)
-
Chloroform (CHCl₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexane
-
Standard laboratory glassware, including a round-bottom flask, reflux condenser, and separatory funnel
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 5-bromo-indole (1.0 eq) and cuprous chloride (1.2 eq).
-
Solvent Addition: Add anhydrous NMP to the flask. The reaction concentration should be carefully controlled as described in the source literature.
-
Heating: Heat the reaction mixture to 180-200 °C and maintain this temperature for the specified duration (typically several hours) with continuous, vigorous stirring.[9] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Quenching: Carefully and slowly add aqueous ammonia (20-25%) to the reaction mixture in a fume hood to quench the catalyst. Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with chloroform (3x volume).
-
Washing & Drying: Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., chloroform/hexane) or by column chromatography on silica gel to yield pure 5-chloro-indole.[9]
Trustworthiness: This protocol is self-validating through reaction monitoring (TLC). The distinct polarity differences between the starting material (5-bromo-indole) and the product (5-chloro-indole) allow for clear visualization of reaction completion.
Reactivity in Cross-Coupling Reactions
For building molecular complexity, palladium-catalyzed cross-coupling reactions are indispensable. Here, the choice of halogen is critical. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, making 5-bromo-indole derivatives generally more reactive substrates.[11] The key step, oxidative addition to the Pd(0) catalyst, occurs more readily with C-Br bonds, often allowing for milder reaction conditions and a broader choice of catalysts and ligands.[11]
Caption: Oxidative addition is the rate-determining step.
Part 3: Biological Activity — The Halogen's Impact on Potency
Both 5-chloro- and 5-bromo-indole derivatives have demonstrated a wide spectrum of biological activities, with a significant focus in recent literature on their potential as anticancer agents.[1][2] Many of these compounds function as inhibitors of crucial signaling proteins, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is frequently dysregulated in various cancers.[3][9][12]
The choice of halogen can subtly but critically alter binding affinities and inhibitory potency. The greater size and polarizability of bromine can sometimes facilitate stronger "halogen bonding"—a noncovalent interaction between the halogen and a Lewis basic site (e.g., a carbonyl oxygen) in the protein's active site. This can lead to enhanced potency compared to the corresponding chloro-derivative.[2]
Caption: Inhibition of EGFR signaling by 5-Halo-Indole derivatives.
Comparative Biological Data: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC₅₀) of selected 5-bromo-indole derivatives against various human cancer cell lines. While direct side-by-side comparisons in a single study are ideal, the data consistently show that both scaffolds can produce highly potent compounds.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) |
| 5-Bromo-Indole Derivatives | HepG2 (Liver) | Varies, with potent examples like 3a showing high efficacy[12] |
| A549 (Lung) | Potent inhibition observed[1][12] | |
| MCF-7 (Breast) | Significant antiproliferative activity demonstrated[1][12] | |
| 5-Chloro-Indole Derivatives | Various (e.g., Lung, Colon) | Potent examples reported as EGFR inhibitors[13][14] |
Note: IC₅₀ values are highly structure-dependent. This table illustrates the potential of both scaffolds rather than a direct comparison of identical analogs.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
To quantitatively compare the inhibitory potency of novel derivatives, a robust biochemical assay is essential. The ADP-Glo™ Kinase Assay is a common method for determining IC₅₀ values against specific kinases like EGFR.[3]
Objective: To measure the concentration of a 5-chloro or 5-bromo-indole derivative required to inhibit 50% of EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Test compounds (solubilized in DMSO)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in a buffer/DMSO solution.
-
Kinase Reaction Setup: To each well of a 384-well plate, add:
-
Kinase buffer.
-
Test compound at the desired final concentration.
-
Recombinant EGFR enzyme.
-
-
Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.[3]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion: Stop the reaction and deplete the remaining unconsumed ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[3]
-
Signal Generation: Add the Kinase Detection Reagent. This converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.[3]
-
Data Acquisition: Measure the luminescence signal using a plate reader. The light signal is directly proportional to the amount of ADP generated and thus correlates with kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls. Determine the IC₅₀ value by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a dose-response curve.[3]
Conclusion and Outlook
The choice between 5-chloro- and 5-bromo-indole derivatives is a strategic decision guided by the specific goals of a drug discovery program. This comparative guide highlights the key differentiating characteristics to aid in this process.
Summary of Key Differences:
-
Physicochemical Properties: 5-bromo-indoles are heavier and generally more lipophilic than their 5-chloro counterparts. These differences can be strategically exploited to fine-tune ADME properties.[2]
-
Synthesis: While both are synthetically accessible, the ability to efficiently convert 5-bromo-indoles to 5-chloro-indoles via halogen exchange presents a potentially cost-effective and scalable route for chemical development.[2][9]
-
Reactivity: 5-bromo-indoles are typically more reactive in palladium-catalyzed cross-coupling reactions, offering greater flexibility in certain synthetic designs.
-
Biological Activity: Potent bioactive compounds have been developed from both series. The subtle differences in size, lipophilicity, and the potential for halogen bonding mean that the optimal halogen for a specific biological target must be determined empirically through synthesis and testing.[2]
Ultimately, both scaffolds are invaluable tools. A deep understanding of their comparative properties empowers medicinal chemists to make informed decisions, accelerating the design and development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 5-Chloroindole | C8H6ClN | CID 87110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to Bromoindole Synthetic Intermediates: From Starting Materials to Final Products
Abstract
Bromoindoles are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and natural products. Their synthesis often involves a series of intermediates, the precise characterization of which is paramount for reaction monitoring, quality control, and mechanistic understanding. This guide provides a comprehensive spectroscopic comparison of key bromoindole synthetic intermediates. By leveraging data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), we offer researchers, scientists, and drug development professionals a practical framework for identifying and differentiating these compounds. This guide emphasizes the causal relationships between molecular structure and spectroscopic output, supported by experimental data and established protocols.
Introduction: The Significance of Spectroscopic Analysis in Bromoindole Synthesis
The indole scaffold is a privileged motif in medicinal chemistry, and the introduction of a bromine atom can significantly modulate a molecule's biological activity.[1][2] The regioselective synthesis of bromoindoles is therefore a subject of intense research, often proceeding through multiple steps and generating a variety of intermediates.[3][4] Spectroscopic techniques are indispensable tools in this process, providing a non-destructive window into the molecular structure at each stage. From confirming the successful bromination of an indole precursor to identifying the position of substitution, techniques like NMR, IR, UV-Vis, and MS offer a detailed molecular fingerprint.
This guide will focus on a representative synthetic pathway to highlight the spectroscopic differences between common intermediates. We will explore how the position of the bromine atom and the presence of other functional groups influence the spectral data, providing a robust basis for comparison.
A Representative Synthetic Pathway
To illustrate the spectroscopic comparison, we will consider a common synthetic route: the direct bromination of indole to form various bromoindoles. This process can yield a mixture of products, making spectroscopic identification crucial.
Caption: A simplified workflow for the synthesis of bromoindoles.
Spectroscopic Comparison of Key Intermediates
This section details the characteristic spectroscopic signatures of indole and its mono-brominated derivatives at the 3-, 5-, and 6-positions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
The position of the bromine atom on the indole ring significantly influences the chemical shifts (δ) and coupling patterns of the aromatic protons.
| Compound | H-2 (ppm) | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | H-7 (ppm) | N-H (ppm) |
| Indole | ~6.5 | ~7.2 | ~7.6 | ~7.1 | ~7.15 | ~7.65 | ~8.1 |
| 3-Bromoindole | ~7.4 | - | ~7.7 | ~7.2 | ~7.2 | ~7.4 | ~8.2 |
| 5-Bromoindole | ~6.5 | ~7.3 | ~7.7 | - | ~7.2 | ~7.3 | ~8.2 |
| 6-Bromoindole | ~6.4 | ~7.2 | ~7.5 | ~7.2 | - | ~7.7 | ~8.1 |
Data Interpretation:
-
Indole: The parent indole shows a characteristic set of signals in the aromatic region.[5]
-
3-Bromoindole: The most notable change is the absence of the H-3 proton signal. The H-2 proton is shifted downfield due to the inductive effect of the adjacent bromine.[6][7]
-
5-Bromoindole: The absence of the H-5 signal is the primary indicator. The adjacent protons, H-4 and H-6, often appear as doublets.[8][9]
-
6-Bromoindole: The disappearance of the H-6 proton signal is key. H-5 and H-7 will show altered coupling patterns.[10][11]
¹³C NMR provides complementary information, revealing the electronic environment of the carbon atoms.
| Compound | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a |
| Indole | ~124.5 | ~102.2 | ~128.0 | ~120.8 | ~122.1 | ~119.9 | ~111.4 | ~135.8 |
| 3-Bromoindole | ~125.8 | ~91.5 | ~129.5 | ~121.5 | ~123.0 | ~120.5 | ~113.0 | ~135.0 |
| 5-Bromoindole | ~126.0 | ~102.0 | ~129.8 | ~123.5 | ~113.5 | ~124.5 | ~112.8 | ~134.5 |
| 6-Bromoindole | ~125.0 | ~102.5 | ~128.5 | ~121.0 | ~121.5 | ~115.0 | ~114.0 | ~136.5 |
Data Interpretation:
-
The carbon atom directly attached to the bromine atom experiences a significant upfield shift due to the heavy atom effect. This is a key diagnostic feature for identifying the position of bromination.
-
For 3-bromoindole, C-3 is shifted significantly upfield.[6]
-
For 5-bromoindole, C-5 is observed at a much lower chemical shift compared to the parent indole.[12]
-
Similarly, for 6-bromoindole, the C-6 signal is shifted upfield.[12]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The key vibrational modes to consider for bromoindoles are the N-H stretch and the C-H and C=C stretching and bending frequencies of the aromatic rings.
| Compound | N-H Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) |
| Indole | ~3400 | ~3100-3000 | ~1600-1450 | - |
| Bromoindoles | ~3400 | ~3100-3000 | ~1600-1450 | ~600-500 |
Data Interpretation:
-
The N-H stretching vibration, typically a sharp peak around 3400 cm⁻¹, is present in all unprotected indole intermediates.[13][14]
-
The aromatic C-H and C=C stretching vibrations are also present in all compounds, though subtle shifts can occur upon bromination.[13]
-
The most significant difference is the appearance of a C-Br stretching vibration in the fingerprint region (typically 600-500 cm⁻¹). However, this peak can be weak and difficult to assign definitively without comparison to the parent indole spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system has characteristic absorption bands that are sensitive to substitution.
| Compound | λmax (nm) in Methanol |
| Indole | ~270, ~280, ~290 |
| 5-Bromoindole | ~279, ~287, ~296 |
Data Interpretation:
-
Indole exhibits characteristic absorption maxima in the UV region.[15][16][17]
-
Bromination of the indole ring generally leads to a bathochromic (red) shift of the absorption maxima.[18] For example, 5-bromoindole shows a slight red shift compared to indole.[19] The position of the bromine atom will influence the extent of this shift.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For bromoindoles, the isotopic pattern of bromine is a key diagnostic feature.
Key Features:
-
Molecular Ion Peak (M+): The mass spectrum of a bromoindole will show a molecular ion peak corresponding to its molecular weight.
-
Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[20][21] This results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, where the two peaks are of roughly equal intensity and separated by 2 m/z units.[20][21] This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.[20][22]
Caption: A general workflow for the spectroscopic analysis of bromoindole intermediates.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. Instrument parameters may need to be optimized for specific samples and equipment.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the bromoindole intermediate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum using a 400 MHz or higher field spectrometer.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Sample Preparation (KBr pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet.
-
Acquisition:
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
Perform a background scan prior to sample analysis.
-
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the bromoindole intermediate in a UV-transparent solvent (e.g., methanol, ethanol) in a quartz cuvette. The concentration should be adjusted to give an absorbance between 0.1 and 1.0.
-
Acquisition:
-
Scan the sample from approximately 200 to 400 nm.
-
Use the pure solvent as a blank to zero the instrument.
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Acquisition (ESI or EI):
-
Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS, LC-MS).
-
Acquire the mass spectrum over a relevant m/z range.
-
Pay close attention to the molecular ion region to observe the characteristic bromine isotopic pattern.
-
Conclusion
The successful synthesis and development of bromoindole-based compounds rely heavily on the accurate and thorough characterization of all intermediates. This guide has provided a comparative overview of the key spectroscopic features of common bromoindole synthetic intermediates using NMR, IR, UV-Vis, and Mass Spectrometry. By understanding the causal relationships between molecular structure and spectroscopic data, researchers can confidently identify and differentiate these compounds, leading to more efficient and robust synthetic processes. The provided protocols offer a starting point for the practical application of these techniques in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of bromoindole alkaloids from Laurencia brongniartii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole synthesis [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. 3-Bromo-1h-indole | C8H6BrN | CID 2763277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. 5-Bromoindole(10075-50-0) 1H NMR spectrum [chemicalbook.com]
- 9. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 6-Bromoindole | C8H6BrN | CID 676493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 6-Bromo-1H-indole(52415-29-9) 1H NMR spectrum [chemicalbook.com]
- 12. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Indole(120-72-9) IR Spectrum [chemicalbook.com]
- 15. researchdata.edu.au [researchdata.edu.au]
- 16. UV-Vis absorption spectra of indole and MIC derivatives in water at room temperature. [cjcp.ustc.edu.cn]
- 17. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Page loading... [guidechem.com]
- 20. tutorchase.com [tutorchase.com]
- 21. chemguide.co.uk [chemguide.co.uk]
- 22. researchgate.net [researchgate.net]
Introduction: The Strategic Union of a Privileged Scaffold and a Powerhouse Substituent
An In-Depth Guide to the Structure-Activity Relationship of Trifluoromethyl Indole Derivatives
In the landscape of medicinal chemistry, the indole ring system stands as a "privileged scaffold," a molecular framework frequently found in biologically active compounds, from natural products to blockbuster pharmaceuticals.[1][2][3][4][5] Its versatile structure allows for interactions with a wide array of biological targets. The deliberate introduction of a trifluoromethyl (CF₃) group into this scaffold represents a powerful strategy in modern drug design.[2][6] This small, yet profoundly influential, substituent can dramatically alter a molecule's physicochemical properties, enhancing its lipophilicity, metabolic stability, and binding affinity for target proteins.[1][6]
The trifluoromethyl group's strong electron-withdrawing nature and steric bulk modify the electronic distribution and conformation of the parent indole, leading to improved pharmacokinetic and pharmacodynamic profiles.[1][6] This guide provides a comparative analysis of the structure-activity relationships (SAR) of trifluoromethyl indole derivatives across different therapeutic areas, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, present validating data, and detail key protocols to empower the rational design of next-generation therapeutics.
The Physicochemical Impact of Trifluoromethylation
The decision to incorporate a CF₃ group is a strategic choice aimed at optimizing drug-like properties. Its impact is multifaceted, stemming from its unique electronic and steric characteristics.[6][7]
-
Enhanced Lipophilicity: The CF₃ group significantly increases the lipophilicity of the indole molecule, which can improve its ability to cross biological membranes and enhance bioavailability.[1][2][6]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing a CF₃ group on the indole ring can block sites that are susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[1][2]
-
Modulated Acidity/Basicity: As a potent electron-withdrawing group, the CF₃ substituent can lower the pKa of nearby acidic or basic centers, such as the indole N-H, influencing ionization state and receptor interactions.[1]
-
Binding Affinity: The CF₃ group can engage in unique interactions with protein targets, including hydrogen bonds, dipole-dipole interactions, and favorable electrostatic contacts, which can lead to a significant increase in binding affinity and potency.[6]
Caption: Impact of CF₃ group on indole derivatives.
Comparative Guide: Trifluoromethyl Indoles in Therapeutic Development
The true utility of this chemical modification is best understood by examining its application in different therapeutic contexts. Below, we compare the SAR of trifluoromethyl indole derivatives as anticancer and antiviral agents.
Trifluoromethyl Indole Derivatives as Anticancer Agents: Kinase Inhibition
Indole derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cell proliferation and survival, and are often dysregulated in cancer.[8][9][10] The addition of a CF₃ group has proven to be a successful strategy for enhancing potency and selectivity.
Structure-Activity Relationship Insights:
-
Position of the CF₃ Group: The location of the CF₃ group on the indole ring is critical. C-5 substitution is a common and often successful strategy. In a study of p97 ATPase inhibitors, a C-5 trifluoromethylated indole served as a promising lead structure.[7] However, replacement with the larger, more electron-withdrawing pentafluorosulfanyl (SF₅) group at the same position reduced activity, suggesting a fine balance of steric and electronic factors is required for optimal binding.[7]
-
N-1 Position Substitution: Modification at the N-1 position of the indole can significantly impact activity. For instance, SAR studies on certain indole-based anticancer agents revealed that methyl substitution at the N-1 position enhanced cytotoxic activity by approximately 60-fold compared to the unsubstituted analogue.[3]
-
C-3 Position Substituents: The C-3 position is a frequent site for introducing diverse substituents to modulate activity and target different kinases. However, SAR studies have shown that olefin substitutions at C-3 can lead to lesser activity in some series.[3]
-
Dual Inhibition: Some trifluoromethyl indole derivatives have demonstrated the ability to inhibit multiple kinases. For example, a novel indole derivative (compound 16) showed dual inhibitory activity against both EGFR and SRC kinases, a promising strategy to overcome drug resistance.[11]
Comparative Data: Anticancer Activity of Trifluoromethyl Indole Derivatives
| Compound ID | Target/Cell Line | CF₃ Position | Other Key Substituents | IC₅₀ / GI₅₀ (µM) | Source |
| Compound 12 | p97 ATPase | C-5 | Phenyl indole core | 4.7 | [7] |
| Compound 30 | HepG2 (Liver Cancer) | C-4 (on phenylsulfonamide) | Bis-indole with hydroxyl | 7.37 | [12] |
| Compound 16 | SRC Kinase | N/A (on phenyl ring) | Indole core, urea linker | 0.002 | [11] |
| Compound 16 | EGFR Kinase | N/A (on phenyl ring) | Indole core, urea linker | 1.026 | [11] |
| Compounds 9e/9f | Various Cancer Lines | C-6 | Amide-tagged pyrimido indole | Micromolar concentration | [13] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is a self-validating system for quantifying kinase activity by measuring the amount of ADP produced during the enzymatic reaction. It is a common method used to determine the IC₅₀ values of potential inhibitors.[7]
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, combine the kinase, substrate (e.g., a specific peptide), ATP, and the test compound (trifluoromethyl indole derivative) at various concentrations in a suitable kinase buffer. Include controls for no enzyme and no inhibitor.
-
Kinase Reaction: Incubate the plate at the optimal temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate, producing ADP.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly produced ADP back to ATP. This new ATP is then used by the luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Signal Measurement: Measure the luminescence using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP produced and thus correlates with kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent updates of Indole derivatives as kinase inhibitors in the treatment of cancer. | Semantic Scholar [semanticscholar.org]
- 10. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 11. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - Olgen - Current Medicinal Chemistry [edgccjournal.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. asianpubs.org [asianpubs.org]
Unveiling the Potential of 5-Bromoindole Derivatives as EGFR Inhibitors: A Comparative In Silico Docking Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target.[1][2][3] Its dysregulation is a known driver in the progression of various cancers, making the development of potent and specific EGFR inhibitors a cornerstone of modern oncology research.[3][4] Among the myriad of chemical scaffolds explored, 5-bromoindole derivatives have emerged as a promising class of compounds.[5][6] This guide provides an in-depth comparative analysis of 5-bromoindole derivatives based on in silico docking studies, contextualized against established EGFR inhibitors, and offers a transparent, step-by-step protocol for replicating and validating these computational experiments.
The Central Role of EGFR in Oncology
The EGFR signaling cascade is a complex network that governs fundamental cellular processes, including proliferation, survival, and differentiation.[3] In many cancer types, mutations or overexpression of EGFR lead to constitutive activation of its tyrosine kinase (TK) domain, triggering uncontrolled cell growth.[3][4] This makes the ATP-binding site of the EGFR-TK domain a prime target for small molecule inhibitors.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
In Silico Docking: A Powerful Predictive Tool in Drug Discovery
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] In the context of drug discovery, it is an invaluable tool for predicting the binding affinity and interaction patterns of potential drug candidates (ligands) with their protein targets. This in silico approach allows for the rapid screening of large compound libraries, prioritizing candidates for further experimental validation and significantly accelerating the drug development pipeline.
Comparative Docking Analysis of 5-Bromoindole Derivatives and Known EGFR Inhibitors
Recent studies have highlighted the potential of various 5-bromoindole derivatives as potent EGFR inhibitors.[5][6] Molecular docking simulations have been instrumental in elucidating their binding modes and predicting their efficacy. A comparative analysis of their binding energies against established EGFR inhibitors like Erlotinib, Gefitinib, and Afatinib provides a quantitative measure of their predicted potency.
| Compound Class | Specific Derivative | Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) | Reference |
| 5-Bromoindole Derivatives | Compound 3a | EGFR-TK | Strongest in series | Met793 | [5][6] |
| Compound 3b | EGFR-TK | Strong | - | [5] | |
| Compound 3f | EGFR-TK | Strong | - | [5] | |
| Compound 7 | EGFR-TK | Strong | - | [5] | |
| Compound 5A | EGFR-TK | -7.95 | - | ||
| 5BDBIC | VEGFR-2 | - | - | ||
| Established EGFR Inhibitors | Erlotinib | EGFR-TK | -7.3 | Met769 | [7] |
| Icotinib | EGFR-TK | -8.7 | Met769 | [7][8] | |
| Gefitinib | EGFR-TK | -7.8 | - | [4] | |
| Afatinib | EGFR (1M17) | -10.23 | - | [9] | |
| Afatinib | EGFR (4WKQ) | -11.14 | - | [9] |
Note: Binding energies are highly dependent on the specific docking software and parameters used and should be interpreted as relative indicators of potency within a given study.
The data suggests that several 5-bromoindole derivatives exhibit promising binding energies, in some cases comparable or even superior to first-generation inhibitors like Erlotinib and Gefitinib.[4][5][7] For instance, a study on novel 5-bromoindole-2-carboxylic acid derivatives identified compounds 3a, 3b, 3f, and 7 as having the strongest binding energies to the EGFR tyrosine kinase domain.[5][10] Another study highlighted compound 5A with a binding energy of -7.95 kcal/mol against EGFR. These findings strongly support the potential of the 5-bromoindole scaffold as a template for designing novel EGFR inhibitors.
Experimental Validation: From In Silico Prediction to In Vitro Reality
While in silico docking provides valuable predictive insights, experimental validation is crucial. Several studies have complemented their docking results with in vitro assays, demonstrating a correlation between predicted binding affinity and actual biological activity. For example, compound 3a, which showed strong binding energy in docking studies, was also found to be the most potent in decreasing cell growth of human cancer cell lines (HepG2, A549, and MCF-7).[5][10] This compound was shown to inhibit EGFR tyrosine kinase activity, leading to cell cycle arrest and apoptosis.[5][10] Similarly, the indole derivative 5BDBIC was found to be a potent inhibitor against Hep G2 hepatocellular carcinoma cells.
A Step-by-Step Protocol for In Silico Docking of EGFR Inhibitors
To ensure transparency and reproducibility, the following section details a generalized yet comprehensive protocol for conducting molecular docking studies of novel compounds against the EGFR tyrosine kinase domain.
Caption: A generalized workflow for in silico molecular docking studies.
I. Protein Preparation
-
Obtain the Crystal Structure: Download the 3D crystal structure of the EGFR tyrosine kinase domain from the Protein Data Bank (PDB). A commonly used structure is 1M17 , which is complexed with the inhibitor Erlotinib.[1][6]
-
Prepare the Receptor:
-
Remove the co-crystallized ligand (e.g., Erlotinib) and all water molecules from the PDB file. This is crucial as they can interfere with the docking of your novel compounds.
-
Add polar hydrogens and assign Kollman charges to the protein. This step is essential for accurately calculating electrostatic interactions.
-
Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock).
-
II. Ligand Preparation
-
Generate 3D Structures: Draw the 2D structures of your 5-bromoindole derivatives using a chemical drawing software (e.g., ChemDraw) and convert them to 3D structures.
-
Energy Minimization: Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94). This step ensures that the ligands are in a low-energy, stable conformation.
-
Define Torsions: Define the rotatable bonds in the ligands to allow for conformational flexibility during the docking process.
-
Save in Appropriate Format: Save the prepared ligands in the required format for your chosen docking software (e.g., PDBQT).
III. Molecular Docking
-
Grid Box Generation: Define the docking search space (grid box) around the active site of the EGFR. A common approach is to center the grid box on the position of the co-crystallized ligand in the original PDB structure. Ensure the grid box is large enough to accommodate the ligands and allow for conformational sampling.
-
Run Docking Simulation: Use a molecular docking program like AutoDock Vina to perform the docking calculations.[7][8] The software will systematically sample different conformations and orientations of the ligand within the defined grid box and score them based on a scoring function that estimates the binding affinity.
-
Output: The docking software will generate a set of docked poses for each ligand, ranked by their predicted binding energies.
IV. Analysis of Results
-
Binding Energy: Analyze the predicted binding energies (usually in kcal/mol). A more negative value generally indicates a stronger predicted binding affinity.
-
Interaction Analysis: Visualize the best-ranked docked poses using molecular visualization software (e.g., PyMOL, Discovery Studio). Analyze the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. Pay close attention to interactions with key residues in the EGFR active site, such as Met793 and Lys721.[1][11]
-
Comparative Analysis: Compare the binding energies and interaction patterns of your novel compounds with those of known EGFR inhibitors docked under the same conditions.
Conclusion and Future Directions
In silico docking studies have consistently highlighted the potential of 5-bromoindole derivatives as a promising scaffold for the development of novel EGFR inhibitors. The favorable predicted binding affinities, coupled with encouraging in vitro data for select compounds, warrant further investigation. Future research should focus on synthesizing and evaluating a broader range of these derivatives, optimizing their structure-activity relationship (SAR) to enhance potency and selectivity. Integrating molecular dynamics simulations can provide deeper insights into the stability of the ligand-protein complexes over time. Ultimately, a synergistic approach combining computational modeling with rigorous experimental validation will be key to translating the promise of these compounds into tangible therapeutic benefits.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Insights from the molecular docking analysis of EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacophore-based virtual screening approaches to identify novel molecular candidates against EGFR through comprehensive computational approaches and in-vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. brieflands.com [brieflands.com]
- 8. researchgate.net [researchgate.net]
- 9. journalcrd.org [journalcrd.org]
- 10. researchgate.net [researchgate.net]
- 11. Molecular interaction study of novel indoline derivatives with EGFR-kinase domain using multiple computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Biological Landscape of Haloindoles: A Comparative Analysis
Welcome, fellow researchers and drug development professionals. The indole scaffold is a cornerstone of medicinal chemistry, celebrated as a "privileged structure" for its presence in a vast array of biologically active natural products and synthetic compounds.[1][2] Its inherent versatility allows it to interact with numerous biological targets. However, the true potential of this scaffold is often unlocked through strategic chemical modification. Among the most powerful modifications is halogenation—the introduction of fluorine, chlorine, bromine, or iodine atoms.
This guide provides an in-depth comparison of the biological activities of different haloindoles. We will move beyond a simple catalog of effects to explore the causality behind their performance, grounded in structure-activity relationships and supported by robust experimental data. The presence of a halogen atom profoundly influences a molecule's size, electronegativity, lipophilicity, and metabolic stability, thereby altering its interaction with target proteins and overall biological profile.[1] Notably, the marine environment is a particularly rich source of halogenated indoles, with bromoindoles being especially abundant.[1][3]
Our exploration will be divided into key areas of therapeutic interest: anticancer, antimicrobial, and enzyme inhibitory activities. We will dissect why certain halogen substitutions are favored for specific applications and provide the experimental frameworks necessary to validate these findings in your own research.
Chapter 1: Anticancer Activity - A Targeted Assault on Malignancy
Haloindoles have emerged as potent anticancer agents that exert their effects through diverse mechanisms, including the inhibition of critical cell signaling kinases, modulation of protein-protein interactions, and induction of apoptosis.[4][5] The strategic placement of halogens can enhance binding affinity to molecular targets and improve selectivity, leading to more effective and less toxic therapeutics.[4]
Halogenated spirooxindoles, for example, are a class of compounds demonstrating significant promise.[4] Their rigid spiro-fused ring system, combined with halogen substituents, allows them to effectively target the active sites of various kinases involved in cancer progression, such as Polo-like kinase, cyclin-dependent kinase 2 (CDK2), and receptor tyrosine kinases.[4] The mechanism often involves arresting the cell cycle, typically at the G2/M phase, and activating apoptotic pathways to eliminate malignant cells.[4][6]
Data Presentation: Comparative Cytotoxicity of Haloindoles
The efficacy of anticancer compounds is quantified by their half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of a biological process, such as cell proliferation. The table below summarizes the cytotoxic activity of several representative haloindoles against various human cancer cell lines.
| Compound | Halogen(s) & Position | Cancer Cell Line | IC50 (µM) | Reference(s) |
| 7-(2-furanyl)-1-(4-methoxybenzenesulfonyl)-6-azaindole (21) | None on indole core | HT29 (Colon) | 0.032 | [6] |
| 2-(3'-indolyl)-N-(3-chlorophenyl)thiazole-4-carboxamide (17i) | 3-Chloro on N-phenyl | HEK293T (Kidney) | 8.64 | [7] |
| 2-(3'-indolyl)-N-(4-fluorophenyl)thiazole-4-carboxamide (17l) | 4-Fluoro on N-phenyl | HeLa (Cervical) | 3.41 | [7] |
| Gold(I)-indole Compound 3 | None on indole core | HeLa (Cervical) | 2.5 | [8] |
| Indole-2-carboxamide Derivative Va | 5-Chloro | MCF-7 (Breast) | 0.071 (EGFR inh) | [9] |
Note: The table includes compounds where halogenation is on a substituent attached to the indole core to illustrate broader SAR principles.
Visualization: Haloindole-Mediated Kinase Inhibition
The diagram below illustrates a simplified signaling pathway where a haloindole derivative acts as a kinase inhibitor, blocking downstream signaling that leads to cell proliferation and promoting apoptosis.
Caption: Haloindole inhibits RTK, blocking proliferation.
Chapter 2: Antimicrobial & Antivirulence Activity - A Strategy Against Resistance
The rise of multidrug-resistant pathogens necessitates novel therapeutic approaches. Haloindoles have demonstrated potent antimicrobial and antibiofilm activities, offering a promising avenue for development.[10][11] Halogenation can significantly enhance the antibacterial properties of the indole scaffold.[11]
Studies have shown that multi-halogenated indoles are particularly effective against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[10] For instance, compounds like 6-bromo-4-iodoindole and 4-bromo-6-chloroindole exhibit potent bactericidal activity, inhibit the formation of persistent biofilms, and suppress key virulence factors.[10][11] This multi-target action reduces the likelihood of resistance development.
The position of the halogen is also critical. In studies against Vibrio parahaemolyticus, a common food-borne pathogen, 4-chloroindole and 7-chloroindole were highly effective at inhibiting both planktonic cell growth and biofilm formation.[12][13] Quantitative structure-activity relationship (QSAR) analyses revealed that the presence of a chlorine or bromine atom at the C4 or C5 position is crucial for potent activity against this pathogen.[13]
Data Presentation: Comparative Antimicrobial Activity of Haloindoles
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is a standard measure of antibacterial efficacy.
| Compound | Halogen(s) & Position | Microorganism | MIC (µg/mL) | Reference(s) |
| Indole (unsubstituted) | None | S. aureus | 1000 | [11] |
| 5-Iodoindole | 5-Iodo | S. aureus | 100 | [11] |
| 6-Bromo-4-iodoindole | 6-Bromo, 4-Iodo | S. aureus | 20 | [10] |
| 4-Bromo-6-chloroindole | 4-Bromo, 6-Chloro | S. aureus | 30 | [10] |
| 4-Chloroindole | 4-Chloro | V. parahaemolyticus | 50 | [12][13] |
| 7-Chloroindole | 7-Chloro | V. parahaemolyticus | 200 | [12][13] |
This data clearly illustrates that di-halogenated indoles possess markedly improved antibacterial activity compared to both the parent indole and mono-halogenated derivatives.[11]
Chapter 3: Modulating Enzyme Function - A Mechanistic Deep Dive
Beyond broad cytotoxic or antimicrobial effects, haloindoles can act as specific inhibitors of key enzymes, making them valuable tools for studying biological pathways and as potential therapeutics.
Types of Enzyme Inhibition:
-
Competitive Inhibition: The inhibitor resembles the substrate and binds to the enzyme's active site, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.[14][15]
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding changes the enzyme's conformation, reducing its efficiency regardless of substrate concentration.[14][15]
A notable example involves isatins (indole-2,3-diones) as inhibitors of carboxylesterases (CEs), enzymes involved in the metabolism of many ester-containing drugs.[16] Kinetic studies have shown that isatins with hydrophobic groups act as potent and specific CE inhibitors. The inhibitory potency was directly related to the compound's hydrophobicity, a property significantly influenced by halogenation.[16] Analogs with higher lipophilicity (clogP values > 5) consistently yielded inhibition constants (Ki) in the nanomolar range.[16]
Marine-derived haloindoles like the meridianins are recognized for their activity as kinase inhibitors, binding within the ATP-binding site of enzymes like CDKs, which are crucial for cell cycle regulation.[17]
Chapter 4: Decoding the Structure-Activity Relationship (SAR)
The biological activity of a haloindole is not determined by the mere presence of a halogen, but by a combination of three key factors: the type of halogen, its position on the indole ring, and the overall substitution pattern .
-
Halogen Type (F, Cl, Br, I): The properties of halogens vary down the group. Fluorine is small and highly electronegative, often forming strong interactions and improving metabolic stability. Chlorine and bromine are larger and more lipophilic, which can enhance membrane permeability and hydrophobic interactions within a binding pocket. Iodine is the largest and most polarizable, capable of forming strong halogen bonds.
-
Halogen Position: As seen in the antimicrobial data, a halogen at the C4 or C5 position can be more effective than at C7 for a given application.[13] Structure-activity relationship studies on CB1 receptor allosteric modulators found that a chloro or fluoro group at the C5 position enhanced potency.[18]
-
Substitution Pattern: Multi-halogenation often leads to a synergistic enhancement of activity. A study on multi-halogenated indoles suggested that increasing the number of halogens at the C4, C5, C6, and C7 positions was favorable for improved antimicrobial and antibiofilm activities.[10][11]
Visualization: Haloindole SAR Conceptual Diagram
This diagram illustrates the core principles of SAR for the haloindole scaffold.
Caption: SAR depends on halogen type, position, and number.
Chapter 5: Field-Proven Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, detailed and validated protocols are essential. Here, we provide step-by-step methodologies for two key assays used to evaluate the biological activities discussed in this guide.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a standard colorimetric assay for assessing the cytotoxic effect of compounds on cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium (e.g., DMEM with 10% FBS). Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the haloindole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2. The incubation time should be optimized based on the cell line's doubling time.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. Causality Check: This incubation period is crucial to allow viable cells sufficient time to convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC50 value.
Visualization: Experimental Workflow for MTT Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
Conclusion and Future Outlook
This guide has demonstrated that haloindoles are a remarkably diverse and potent class of bioactive molecules. The introduction of halogens onto the indole scaffold is a powerful strategy for modulating biological activity, with profound implications for anticancer and antimicrobial drug discovery.
Key Takeaways:
-
Halogenation Enhances Potency: Halogenated indoles, particularly multi-halogenated derivatives, consistently show superior anticancer and antimicrobial activity compared to the parent indole.[11]
-
SAR is Paramount: The specific type and position of the halogen dictate the compound's interaction with its biological target, highlighting the importance of rational design in drug development.[13][18]
-
Marine Origins: The marine environment remains a vital and underexplored source of novel haloindole structures with unique biological activities.[1][3]
Future research should focus on the synthesis of novel haloindole libraries with diverse substitution patterns to further probe the structure-activity landscape. Exploring their potential as modulators of more complex biological systems, such as the aryl hydrocarbon receptor (AhR), and investigating synergistic combinations with existing therapies could unlock new therapeutic paradigms.[19] The continued investigation of these "privileged" and well-decorated scaffolds will undoubtedly pave the way for the next generation of targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent progress in biologically active indole hybrids: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Furanylazaindoles: potent anticancer agents in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-(3'-Indolyl)-N-arylthiazole-4-carboxamides: Synthesis and evaluation of antibacterial and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gold-Containing Indoles as Anti-Cancer Agents that Potentiate the Cytotoxic Effects of Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. teachmephysiology.com [teachmephysiology.com]
- 16. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 5-Bromoindole: Validating the Reissert-Type Strategy
For the modern researcher, scientist, and drug development professional, the synthesis of functionalized indole scaffolds is a critical competency. The 5-bromoindole core, in particular, is a versatile intermediate, serving as a linchpin in the synthesis of a multitude of biologically active compounds, from kinase inhibitors to neurological agents. The bromine handle offers a gateway to further molecular complexity through cross-coupling reactions. This guide provides an in-depth, comparative analysis of synthetic routes to 5-bromoindole, with a primary focus on a robust, validated three-step synthesis that employs a Reissert-type strategy of protecting the indole core to achieve selective bromination. We will objectively compare this method with other notable alternatives, providing the supporting experimental data and mechanistic insights necessary for informed decision-making in your synthetic campaigns.
The Challenge of Selective Indole Bromination
Direct electrophilic bromination of the indole nucleus is notoriously unselective. The pyrrolic ring is significantly more electron-rich than the benzene ring, leading to preferential reaction at the C3 position. To achieve selective bromination at the C5 position, the reactivity of the pyrrole ring must be attenuated, a challenge addressed by the synthetic strategies discussed herein.
A Validated Three-Step Synthesis of 5-Bromoindole via a Sulfonate Intermediate
This widely cited and reliable method provides a practical and scalable route to 5-bromoindole, achieving high purity and respectable yields. The core of this strategy lies in the temporary protection of the C2 position of the indole ring with a sulfonate group, which, combined with N-acetylation, deactivates the pyrrole ring towards electrophilic attack and directs bromination to the desired C5 position on the benzene ring.
Mechanistic Rationale
The success of this synthesis hinges on a nuanced understanding of indole reactivity. The initial reaction with sodium bisulfite forms an indoline-2-sulfonate, effectively masking the highly reactive C2-C3 double bond of the indole. Subsequent N-acetylation further reduces the electron density of the pyrrole ring. With the pyrrolic positions deactivated, the bromine electrophile preferentially attacks the electron-rich benzene ring, with the NHAc group directing the substitution to the para-position (C5). The final basic hydrolysis step efficiently removes both the acetyl and sulfonate protecting groups, regenerating the aromatic indole scaffold, now functionalized with a bromine atom at the 5-position.
Experimental Protocol
Step 1: Synthesis of Sodium Indoline-2-Sulfonate
-
Dissolve 50 g of indole in 100 mL of ethanol.
-
In a separate vessel, prepare a solution of 100 g of sodium bisulfite in 300 mL of water.
-
Add the indole solution to the sodium bisulfite solution with stirring.
-
Continue stirring the mixture overnight at room temperature.
-
Collect the resulting light tan solid by vacuum filtration, wash with diethyl ether, and air dry. This intermediate is typically used in the next step without further purification.
Step 2: Synthesis of Sodium 1-Acetyl Indoline-2-Sulfonate
-
Suspend 30 g of sodium bisulfite in 300 mL of acetic anhydride.
-
Add 30 g of the sodium indoline-2-sulfonate from the previous step.
-
Stir the suspension at 70°C for 1 hour, then increase the temperature to 90°C for 2 hours.
-
Cool the mixture to room temperature and collect the solid by filtration.
-
Wash the solid with acetic anhydride and then diethyl ether. The crude, damp solid can be used directly in the next step.
Step 3: Synthesis of 5-Bromoindole
-
Dissolve all the acylated material from the previous step in 150 mL of water at 0-5°C.
-
Slowly add 40 g of bromine dropwise, maintaining the temperature below 5°C with vigorous stirring.
-
Stir the solution at 0-5°C for 1 hour, then allow it to warm to room temperature.
-
Quench any excess bromine by adding a solution of approximately 10 g of sodium bisulfite in 30 mL of water.
-
Neutralize the solution to a pH of 7 with a 40% sodium hydroxide solution, ensuring the temperature remains below 30°C.
-
Stir the solution overnight at 50°C.
-
Make the solution basic by adding more 40% sodium hydroxide solution and continue stirring for an additional 3 hours at 50°C.
-
Collect the light tan precipitate by vacuum filtration, wash thoroughly with water, and air dry.
-
Recrystallization from ethanol and water affords 5-bromoindole as a beige solid.
A Researcher's Guide to the Spectroscopic Characterization of 5-Bromoindole by ¹H and ¹³C NMR
In the landscape of drug discovery and organic synthesis, the unambiguous structural confirmation of heterocyclic compounds is paramount. Among these, the indole scaffold holds a privileged position due to its prevalence in biologically active molecules. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-bromoindole, a key synthetic intermediate. We will delve into the nuances of spectral interpretation, offering a comparative analysis with related indole derivatives and a detailed experimental protocol for obtaining high-quality data. This document is intended for researchers, scientists, and drug development professionals who rely on precise analytical techniques for molecular characterization.
The Significance of NMR in the Structural Elucidation of Substituted Indoles
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules.[1][2] It provides detailed information about the chemical environment of individual atoms, allowing for the precise mapping of a molecule's connectivity and stereochemistry. For substituted indoles like 5-bromoindole, NMR is crucial for confirming the position of the substituent on the indole ring, a detail that can significantly impact the molecule's biological activity and chemical reactivity.
¹H NMR Spectral Analysis of 5-Bromoindole
The ¹H NMR spectrum of 5-bromoindole, typically recorded in a deuterated solvent such as chloroform (CDCl₃), reveals characteristic signals for each proton in the molecule. The electron-withdrawing nature of the bromine atom at the 5-position and the electronic effects of the indole ring itself lead to a predictable pattern of chemical shifts and coupling constants.
A detailed assignment of the proton signals for 5-bromoindole is presented below:
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (NH) | ~8.1 | broad singlet | - |
| H-2 | ~7.25 | triplet | ~2.8 |
| H-3 | ~6.5 | triplet | ~2.0 |
| H-4 | ~7.6 | doublet | ~8.6 |
| H-6 | ~7.2 | doublet of doublets | ~8.6, ~1.9 |
| H-7 | ~7.8 | doublet | ~1.9 |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
Interpretation of the ¹H NMR Spectrum:
-
H-1 (NH): The proton on the nitrogen atom typically appears as a broad singlet in the downfield region of the spectrum due to its acidic nature and quadrupole broadening from the nitrogen atom.
-
H-2 and H-3: These protons on the pyrrole ring are coupled to each other, resulting in triplet-like signals. The chemical shift of H-2 is generally further downfield than H-3.
-
H-4, H-6, and H-7: These protons on the benzene ring exhibit characteristic splitting patterns due to their coupling relationships. The bromine atom at the 5-position influences the electronic environment of these protons, leading to distinct chemical shifts. H-7 appears as a doublet due to coupling with H-6. H-4 appears as a doublet due to coupling with H-6. H-6 appears as a doublet of doublets due to coupling with both H-4 and H-7.
¹³C NMR Spectral Analysis of 5-Bromoindole
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in 5-bromoindole are influenced by the electronegativity of the attached atoms and their position within the aromatic system.
The assigned ¹³C NMR spectral data for 5-bromoindole in CDCl₃ is summarized in the following table:
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~125.7 |
| C-3 | ~102.5 |
| C-3a | ~129.2 |
| C-4 | ~123.0 |
| C-5 | ~112.5 |
| C-6 | ~124.8 |
| C-7 | ~112.0 |
| C-7a | ~134.9 |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
Interpretation of the ¹³C NMR Spectrum:
The presence of the bromine atom at the C-5 position causes a significant upfield shift for this carbon due to the heavy atom effect. The other carbon signals are assigned based on established trends for substituted indoles and by comparison with calculated spectra.
Comparative NMR Data: 5-Bromoindole vs. Indole
To highlight the effect of the bromine substituent, a comparison of the ¹H and ¹³C NMR data for 5-bromoindole and the parent indole is instructive. The data for indole is readily available from sources such as the Biological Magnetic Resonance Bank (BMRB).[3]
Table 1: Comparison of ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Proton | Indole | 5-Bromoindole |
| H-1 | ~8.0 | ~8.1 |
| H-2 | ~7.1 | ~7.25 |
| H-3 | ~6.5 | ~6.5 |
| H-4 | ~7.6 | ~7.6 |
| H-5 | ~7.1 | - |
| H-6 | ~7.1 | ~7.2 |
| H-7 | ~7.6 | ~7.8 |
Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Carbon | Indole | 5-Bromoindole |
| C-2 | ~124.2 | ~125.7 |
| C-3 | ~102.2 | ~102.5 |
| C-3a | ~128.1 | ~129.2 |
| C-4 | ~120.8 | ~123.0 |
| C-5 | ~122.0 | ~112.5 |
| C-6 | ~119.8 | ~124.8 |
| C-7 | ~111.1 | ~112.0 |
| C-7a | ~135.7 | ~134.9 |
The comparison clearly shows the deshielding effect of the bromine atom on the adjacent protons (H-4 and H-6) and the significant shielding effect on the directly attached carbon (C-5).
Experimental Protocol for NMR Data Acquisition
Obtaining high-quality NMR spectra is essential for accurate structural analysis. The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra of 5-bromoindole.
1. Sample Preparation:
-
Weighing: Accurately weigh approximately 5-10 mg of 5-bromoindole for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Solvent Selection: Choose a high-purity deuterated solvent that readily dissolves the sample. CDCl₃ is a common choice for 5-bromoindole.[4][5] A typical volume is 0.6-0.7 mL.
-
Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts to 0 ppm.[1]
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add the deuterated solvent and cap the tube. Gently vortex or sonicate the tube to ensure complete dissolution.
2. NMR Instrument Setup and Data Acquisition:
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Shim the magnetic field to achieve homogeneity, which is critical for sharp spectral lines.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 8 to 16 scans are usually adequate for a good signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-2 seconds between scans is recommended.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: A longer delay (e.g., 2-5 seconds) is often necessary for quaternary carbons to fully relax.
-
Spectral Width: Set a spectral width that covers the expected range for carbon signals (e.g., 0-160 ppm).
-
3. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0 ppm.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shifts of all peaks in both ¹H and ¹³C spectra.
Workflow for NMR-Based Structural Characterization
The following diagram illustrates the general workflow for the structural characterization of a compound like 5-bromoindole using NMR spectroscopy.
Caption: Workflow for NMR data acquisition and analysis.
Conclusion
The comprehensive ¹H and ¹³C NMR data presented in this guide, along with the detailed experimental protocol, provide a solid foundation for the characterization of 5-bromoindole. By understanding the principles of NMR spectroscopy and the specific spectral features of this important molecule, researchers can confidently verify its structure and purity, ensuring the integrity of their synthetic and drug discovery endeavors. The comparative analysis with the parent indole highlights the predictable and interpretable nature of substituent effects in NMR, further empowering scientists in their molecular design and analysis.
References
A Senior Application Scientist's Guide to Isotopic Pattern Confirmation: Mass Spectrometry Analysis of 5-Bromoindole
This guide provides an in-depth comparison and analysis of mass spectrometry techniques for the confirmation of the isotopic pattern of 5-bromoindole. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the rationale behind experimental choices, establishes self-validating protocols, and is grounded in authoritative scientific principles. Our focus is to equip you with the expertise to confidently identify and characterize halogenated compounds, a critical skill in pharmaceutical and chemical research.
The Foundational Principle: Understanding Bromine's Isotopic Signature
In the realm of mass spectrometry, the presence of certain elements imparts a characteristic and readily identifiable isotopic signature upon the resulting spectrum. Bromine is a prime example of this phenomenon. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively)[1][2]. This 1:1 isotopic ratio results in a distinctive "M/M+2" pattern in the mass spectrum for any bromine-containing molecule. The molecular ion peak will appear as a doublet of roughly equal intensity, separated by two mass-to-charge units (m/z). This unique pattern serves as a powerful diagnostic tool for the rapid identification of brominated compounds[3][4][5].
Experimental Workflow: From Sample Preparation to Data Interpretation
The following sections detail a robust and reproducible workflow for the analysis of 5-bromoindole using Gas Chromatography-Mass Spectrometry (GC-MS), a widely accessible and reliable technique for the analysis of volatile and semi-volatile small molecules[6][7].
Rigorous Sample Preparation for Unambiguous Results
The quality of your mass spectrometry data is intrinsically linked to the purity of your sample. A meticulous sample preparation protocol is paramount to avoid interferences and ensure accurate data interpretation[8][9].
Experimental Protocol: Sample Preparation for GC-MS Analysis of 5-Bromoindole
-
Solvent Selection: Choose a high-purity, volatile organic solvent in which 5-bromoindole is readily soluble. Dichloromethane or ethyl acetate are excellent starting points. Avoid non-volatile solvents or those containing impurities that could co-elute with your analyte.
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of 5-bromoindole and dissolve it in 1 mL of the chosen solvent to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Dilute the stock solution to a final concentration of approximately 10 µg/mL. This concentration is typically sufficient for modern GC-MS systems and helps to avoid column overloading and source contamination[3].
-
Filtration (Optional but Recommended): If any particulate matter is visible, filter the working solution through a 0.22 µm PTFE syringe filter to prevent blockage of the GC injector or column.
-
Vialing: Transfer the final solution to a 2 mL glass autosampler vial with a PTFE-lined cap. Ensure the vial is properly sealed to prevent solvent evaporation.
A streamlined workflow for the GC-MS analysis of 5-bromoindole.
GC-MS Instrumentation and Data Acquisition
The following parameters provide a solid starting point for the analysis of 5-bromoindole. Optimization may be required based on your specific instrumentation.
Table 1: Suggested GC-MS Parameters
| Parameter | Value | Rationale |
| Gas Chromatograph | ||
| Injection Volume | 1 µL | Standard volume for small molecule analysis. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte. |
| Carrier Gas | Helium | Inert and provides good chromatographic resolution. |
| Flow Rate | 1 mL/min | Typical flow rate for standard capillary columns. |
| Oven Program | 50 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min | A standard temperature program for screening a range of semi-volatile compounds. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | A robust and widely used technique that generates reproducible fragmentation patterns. |
| Ion Source Temperature | 230 °C | A standard temperature to maintain analyte integrity. |
| Mass Range | 50-300 m/z | Encompasses the molecular ion and expected fragments of 5-bromoindole. |
| Scan Rate | 2 scans/sec | Provides sufficient data points across a chromatographic peak. |
Interpreting the Mass Spectrum of 5-Bromoindole: A Self-Validating Approach
The electron ionization mass spectrum of 5-bromoindole is expected to exhibit a clear isotopic pattern for the molecular ion and any bromine-containing fragments.
Table 2: Theoretical vs. Experimental Mass Spectrometry Data for 5-Bromoindole
| Ion | Theoretical m/z | Observed m/z (NIST)[10] | Relative Abundance (Approx.) |
| [M]⁺ (C₈H₆⁷⁹BrN)⁺ | 194.968 | 195 | 100% |
| [M+2]⁺ (C₈H₆⁸¹BrN)⁺ | 196.966 | 197 | ~98% |
| [M-Br]⁺ (C₈H₆N)⁺ | 116.049 | 116 | ~50% |
The near 1:1 ratio of the peaks at m/z 195 and 197 provides strong evidence for the presence of a single bromine atom in the molecule. The peak at m/z 116 corresponds to the loss of a bromine radical from the molecular ion, a common fragmentation pathway for halogenated aromatic compounds[1][11].
Proposed fragmentation of 5-bromoindole in EI-MS.
A Comparative Perspective: The Power of High-Resolution Mass Spectrometry (HRMS)
While standard GC-MS is a powerful tool for isotopic pattern confirmation, high-resolution mass spectrometry (HRMS) offers a significant leap in analytical capability. HRMS instruments can measure the mass-to-charge ratio of an ion with exceptional accuracy, typically to within a few parts per million (ppm). This allows for the determination of the elemental composition of an ion, providing an additional layer of confirmation.
For example, an ion with a nominal mass of 116 could have several possible elemental compositions. However, with HRMS, the exact mass can be measured with high precision.
Table 3: High-Resolution Mass Data for the [M-Br]⁺ Fragment
| Elemental Composition | Theoretical Exact Mass |
| C₈H₆N⁺ | 116.0496 |
| C₇H₄NO⁺ | 118.0290 |
| C₉H₈⁺ | 116.0626 |
By comparing the experimentally measured exact mass to the theoretical exact masses of possible elemental compositions, the identity of the fragment can be unequivocally confirmed.
Comparison of Unit Resolution vs. High-Resolution MS.
Conclusion: A Multi-Faceted Approach to Structural Elucidation
The confirmation of isotopic patterns is a cornerstone of structural elucidation in mass spectrometry. For a compound like 5-bromoindole, the characteristic 1:1 M/M+2 doublet is a clear and reliable indicator of the presence of bromine. A well-executed GC-MS analysis, coupled with a sound understanding of fragmentation principles, provides a robust and accessible method for this confirmation. For applications requiring the highest degree of certainty, high-resolution mass spectrometry offers an unparalleled level of confidence by providing exact mass measurements and confirming elemental compositions. By integrating these techniques and adhering to rigorous experimental protocols, researchers can confidently identify and characterize brominated and other halogenated compounds in their samples.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 5-Bromoindole(10075-50-0) 1H NMR spectrum [chemicalbook.com]
- 3. uoguelph.ca [uoguelph.ca]
- 4. scioninstruments.com [scioninstruments.com]
- 5. Indole [webbook.nist.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. youtube.com [youtube.com]
- 8. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemscene.com [chemscene.com]
- 11. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Anticancer Activity of Bromoindole Derivatives Against Cancer Cell Lines
An In-Depth Technical Guide for Researchers
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Halogenation, particularly at the C-5 position of the indole ring, is a well-established strategy to modulate the physicochemical and biological properties of these molecules, including lipophilicity, metabolic stability, and binding interactions with therapeutic targets.[1] The introduction of a bromine atom, with its specific size, electronegativity, and polarizability, can significantly enhance the anticancer potential of the indole core.[1] This guide provides a comparative analysis of various natural and synthetic bromoindole derivatives, detailing their efficacy against different cancer cell lines and elucidating their mechanisms of action, supported by experimental data.
Natural Bromoindoles: Insights from Marine Sources
The marine environment is a rich source of unique chemical structures with potent biological activities. The Australian marine gastropod Dicathais orbita, for instance, produces brominated indole derivatives with notable anticancer properties.[4][5]
Key Compounds:
-
6-Bromoisatin: Isolated from D. orbita, this compound has demonstrated significant activity against colorectal cancer cell lines.
-
Tyrindoleninone: Another bioactive compound from the same marine source, though generally less potent than 6-bromoisatin.[4][5]
Comparative Efficacy: Bioassay-guided fractionation has identified these compounds as the most active components of D. orbita egg mass extracts against HT29 and Caco-2 colon cancer cells.[4][5]
-
6-Bromoisatin showed the highest anticancer activity, inhibiting the viability of both HT29 and Caco-2 cells with an IC50 value of approximately 100 µM.[4][5]
-
Tyrindoleninone was found to be more cytotoxic towards Caco-2 cells (IC50 = 98 µM) than HT29 cells (IC50 = 390 µM).[5]
Mechanism of Action: Both compounds induce cell death primarily through apoptosis and cause disruptions in the cell cycle.
-
Apoptosis Induction: 6-Bromoisatin treatment leads to a significant increase in caspase 3/7 activity in both HT29 and Caco-2 cell lines.[4][5] Flow cytometry analysis confirmed that treatment with ~100 µM of 6-bromoisatin induced apoptosis in 75.3% of HT29 cells.[5] Tyrindoleninone also induces apoptosis through a caspase-dependent pathway.[4][5]
-
Cell Cycle Arrest: At its most effective concentrations (~100 µM), 6-bromoisatin caused a significant accumulation of HT29 cells in the G2/M phase of the cell cycle, arresting 25.7% of the cells.[4][5] This arrest prevents the cells from proceeding through mitosis, ultimately inhibiting proliferation.
Synthetic Bromoindole Derivatives: Expanding the Chemical Space
Synthetic chemistry allows for the targeted modification of the indole scaffold to optimize anticancer activity. Various synthetic bromoindoles have been developed and evaluated, revealing potent effects across a range of cancer types.
A. 3-(2-Bromoethyl)-indole (BEI-9)
In a screening of 14 substituted indoles, 3-(2-bromoethyl)-indole, designated BEI-9, was identified as a potent inhibitor of colon cancer cell proliferation.[6][7]
Efficacy Against Colon Cancer Cells:
-
BEI-9 effectively inhibited the growth of SW480 and HCT116 colon cancer cells at concentrations of 12.5 µM and 5 µM, respectively.[6][7]
-
Beyond inhibiting proliferation, BEI-9 also demonstrated an ability to inhibit cell motility in scratch wound assays.[6]
Mechanism of Action: BEI-9's activity is linked to its ability to modulate key signaling pathways and cell cycle regulators.
-
NF-κB Inhibition: BEI-9 was identified as a potent inhibitor of the NF-κB signaling pathway at submicromolar concentrations (inhibiting the response by >50% at concentrations >0.8 µM).[6] Since NF-κB activation is a known factor in promoting carcinogenesis and drug resistance, its inhibition is a key therapeutic strategy.[7]
-
Cell Cycle Regulation: Treatment with BEI-9 led to a reduction in the levels of cyclin D1 and cyclin A, crucial proteins for cell cycle progression.[6] However, unlike 6-bromoisatin, BEI-9 did not cause a distinct cell cycle arrest at the concentrations tested but rather inhibited overall proliferation.[6]
B. 5-Bromo-7-azaindolin-2-one Derivatives
A novel series of 5-bromo-7-azaindolin-2-ones containing a pyrrole-carboxamide moiety has shown broad-spectrum and potent antitumor activity, in some cases exceeding that of the established drug Sunitinib.[8]
Comparative Efficacy: These compounds were tested against a panel of six human cancer cell lines, including breast (MCF-7), liver (HepG2), colon (HT-29), lung (A549), pancreatic (PANC-1), and ovarian (Skov-3) cancers.[8]
-
Many compounds in the series demonstrated superior activity to Sunitinib against all tested cell lines.[8]
-
Compound 23p emerged as the most active, with IC50 values ranging from 2.357 to 3.012 µM, making it 8.4 to 11.3 times more potent than Sunitinib against HepG2, A549, and Skov-3 cells.[8]
-
Compound 23c was particularly effective against the A549 lung cancer cell line with an IC50 of 3.103 µM.[8]
C. Other Synthetic Bromoindoles
The versatility of the bromoindole scaffold is evident in other derivatives targeting various cancers.
-
N-alkyl-5-bromoindole derivatives have been synthesized and evaluated for their cytotoxic and anti-migratory effects against breast cancer cell lines MCF-7 and MDA-MB-231.[9]
-
A stilbenoid derivative, 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS) , while not a direct indole, showcases the potency of the bromo- substitution. It showed powerful growth inhibitory activity (IC50 = 0.03 µM) in A549 lung cancer cells by inducing G2/M arrest and apoptosis.[10]
Summary of Comparative Anticancer Activity
The following table summarizes the efficacy of the discussed bromoindole derivatives against various cancer cell lines.
| Compound | Derivative Class | Cancer Cell Line(s) | IC50 Value | Mechanism of Action |
| 6-Bromoisatin | Natural Marine | HT29, Caco-2 (Colorectal) | ~100 µM | Apoptosis (Caspase 3/7 activation), G2/M Cell Cycle Arrest[4][5] |
| Tyrindoleninone | Natural Marine | HT29, Caco-2 (Colorectal) | 390 µM (HT29), 98 µM (Caco-2) | Apoptosis (Caspase 3/7 activation)[4][5] |
| BEI-9 | Synthetic | SW480, HCT116 (Colon) | 12.5 µM (SW480), 5 µM (HCT116) | NF-κB Inhibition, Reduced Cyclin D1/A[6][7] |
| Compound 23p | Synthetic Azaindolinone | HepG2, A549, Skov-3 | 2.357–3.012 µM | Cytotoxicity (Mechanism under investigation)[8] |
| Compound 23c | Synthetic Azaindolinone | A549 (Lung) | 3.103 µM | Cytotoxicity (Mechanism under investigation)[8] |
Key Experimental Protocols
The evaluation of anticancer compounds relies on a set of standardized and reproducible assays. The causality behind selecting these specific protocols lies in their ability to provide a multi-faceted view of a compound's effect: Is it cytotoxic? Does it stop cell division? Does it trigger programmed cell death?
Caption: Overall experimental workflow for evaluating bromoindole derivatives.
This assay is chosen for its reliability in quantifying metabolically active cells, providing a direct measure of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of the bromoindole derivatives (e.g., 0.1 to 400 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
This protocol is essential for determining if a compound's antiproliferative effect is due to a specific block in the cell division cycle.
-
Cell Preparation: Plate cells (e.g., 1x10^6 cells) in a 6-well plate, allow adherence, and treat with the bromoindole derivative at the IC50 concentration for a specified time (e.g., 24 hours).
-
Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and fix in ice-cold 70% ethanol overnight at -20°C. Fixation permeabilizes the cell membrane for DNA staining.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content. RNase A is included to prevent staining of double-stranded RNA.
-
Data Acquisition: Analyze the cells using a flow cytometer.
-
Analysis: Gate the cell populations based on their DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase indicates cell cycle arrest.
Caption: Simplified mechanism of 6-Bromoisatin inducing G2/M arrest and apoptosis.
Conclusion and Future Directions
Bromoindole derivatives, both from natural sources and synthetic routes, represent a highly promising class of anticancer agents. The comparative data clearly indicates that their efficacy is dependent on the specific structure, substitution pattern, and cancer cell type. Natural compounds like 6-bromoisatin demonstrate potent activity by inducing apoptosis and cell cycle arrest in colorectal cancer.[4][5] Synthetic derivatives such as BEI-9 and the 5-bromo-7-azaindolin-2-one series show efficacy in colon and a broad spectrum of other cancers, respectively, through mechanisms like NF-κB inhibition and general cytotoxicity.[6][8]
The choice between different bromoindole scaffolds can subtly alter binding affinities and inhibitory potency.[1] For instance, the larger size and greater polarizability of bromine compared to chlorine can lead to stronger interactions within a protein's active site, potentially increasing potency.[1] Future research should focus on elucidating the precise molecular targets of the most potent compounds, optimizing their structures to improve selectivity and pharmacokinetic properties, and evaluating their efficacy in in vivo models to translate these promising in vitro findings into viable clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment | MDPI [mdpi.com]
- 4. Purified brominated indole derivatives from Dicathais orbita induce apoptosis and cell cycle arrest in colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 5-Bromo-1H-indole-2-carboxylic Acid
In the landscape of medicinal chemistry and drug development, 5-Bromo-1H-indole-2-carboxylic acid stands as a pivotal heterocyclic building block. Its structure is a key component in the synthesis of a wide array of pharmacologically active agents, including inhibitors for matrix metalloproteinase-13 (MMP-13), Factor Xa, and tubulin polymerization, making it significant in the development of anticancer and anticoagulant therapies[1][2]. The strategic placement of the bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, while the carboxylic acid group offers a site for amide bond formation and other derivatizations[3][4].
Given its importance, the efficient and scalable synthesis of this intermediate is a critical consideration for researchers. This guide provides an in-depth comparison of three distinct synthetic strategies: the Fischer Indole Synthesis, the Reissert Indole Synthesis, and the late-stage direct bromination of an indole precursor. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis of their respective yields, scalability, and overall practicality.
Route 1: The Fischer Indole Synthesis Pathway
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and time-honored method for constructing the indole nucleus[5]. The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone[4][5]. For the synthesis of 5-Bromo-1H-indole-2-carboxylic acid, this pathway typically proceeds in two key stages: the formation of an indole ester followed by its hydrolysis.
Mechanistic Rationale
The synthesis begins with the reaction of (4-bromophenyl)hydrazine with an ethyl pyruvate equivalent to form a phenylhydrazone. Under acidic conditions (e.g., H₂SO₄, ZnCl₂, or polyphosphoric acid), this intermediate undergoes a[6][6]-sigmatropic rearrangement, followed by the elimination of ammonia to form the aromatic indole ring[5][7]. The resulting product, ethyl 5-bromoindole-2-carboxylate, is a stable intermediate that can be readily isolated and purified. The final step is a simple ester hydrolysis under basic or acidic conditions to yield the target carboxylic acid. The choice of base, such as sodium hydroxide, is critical for saponifying the ester without compromising the indole ring.
Experimental Protocol: Fischer Indole Synthesis and Hydrolysis
Step A: Synthesis of Ethyl 5-bromoindole-2-carboxylate
-
Hydrazone Formation: In a round-bottom flask, (4-bromophenyl)hydrazine hydrochloride (1.0 eq) is dissolved in a suitable solvent like ethanol.
-
An equivalent of ethyl pyruvate (or a related keto-ester) is added, and the mixture is stirred at room temperature to form the corresponding hydrazone.
-
Cyclization: An acid catalyst, such as concentrated sulfuric acid, is carefully added to the mixture. The reaction is then heated to reflux (typically 80°C) for several hours[8]. Progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled and poured into ice water. The resulting precipitate is collected by filtration, washed, and dried. The crude product is then purified, often by recrystallization from ethanol, to yield ethyl 5-bromoindole-2-carboxylate[8].
Step B: Hydrolysis to 5-Bromo-1H-indole-2-carboxylic acid
-
Saponification: Ethyl 5-bromoindole-2-carboxylate (134 g) is dissolved in a mixture of 96% methanol (31.25 g) and water (183 mL)[9][10]. Sodium hydroxide is added to facilitate hydrolysis.
-
The mixture is heated to reflux for approximately 30-60 minutes[10].
-
Acidification: After cooling the solution to 40°C, 10% hydrochloric acid is slowly added to adjust the pH to 3-4, causing the carboxylic acid to precipitate[9][10].
-
Isolation: The resulting off-white solid is collected by filtration, washed with water, and dried to yield 5-Bromo-1H-indole-2-carboxylic acid[10]. This step is known to proceed with high yield, approximately 91%, and produces a product of ≥96% purity as determined by HPLC[10].
Workflow Diagram: Fischer Indole Synthesis
Caption: Workflow for the Fischer Indole Synthesis Pathway.
Route 2: The Reissert Indole Synthesis Pathway
The Reissert synthesis provides an alternative classical approach to indole-2-carboxylic acids[11]. This method begins with an ortho-nitrotoluene derivative, which undergoes condensation with diethyl oxalate, followed by a reductive cyclization step[12][13].
Mechanistic Rationale
The synthesis initiates with a base-catalyzed (e.g., potassium ethoxide) condensation between 4-bromo-2-nitrotoluene and diethyl oxalate. The ethoxide abstracts a proton from the methyl group of the nitrotoluene, creating a carbanion that attacks the oxalate ester. The resulting intermediate, ethyl (4-bromo-2-nitrophenyl)pyruvate, is then subjected to reductive cyclization[12][13]. Reducing agents like zinc dust in acetic acid or iron in acetic acid simultaneously reduce the nitro group to an amine and facilitate the intramolecular cyclization to form the indole ring directly as the carboxylic acid[14][15].
Experimental Protocol: Reissert Indole Synthesis
Step A: Condensation
-
To a solution of potassium ethoxide (a stronger base than sodium ethoxide, often preferred) in dry ethanol, 4-bromo-2-nitrotoluene (1.0 eq) is added[12][13].
-
Diethyl oxalate (1.0 eq) is added, and the mixture is stirred, often with gentle heating, to form ethyl (4-bromo-2-nitrophenyl)pyruvate.
Step B: Reductive Cyclization
-
The crude pyruvate intermediate is dissolved in glacial acetic acid.
-
A reducing agent, such as zinc dust or iron powder, is added portion-wise while controlling the temperature of the exothermic reaction[14][15].
-
The mixture is heated to complete the reaction. The nitro group is reduced to an amine, which spontaneously attacks the adjacent ketone to cyclize.
-
Work-up: After the reaction, the mixture is filtered to remove the metal salts. The filtrate is concentrated, and the product is precipitated by adding water. The solid is collected by filtration and can be purified by recrystallization.
Workflow Diagram: Reissert Indole Synthesis
Caption: Workflow for the Reissert Indole Synthesis Pathway.
Route 3: Late-Stage Direct Bromination
This modern approach leverages the direct functionalization of a pre-existing indole core, which can be more atom-economical. The strategy involves the selective bromination of indole-2-carboxylic acid or its ethyl ester at the C5 position.
Mechanistic Rationale
The indole ring is an electron-rich aromatic system. Electrophilic substitution is highly favored, typically at the C3 position. However, when the C2 and C3 positions are substituted or blocked, or when specific reagents are used, substitution can be directed to the benzene portion of the ring. N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF is a common reagent for this transformation[16][17]. The reaction proceeds via an electrophilic aromatic substitution mechanism where the bromine atom from NBS acts as the electrophile, preferentially attacking the electron-rich 5-position. If starting with the ester, a final hydrolysis step is required.
Experimental Protocol: Direct Bromination
Step A: Bromination of Ethyl Indole-2-carboxylate
-
Ethyl indole-2-carboxylate (1.0 eq) is dissolved in an appropriate solvent such as DMF.
-
N-Bromosuccinimide (NBS) (1.0 eq) is added portion-wise to the solution at room temperature[16][17].
-
The reaction mixture is stirred for several hours until TLC indicates the complete consumption of the starting material.
-
Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
Step B: Hydrolysis
-
The purified ethyl 5-bromoindole-2-carboxylate is hydrolyzed to the final product using the same procedure as described in Route 1, Step B[9][10].
Workflow Diagram: Direct Bromination
Caption: Workflow for the Direct Bromination Pathway.
Comparative Analysis
To provide an objective comparison, the three routes are evaluated based on several key metrics crucial for laboratory and industrial applications.
| Feature | Route 1: Fischer Synthesis | Route 2: Reissert Synthesis | Route 3: Direct Bromination |
| Overall Yield | Good to Excellent. Final hydrolysis step is very high-yielding (~91%)[10]. | Moderate to Good. Yields can be variable depending on the efficiency of the reductive cyclization. | Good to Excellent. Dependent on the selectivity of bromination and availability of starting material. |
| Starting Materials | (4-bromophenyl)hydrazine, ethyl pyruvate. Readily available but hydrazines can be toxic. | 4-bromo-2-nitrotoluene, diethyl oxalate. Nitrotoluenes are energetic materials requiring careful handling. | Indole-2-carboxylic acid or its ester. Commercially available, potentially reducing step count. |
| Scalability | Well-established and scalable. The hydrolysis step is demonstrated on a >100g scale[10]. | Scalable, but the reductive cyclization can be exothermic and may require careful process control. | Highly scalable. Direct functionalization reactions are often preferred in process chemistry. |
| Reaction Conditions | Requires strong acid and reflux temperatures for cyclization. Final hydrolysis is mild. | Requires strong base for condensation and reducing metals for cyclization. | Generally mild conditions for bromination (room temp). Final hydrolysis is mild. |
| Atom Economy | Moderate. Involves formation of the entire ring system. | Moderate. Also involves ring construction. | Potentially the highest, as it modifies an existing advanced intermediate. |
| Key Advantages | Very reliable and well-documented. High-yielding final step. | A classic route that avoids the use of potentially unstable hydrazines. | More convergent and potentially shorter if starting from indole-2-carboxylate. Milder conditions. |
| Key Disadvantages | Use of hydrazine derivatives. Requires strong acid. | Use of nitroaromatics. Reductive step can produce byproducts. | Potential for regioselectivity issues during bromination (e.g., C3 or C7 bromination). |
Conclusion and Recommendation
All three synthetic routes offer viable pathways to 5-Bromo-1H-indole-2-carboxylic acid, each with distinct advantages and disadvantages.
-
Route 1 (Fischer Synthesis) is arguably the most reliable and well-documented method. Its predictability and the exceptionally high yield of the final hydrolysis step make it an excellent choice for both lab-scale and pilot-scale synthesis.
-
Route 2 (Reissert Synthesis) provides a solid alternative, particularly if the starting 4-bromo-2-nitrotoluene is more readily accessible or cost-effective than 4-bromophenylhydrazine. However, the handling of nitro compounds and the potentially vigorous reduction step require careful consideration.
-
Route 3 (Direct Bromination) represents the most modern and convergent approach. If high-quality indole-2-carboxylate is available at a low cost, this route is likely the most efficient in terms of step count and overall process mass intensity. The mild conditions are a significant advantage, though optimization may be required to ensure high C5-regioselectivity.
For researchers prioritizing reliability and high yield based on established literature, the Fischer Indole Synthesis pathway is highly recommended . For process chemists focused on optimizing for atom economy and convergence, the Direct Bromination route warrants thorough investigation.
References
- 1. goldbio.com [goldbio.com]
- 2. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Fischer Indole Synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. 5-Bromoindole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 11. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 13. Reissert_indole_synthesis [chemeurope.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
Safety Operating Guide
Navigating the Disposal of 5-Bromo-2-(trifluoromethyl)-1H-indole: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and chemical synthesis, the responsible management of chemical reagents is as critical as the innovative science they enable. 5-Bromo-2-(trifluoromethyl)-1H-indole is a halogenated heterocyclic compound with significant applications in medicinal chemistry. However, its chemical properties necessitate a rigorous and informed approach to its disposal. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is paramount. Based on available safety data, this compound presents several risks that directly inform its handling and disposal requirements.
According to safety data sheets for this compound and structurally related compounds, the primary hazards include:
-
Acute Toxicity (Oral, Dermal, Inhalation): The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Corrosion/Irritation: It is known to cause skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: It poses a risk of serious eye irritation.[1]
-
Specific Target Organ Toxicity: It may cause respiratory irritation upon single exposure.[1]
These classifications mandate that this compound be treated as a hazardous waste. Improper disposal, such as discarding it in regular trash or washing it down the drain, is a violation of environmental regulations like the Resource Conservation and Recovery Act (RCRA) and can lead to significant environmental contamination and legal repercussions.[1][2]
Data at a Glance: Hazard Profile
| Hazard Classification | GHS Category | Description | Source |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed | [1] |
| Acute Toxicity (Dermal) | Category 4 | Harmful in contact with skin | [1] |
| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled | [1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory tract irritation | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the toxicological profile, stringent adherence to PPE protocols is non-negotiable. All handling and disposal procedures must be conducted within a certified chemical fume hood.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Body Protection: A lab coat must be worn to prevent skin contact. For larger quantities or in the event of a spill, a chemically resistant apron is recommended.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is waste segregation . As a halogenated organic compound, it must not be mixed with non-halogenated waste streams. This is crucial because halogenated wastes require specific incineration processes to prevent the formation of toxic byproducts like dioxins and furans.
Step 1: Waste Collection and Segregation
-
Solid Waste:
-
Collect pure this compound, along with any contaminated materials (e.g., weighing paper, pipette tips, gloves, absorbent pads), in a designated, compatible, and properly labeled hazardous waste container.
-
This container should be made of a material resistant to halogenated organic compounds, such as high-density polyethylene (HDPE).
-
-
Liquid Waste (Solutions):
-
If this compound is in a solvent, it must be collected in a designated liquid waste container for halogenated organic solvents .
-
Crucially, do not mix with non-halogenated solvent waste (e.g., acetone, ethanol, hexanes). This is a common and costly mistake in laboratory waste management.
-
The container should be equipped with a secure, leak-proof screw cap.
-
Step 2: Container Labeling
Proper labeling is a key requirement under OSHA and EPA regulations.[2] Your institution's Environmental Health and Safety (EHS) department will provide specific labeling requirements, but all labels must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date (the date the first drop of waste enters the container)
-
The name of the principal investigator and the laboratory location
Step 3: Storage of Waste Containers
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
This area must be under the control of laboratory personnel and away from sources of ignition or incompatible chemicals.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Secondary containment (such as a larger, chemically resistant bin) is highly recommended to contain any potential leaks.
Step 4: Arranging for Final Disposal
-
Once the waste container is full or has reached its accumulation time limit (as per your institution's policy, often within six months), arrange for its collection through your institution's EHS office.
-
EHS will coordinate with a licensed hazardous waste disposal company for proper transportation and disposal, typically via high-temperature incineration.
-
Never attempt to dispose of this chemical through a third-party vendor not approved by your institution.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
Emergency Procedures: Spill and Exposure Management
In the event of an accidental release or exposure, immediate and correct action is critical.
Spill Response:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Control Ignition Sources: If flammable solvents are involved, extinguish any open flames and turn off nearby electrical equipment.
-
Ventilate: Ensure the area is well-ventilated by keeping the fume hood sash open.
-
Contain and Absorb: For small spills, use an inert, non-combustible absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels to absorb large quantities of the neat compound or concentrated solutions.
-
Collect and Package: Carefully sweep or scoop the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (such as ethanol or isopropanol), followed by soap and water. All materials used for decontamination must also be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, regardless of the size.
Exposure Response:
-
Inhalation: Move the individual to fresh air immediately. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Conclusion: A Culture of Safety and Compliance
The proper disposal of this compound is a critical component of responsible laboratory practice. By understanding the chemical's hazards, adhering to established protocols for segregation and containment, and being prepared for emergencies, researchers can ensure a safe working environment while upholding their commitment to environmental stewardship. This guide serves as a foundational resource, but it is imperative to always consult your institution's specific EHS guidelines and the most current Safety Data Sheet for the compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
